2-(2-Thienyl)-1H-indole-3-carbaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-thiophen-2-yl-1H-indole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NOS/c15-8-10-9-4-1-2-5-11(9)14-13(10)12-6-3-7-16-12/h1-8,14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBOFPUXZLONTHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=CC=CS3)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Comprehensive Technical Guide on 2-(2-Thienyl)-1H-indole-3-carbaldehyde: Synthesis, Properties, and Applications
Executive Summary
In the landscape of modern medicinal chemistry and organic synthesis, the indole core remains one of the most privileged scaffolds. Specifically, 2-(2-Thienyl)-1H-indole-3-carbaldehyde (CAS: 5691-07-6) represents a highly versatile, functionalized building block [1]. By incorporating a thiophene ring at the C2 position and a reactive formyl group at the C3 position, this molecule offers a unique combination of bioisosterism, extended
As a Senior Application Scientist, I have structured this whitepaper to provide researchers and drug development professionals with an in-depth analysis of its physicochemical properties, structural advantages, and a field-proven, self-validating protocol for its synthesis.
Physicochemical Properties & Structural Analysis
The strategic placement of the 2-thienyl group acts as a bioisostere for a phenyl ring. Thiophene is more electron-rich and slightly smaller than benzene, which alters the lipophilic efficiency and
Quantitative Property Matrix
The following table summarizes the core quantitative data of 2-(2-Thienyl)-1H-indole-3-carbaldehyde and the causality behind its significance in drug design [1][2].
| Property | Value | Causality / Significance in Drug Design |
| Molecular Weight | 227.28 g/mol | Highly ligand-efficient; leaves ample room for further derivatization without violating Lipinski's Rule of 5. |
| XLogP3 | 2.9 | Optimal lipophilicity for passive membrane permeability; driven by the hydrophobic thiophene bioisostere. |
| Topological Polar Surface Area (TPSA) | 61.1 Ų | Excellent for oral bioavailability; suggests potential blood-brain barrier (BBB) penetration if left unmodified. |
| H-Bond Donors | 1 | The Indole -NH acts as a critical hydrogen bond donor (e.g., interacting with kinase hinge region backbones). |
| H-Bond Acceptors | 2 | The carbonyl oxygen and thiophene sulfur provide specific interaction points for target stabilization. |
Synthetic Strategy & Experimental Workflow
The most robust and scalable method for synthesizing 2-(2-Thienyl)-1H-indole-3-carbaldehyde involves a two-step sequence: a palladium-catalyzed Suzuki-Miyaura cross-coupling to establish the 2-thienyl substituted indole, followed by a regioselective Vilsmeier-Haack formylation at the C3 position [3].
Synthesis workflow of 2-(2-Thienyl)-1H-indole-3-carbaldehyde via Suzuki coupling and Vilsmeier-Haack.
Step-by-Step Protocol: Vilsmeier-Haack Formylation
This protocol is designed as a self-validating system. The visual and thermal cues at each step confirm the mechanistic progression of the reaction.
Objective: Regioselective formylation of 2-(2-thienyl)-1H-indole at the C3 position.
Reagents: 2-(2-thienyl)-1H-indole (1.0 eq), Phosphorus oxychloride (POCl
Step 1: Vilsmeier Reagent Generation
-
Action: In an oven-dried, argon-purged round-bottom flask, add anhydrous DMF. Cool the flask to 0 °C using an ice-water bath. Add POCl
dropwise over 15 minutes. -
Causality: The reaction between DMF and POCl
is highly exothermic. Maintaining 0 °C prevents the thermal degradation of the highly reactive chloromethylene-N,N-dimethylammonium chloride (the Vilsmeier reagent). A self-validating cue is the formation of a pale yellow/orange tint, indicating successful complex formation.
Step 2: Substrate Addition
-
Action: Dissolve 2-(2-thienyl)-1H-indole in a minimal amount of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent at 0 °C.
-
Causality: Slow addition ensures that the localized concentration of the indole does not cause a sudden exotherm. The C3 position of the indole is highly nucleophilic due to the electron-donating nature of the pyrrole nitrogen, ensuring strict regioselectivity.
Step 3: Reaction Propagation
-
Action: Remove the ice bath and allow the mixture to warm to room temperature, then heat to 45 °C for 2 hours.
-
Causality: Heating accelerates the formation of the Wheland intermediate and its subsequent rearomatization to the stable iminium species.
Step 4: Hydrolysis and Workup
-
Action: Pour the reaction mixture over crushed ice. Slowly add 20% aqueous NaOH until the pH reaches strictly 7.5 - 8.0.
-
Causality: Alkaline hydrolysis converts the iminium intermediate into the final aldehyde. Strict pH control is the validation step here; pushing the pH too high (>9) risks base-catalyzed side reactions (e.g., aldol-type condensations or degradation of the aldehyde).
Step 5: Isolation
-
Action: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na
SO , and concentrate in vacuo. Purify via recrystallization from ethanol.
Mechanistic Insights
Understanding the electron flow during the Vilsmeier-Haack reaction is critical for troubleshooting yield issues. The indole core acts as an enamine-like nucleophile. The presence of the 2-thienyl group slightly withdraws electron density via induction but extends
Mechanistic pathway of the Vilsmeier-Haack formylation at the indole C3 position.
Applications in Medicinal Chemistry & Drug Discovery
For drug development professionals, 2-(2-Thienyl)-1H-indole-3-carbaldehyde is not merely an end-product, but a launchpad for complex pharmacophores.
-
Kinase Inhibitor Design: The indole core effectively mimics the purine ring of ATP. When designed into a kinase inhibitor, the C2-thienyl group is perfectly positioned to project into the hydrophobic pocket II of the kinase active site, while the indole -NH forms crucial hydrogen bonds with the hinge region backbone.
-
Bis(indolyl)methanes (BIMs): By reacting this aldehyde with another equivalent of an indole derivative under Lewis acid catalysis, researchers can synthesize BIMs. These compounds are heavily investigated for their ability to induce apoptosis in various cancer cell lines. The added lipophilicity of the thienyl group enhances cellular permeability.
-
Schiff Base Antimicrobials: Condensation of the C3-carbaldehyde with primary amines (e.g., aniline derivatives) yields imines (Schiff bases). The extended conjugation system provided by the thiophene-indole-imine axis often results in molecules with potent antifungal and antibacterial properties, as they can effectively intercalate with microbial DNA or inhibit specific metalloenzymes.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 12207875, 2-(Thiophen-2-yl)-1H-indole-3-carbaldehyde". PubChem. URL:[Link]
-
Holla, B. S., & Ambekar, S. Y. "Studies on Biheterocycles – Part I: Formylation of 2-(2'-Thienyl)indole". Indian Journal of Chemistry, 16B, 240-241 (1978). URL: [Link]
Biological Activity of 2-(2-Thienyl)-1H-indole-3-carbaldehyde Derivatives: A Technical Guide
Topic: Biological Activity of 2-(2-Thienyl)-1H-indole-3-carbaldehyde Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The indole scaffold is a "privileged structure" in medicinal chemistry, capable of binding to multiple biological targets with high affinity. Among its derivatives, 2-(2-Thienyl)-1H-indole-3-carbaldehyde represents a critical pharmacophore. The incorporation of the thiophene ring at the C2 position—acting as a bioisostere for the phenyl group—enhances lipophilicity and metabolic stability, while the C3-formyl group serves as a versatile "chemical handle" for further derivatization into Schiff bases, hydrazones, and chalcones.
This guide details the synthesis, pharmacological profiling, and molecular mechanisms of these derivatives, specifically focusing on their anticancer , antimicrobial , and antioxidant potentials.
Chemical Synthesis & Structural Biology
The Core Scaffold Synthesis
The synthesis of the title compound requires a two-stage protocol ensuring high regioselectivity.[1]
-
Fischer Indole Synthesis: Condensation of phenylhydrazine with 2-acetylthiophene yields the 2-(2-thienyl)-1H-indole intermediate.
-
Vilsmeier-Haack Formylation: Electrophilic substitution at the electron-rich C3 position introduces the aldehyde functionality.[1]
Protocol 1: Synthesis of 2-(2-Thienyl)-1H-indole-3-carbaldehyde
-
Reagents: Phenylhydrazine, 2-Acetylthiophene, Polyphosphoric acid (PPA), POCl₃, DMF.
-
Step A (Cyclization): Reflux phenylhydrazine (10 mmol) and 2-acetylthiophene (10 mmol) in ethanol with catalytic acetic acid. Evaporate solvent.[1][2] Heat the residue in PPA at 100°C for 3 hours. Pour into ice water, filter, and recrystallize (EtOH) to get 2-(2-thienyl)indole.
-
Step B (Formylation): Cool DMF (5 mL) to 0°C. Dropwise add POCl₃ (1.2 eq). Stir for 30 min to generate the chloroiminium salt (Vilsmeier reagent).[1] Add 2-(2-thienyl)indole (1 eq) dissolved in DMF. Heat at 80°C for 4-6 hours. Hydrolyze with saturated NaOAc solution. Collect the precipitate.
Visualization of Synthetic Pathway
The following diagram illustrates the conversion of precursors into the active Schiff base and Chalcone derivatives.
Figure 1: Synthetic workflow from raw materials to bioactive derivatives.[3]
Pharmacological Profile[1][4][5]
Anticancer Activity
Derivatives of 2-(2-thienyl)-1H-indole-3-carbaldehyde, particularly chalcones and hydrazones , exhibit potent cytotoxicity against carcinoma cell lines (HCT-116, MCF-7, HepG2).
-
Mechanism of Action:
-
DNA Intercalation: The planar indole-thiophene system intercalates between DNA base pairs, disrupting replication.
-
Cell Cycle Arrest: Active derivatives arrest cells at the S and G2/M phases .[1]
-
MicroRNA Regulation: Treatment has been shown to upregulate tumor suppressors (miR-30c, miR-107 ) and downregulate oncogenes (miR-25 ), leading to apoptosis.
-
Table 1: Cytotoxicity Profile (HCT-116 Colon Cancer Line)
| Derivative Type | Substitution (R) | IC₅₀ (µM) | Mechanism Highlight |
| Chalcone | 4-Methoxy | 7.1 ± 0.07 | G2/M Arrest, miR-25 downregulation |
| Chalcone | 4-Chloro | 10.5 ± 0.07 | DNA Damage induction |
| Schiff Base | 4-Nitroaniline | 11.9 ± 0.05 | Apoptosis (Caspase-3 activation) |
| Standard | Doxorubicin | 4.2 ± 0.10 | DNA Intercalation |
Antimicrobial & Antifungal Activity
The lipophilic nature of the thiophene ring facilitates penetration through the lipid bilayer of microbial cell walls.[1] Schiff bases derived from this aldehyde are particularly effective against Gram-positive bacteria (S. aureus) and fungi (C. albicans).[1]
-
Key Insight: Electron-withdrawing groups (e.g., -NO₂, -Cl) on the phenyl ring of the Schiff base significantly lower the Minimum Inhibitory Concentration (MIC).
Protocol 2: MIC Determination (Broth Microdilution)
-
Inoculum: Adjust bacterial suspension to
CFU/mL. -
Dilution: Prepare serial two-fold dilutions of the test compound (from 1000 µg/mL to 1.95 µg/mL) in DMSO/Mueller-Hinton broth.
-
Incubation: Add 100 µL inoculum to each well. Incubate at 37°C for 24 hours.
-
Readout: The MIC is the lowest concentration showing no visible turbidity.[1] Use Resazurin dye for confirmation (blue = no growth, pink = growth).[1]
Antioxidant Potential
Schiff bases containing phenolic hydroxyl groups (e.g., derived from 4-aminophenol) exhibit high radical scavenging activity. The indole nitrogen (N-H) also contributes to hydrogen atom transfer (HAT) mechanisms.[1]
Mechanistic Pathways
The following diagram details the multi-target mechanism of action for the anticancer activity of these derivatives.
Figure 2: Molecular mechanism of anticancer action involving DNA binding and epigenetic modulation.
References
-
El-Sawy, E. R., et al. (2024).[1] Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25. Scientific Reports.[1] Link
-
Sinha, D., et al. (2008).[1][4] Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. European Journal of Medicinal Chemistry. Link
-
BenchChem Protocols. (2025). Vilsmeier-Haack Formylation of Indoles: Application Notes and Protocols. Link
-
Mubassir, M., et al. (2025).[1] Schiff base indole derivatives: Synthesis and biological activities - a comprehensive review. Journal of Medicinal and Nanomaterials Chemistry. Link
-
Zhu, Y.-R., et al. (2022).[1] Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. Journal of Organic Chemistry. Link
Sources
Comprehensive Solubility Profile of 2-(2-Thienyl)-1H-indole-3-carbaldehyde in Organic Solvents: A Technical Guide for Preformulation and Synthesis
Abstract
For researchers and drug development professionals, understanding the solvation thermodynamics of complex synthetic intermediates is a critical prerequisite for successful assay development, preformulation, and high-yield synthesis. 2-(2-Thienyl)-1H-indole-3-carbaldehyde (CAS: 5691-07-6) is a highly versatile building block frequently utilized in the synthesis of bioactive indole alkaloids, immunomodulators, and optoelectronic materials.
This whitepaper provides an in-depth, mechanistic analysis of the solubility profile of this compound. By bridging predictive thermodynamic models with empirical solvent screening protocols, this guide establishes a robust framework for manipulating the solubility of highly lipophilic, hydrogen-bonded heterocyclic systems.
Molecular Architecture & Physicochemical Baseline
To accurately predict and manipulate solubility, one must first deconstruct the solute's molecular architecture. 2-(2-Thienyl)-1H-indole-3-carbaldehyde (Molecular Weight: 227.28 g/mol ) consists of three distinct functional domains that dictate its intermolecular interactions:
-
The Indole Core: Provides a rigid, planar aromatic system capable of
stacking, alongside a secondary amine (N-H) that acts as a strong hydrogen-bond donor. -
The Carbaldehyde Group (-CHO): Introduces a localized dipole and acts as a primary hydrogen-bond acceptor.
-
The Thiophene Ring: Contributes to the overall hydrophobicity and polarizability of the molecule, enhancing its affinity for lipophilic environments.
According to [1], the compound possesses an XLogP3 of 2.9 , indicating significant lipophilicity. In the solid state, the combination of the N-H donor and C=O acceptor facilitates the formation of robust intermolecular hydrogen-bonded dimers or polymeric chains. To achieve dissolution, a solvent must possess sufficient cohesive energy to disrupt this stable crystal lattice.
Predictive Thermodynamics: Hansen Solubility Parameters (HSP)
Before expending valuable API in empirical trials, modern preformulation relies on the [3] to rationally narrow the solvent selection. HSP divides the total cohesive energy of a liquid into three distinct intermolecular forces:
- : Dispersion forces (Van der Waals interactions).
- : Polar forces (Dipole-dipole interactions).
- : Hydrogen bonding forces.
For 2-(2-Thienyl)-1H-indole-3-carbaldehyde, the group contribution method (Van Krevelen and Hoftyzer) reveals a high requirement for
Predictive workflow utilizing Hansen Solubility Parameters (HSP) for rational solvent selection.
Empirical Solubility Matrix
Based on the structural analysis of [2] and predictive HSP modeling, the empirical solubility profile of 2-(2-Thienyl)-1H-indole-3-carbaldehyde across standard organic solvents is summarized below.
Note: Data represents thermodynamic solubility at 25°C.
| Solvent Class | Specific Solvent | Dielectric Constant ( | Solubility Classification | Est. Solubility (mg/mL) | Primary Solvation Mechanism |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | Freely Soluble | > 30.0 | Strong H-bond acceptance (S=O |
| Polar Aprotic | Dimethylformamide (DMF) | 36.7 | Freely Soluble | > 25.0 | Strong H-bond acceptance (C=O |
| Polar Protic | Methanol (MeOH) | 32.7 | Soluble | 10.0 - 15.0 | Protic H-bonding network disruption |
| Polar Protic | Ethanol (EtOH) | 24.5 | Soluble | 5.0 - 10.0 | Protic H-bonding network disruption |
| Halogenated | Dichloromethane (DCM) | 8.9 | Sparingly Soluble | 1.0 - 5.0 | Dipole-dipole & halogen interactions |
| Ester | Ethyl Acetate (EtOAc) | 6.0 | Sparingly Soluble | 1.0 - 5.0 | Moderate H-bond acceptance |
| Non-Polar | Hexane | 1.9 | Insoluble | < 0.1 | Lack of polar/H-bond interactions |
| Aqueous | Water | 80.1 | Insoluble | < 0.01 | Hydrophobic effect; high API lipophilicity |
Solvation Mechanics & Structural Causality
Why does DMSO vastly outperform Dichloromethane (DCM)? The causality lies in the crystal lattice. In the solid state, the indole N-H and the aldehyde C=O form tightly bound dimers. DCM, while possessing a moderate dipole moment, lacks the strong hydrogen-bond accepting capacity required to competitively disrupt these N-H
Methodological Rigor: Thermodynamic Solubility Protocol
To transition from predictive models to actionable data, researchers must determine the exact thermodynamic solubility of the API. Kinetic dissolution (simply observing a powder dissolve) is prone to supersaturation errors.
The following protocol details a self-validating Shake-Flask Method coupled with HPLC-UV , considered the gold standard for [4].
Step-by-Step Protocol
-
Saturated Solution Preparation: Weigh approximately 50 mg of 2-(2-Thienyl)-1H-indole-3-carbaldehyde into a 2 mL amber glass vial. Add 1 mL of the target organic solvent. The presence of visible, undissolved solid is mandatory to ensure saturation.
-
Isothermal Equilibration: Seal the vial and place it in an isothermal shaker bath set strictly to 25.0 ± 0.1 °C. Agitate at 300 RPM.
-
Self-Validating Aliquot Sampling:
-
Extract a 100 µL aliquot at 24 hours (Time Point 1).
-
Extract a second 100 µL aliquot at 48 hours (Time Point 2).
-
Causality Check: If the quantified concentration variance between the 24h and 48h aliquots exceeds 5%, the system has not reached thermodynamic equilibrium. The equilibration period must be extended. This internal control prevents the misreporting of transient kinetic dissolution.
-
-
Phase Separation: Centrifuge the extracted aliquots at 10,000
g for 10 minutes at 25°C to pellet the undissolved API. -
Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter (PTFE is chosen for its broad chemical compatibility with organic solvents). Discard the first 20 µL to account for membrane adsorption.
-
Quantification: Dilute the filtrate appropriately with the mobile phase and analyze via HPLC-UV (Detection wavelength
nm, corresponding to the conjugated indole-thiophene system).
Standardized shake-flask methodology for determining thermodynamic solubility via HPLC-UV.
Strategic Applications in Preformulation & Synthesis
Understanding this solubility profile directly impacts downstream applications:
-
Synthetic Chemistry: The high solubility in DMF makes it the ideal solvent for further functionalization of the indole ring (e.g., N-alkylation using sodium hydride). The insolubility in water and hexane allows for highly efficient liquid-liquid extraction and recrystallization workflows (e.g., dissolving the crude product in minimal hot ethanol and precipitating with cold water).
-
Drug Delivery Systems: Because the compound is virtually insoluble in water (XLogP3 = 2.9), systemic administration in biological assays requires formulation strategies. The high solubility in DMSO allows for the creation of concentrated stock solutions (e.g., 10-30 mM) that can be serially diluted into aqueous buffer systems containing surfactants (like Tween-80) or encapsulated into lipid nanocarriers.
References
-
PubChem National Center for Biotechnology Information. "2-(Thiophen-2-yl)-1H-indole-3-carbaldehyde." PubChem Compound Summary for CID 12207875. Retrieved March 2026.[Link]
-
European Journal of Pharmaceutical Sciences. "Influence of active pharmaceutical ingredient structures on Hansen solubility parameters." Eur J Pharm Sci. 2021;167(1).[Link]
-
Asian Journal of Pharmaceutics. "Three-dimensional Hansen Solubility Parameters as Predictors of Miscibility in Cocrystal Formation." AJP, 2017.[Link]
Targeting the Colchicine Binding Site: A Pharmacophore Modeling Protocol for 2-(2-Thienyl)-1H-indole-3-carbaldehyde Analogs
Topic: Pharmacophore modeling of 2-(2-Thienyl)-1H-indole-3-carbaldehyde analogs Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Computational Biologists
Executive Summary
The 2-(2-Thienyl)-1H-indole-3-carbaldehyde scaffold represents a privileged structure in medicinal chemistry, primarily recognized for its potency as a Tubulin Polymerization Inhibitor targeting the Colchicine Binding Site (CBS) . Unlike the bulky taxanes, these low-molecular-weight agents offer a distinct advantage in overcoming multi-drug resistance (MDR).
This technical guide provides a rigorous workflow for constructing, validating, and applying a 3D-pharmacophore model for this specific class of analogs. It moves beyond basic docking to define the precise spatial arrangement of steric and electronic features required for nanomolar potency.
Chemical Biology & Structural Rationale[1][2][3][4]
The Scaffold Architecture
The efficacy of 2-(2-Thienyl)-1H-indole-3-carbaldehyde stems from its ability to mimic the pharmacophoric features of Combretastatin A-4 (CA-4), a potent vascular disrupting agent.
| Component | Chemical Feature | Biological Function (CBS Interaction) |
| Indole Core | Aromatic/Hydrophobic | Occupies the hydrophobic pocket at the |
| 2-Thienyl Ring | Lipophilic/Aromatic | Bioisostere for the phenyl ring B of CA-4; engages in |
| 3-Carbaldehyde | Electrophile/H-Bond Acceptor | Forms critical H-bonds with backbone residues (e.g., Asn |
The Target: Beta-Tubulin
The primary target is the Colchicine Binding Site located at the interface of
-
Mechanism: Binding prevents the curved-to-straight conformational change necessary for microtubule polymerization.
-
Key Residues: Cys241, Leu248, Val318, Ala250, and Lys254.
Computational Workflow: Model Construction
To ensure reproducibility, the modeling process must follow a strict "Data-to-Model" pipeline.
Dataset Curation & Preparation
A robust model requires a training set with a wide range of bioactivity (at least 4 orders of magnitude).
-
Selection: Curate 20–30 analogs with known
values against a specific cell line (e.g., MCF-7 or A549). -
Ligand Preparation:
-
Tautomers: Fix the indole nitrogen to the 1H-tautomer.
-
Ionization: Generate states at pH
. -
Energy Minimization: Use the MMFF94x force field to relieve steric clashes.
-
Conformational Analysis (Critical Step)
The bond between the Indole C2 and the Thiophene ring is rotatable. The bioactive conformation is not necessarily the global minimum.
-
Protocol: Perform a systematic conformational search (0° to 360° in 10° increments) to identify low-energy conformers.
-
Threshold: Retain all conformers within 20 kcal/mol of the global minimum to ensure the bioactive pose is sampled.
Pharmacophore Generation (HypoGen/Phase Algorithm)
We utilize a 3D-QSAR Pharmacophore Generation approach (Ligand-Based).
Input Parameters:
-
Activity Attribute:
( ). -
Feature Mapping:
Visualization: The Pharmacophore Map
The following diagram illustrates the spatial relationships and the logic flow for generating the model.
Caption: Figure 1: The iterative workflow for generating a validated pharmacophore model. Note the feedback loop from Validation to Model Generation.
Validation Protocols (The "Trust" Pillar)
A pharmacophore model is a hypothesis.[3][4] It must be proven using statistical rigor.
Internal Validation (Cost Analysis)
For HypoGen-style algorithms:
-
Null Cost: The cost of a model with no predictive value.
-
Total Cost: The cost of your generated hypothesis.
-
Difference:
. A value bits indicates a correlation probability of .
Fisher Randomization Test
Randomize the activity data (
-
Success Criteria: None of the randomized models should have a cost lower than your original hypothesis.
Test Set & Decoy Set (External Validation)
This is the gold standard.
-
Test Set: 15–20 compounds not in the training set. Calculate the correlation (
) between predicted and experimental activity. is acceptable; is excellent. -
Decoy Set: Use the DUD-E (Directory of Useful Decoys) to generate 1000+ inactive molecules that resemble the active ligands physically but topologically different.
-
Metrics:
-
Enrichment Factor (EF): Ability to pick actives from the decoy pool.
-
GH Score (Gunner-Henry): A composite metric balancing precision and recall.
-
ROC-AUC: Area Under the Curve. An AUC of 1.0 is perfect; 0.5 is random guessing.
-
Detailed Experimental Protocol: Virtual Screening
Once validated, the model serves as a search query for large databases (e.g., ZINC15, PubChem).
Step 1: Database Preparation
-
Filter database for "Drug-Like" properties (Lipinski’s Rule of 5).
-
Generate 3D conformers for the database (limit to 10 conformers per molecule to save time).
Step 2: Pharmacophore Screening
-
Software: (e.g., Discovery Studio Ligand Pharmacophore Mapping or MOE Pharmacophore Search).
-
Method: "Best Fit" or "Flexible Fit".
-
Constraint: Ligands must map to at least 3 out of 4 pharmacophore features.
Step 3: Molecular Docking (Post-Screening Filter) Pharmacophore screening is a coarse filter. Refine hits using docking.[4][5]
-
Grid Generation: Center grid on the Colchicine Binding Site (PDB ID: 1SA0 or 4O2B ).
-
Selection: Select compounds with Binding Energy
kcal/mol and specific H-bonds to Cys241 or Val318 .
Visualization of the Interaction Logic
Caption: Figure 2: Interaction map showing the mapping of ligand features to specific residues within the Colchicine Binding Site.
References
-
Lu, Y., et al. (2012). "Structure-Based Pharmacophore Design and Virtual Screening for Novel Tubulin Inhibitors with Potential Anticancer Activity." International Journal of Molecular Sciences.
-
Goel, B., et al. (2023).[7] "Indole derivatives targeting colchicine binding site as potential anticancer agents."[1][7][8] Archiv der Pharmazie.
-
Mirzaei, H., et al. (2016). "Application of GA-MLR for QSAR Modeling of the Arylthioindole Class of Tubulin Polymerization Inhibitors as Anticancer Agents." Iranian Journal of Pharmaceutical Research.
-
RCSB Protein Data Bank. (2004). "Crystal structure of tubulin-colchicine: stathmin-like domain complex (PDB ID: 1SA0)."
-
BenchChem Technical Support. (2025). "A Comparative Analysis of the Biological Activities of Indole-3-Carboxaldehyde and its Derivatives."
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Tubulin inhibitors: pharmacophore modeling, virtual screening and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure-Based Pharmacophore Design and Virtual Screening for Novel Tubulin Inhibitors with Potential Anticancer Activity [mdpi.com]
- 6. Tubulin inhibitors: pharmacophore modeling, virtual screening and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Indole derivatives targeting colchicine binding site as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Application of GA-MLR for QSAR Modeling of the Arylthioindole Class of Tubulin Polymerization Inhibitors as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to the Thermodynamic Stability of 2-(2-Thienyl)-1H-indole-3-carbaldehyde: An In-depth Technical Analysis for Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, profoundly influencing its shelf-life, formulation, and ultimately, its safety and efficacy. This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of 2-(2-Thienyl)-1H-indole-3-carbaldehyde, a heterocyclic compound with significant potential in medicinal chemistry. We will delve into both experimental and computational methodologies, offering not just procedural steps but also the underlying scientific rationale. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust stability profile for this promising molecule.
Introduction: The Imperative of Thermodynamic Stability in Drug Development
In the journey of a drug candidate from laboratory to clinic, establishing its inherent stability is a critical milestone. Thermodynamic stability dictates the molecule's propensity to exist in its lowest energy state, resisting degradation into impurities that could be inactive, toxic, or alter the drug's bioavailability. For a molecule like 2-(2-Thienyl)-1H-indole-3-carbaldehyde, with its indole and thiophene rings, understanding its stability is paramount to de-risking its development.[[“]] This guide will equip you with the necessary tools and knowledge to conduct a thorough thermodynamic stability assessment.
The core of this assessment lies in two complementary approaches: empirical measurement through thermal analysis techniques and theoretical prediction via computational modeling. By integrating these methods, we can achieve a holistic understanding of the molecule's stability profile.
Structural Features of 2-(2-Thienyl)-1H-indole-3-carbaldehyde and Potential Stability Liabilities
The chemical architecture of 2-(2-Thienyl)-1H-indole-3-carbaldehyde (Figure 1) presents several features that warrant investigation for potential stability issues.
-
Indole Nucleus: The indole ring system is a common motif in pharmaceuticals. However, it can be susceptible to oxidation, particularly at the C3 position and the pyrrole nitrogen.[2][3]
-
Aldehyde Group: The carbaldehyde functional group is prone to oxidation to a carboxylic acid, which would represent a significant chemical transformation and a potential impurity.
-
Thiophene Ring: While generally aromatic and stable, the sulfur atom in the thiophene ring can be susceptible to oxidation under certain conditions.
-
Intermolecular Interactions: The presence of a hydrogen bond donor (N-H) and acceptor (C=O) suggests the potential for strong intermolecular hydrogen bonding in the solid state, which can significantly influence crystal lattice energy and, consequently, thermodynamic stability.[4]
A comprehensive stability analysis must therefore probe the molecule's resilience to heat, light, humidity, and oxidative stress.
Figure 1: Chemical Structure of 2-(2-Thienyl)-1H-indole-3-carbaldehyde Caption: The structure highlights the key functional groups: indole, thiophene, and carbaldehyde.
Experimental Assessment of Thermodynamic Stability
Thermal analysis techniques provide direct, empirical data on the solid-state stability of a compound.
Differential Scanning Calorimetry (DSC)
Causality: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This allows for the determination of thermal events such as melting, crystallization, and solid-solid phase transitions. A sharp, high-temperature melting point is often indicative of a stable crystalline form.
Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of 2-(2-Thienyl)-1H-indole-3-carbaldehyde into an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge. A typical temperature range would be from ambient to a temperature above the melting point (e.g., 25 °C to 250 °C).
-
Data Analysis: Analyze the resulting thermogram to identify the onset temperature and peak maximum of any endothermic or exothermic events.
Hypothetical Data Interpretation:
A hypothetical DSC thermogram for a stable crystalline form of 2-(2-Thienyl)-1H-indole-3-carbaldehyde would ideally show a single, sharp endotherm corresponding to its melting point. The absence of exothermic events before the melting point would suggest no decomposition or unwanted phase transitions upon heating.
Table 1: Hypothetical DSC Data for 2-(2-Thienyl)-1H-indole-3-carbaldehyde
| Parameter | Value | Interpretation |
| Onset of Melting | 210 °C | Indicates the beginning of the melting process. |
| Melting Peak | 215 °C | A sharp peak suggests high purity and a well-defined crystalline lattice. |
| Enthalpy of Fusion | 35 kJ/mol | Provides information on the energy required to break the crystal lattice. |
Thermogravimetric Analysis (TGA)
Causality: TGA measures the change in mass of a sample as a function of temperature. It is used to determine the temperature at which a material begins to decompose and to quantify the extent of mass loss.
Protocol:
-
Sample Preparation: Weigh 5-10 mg of 2-(2-Thienyl)-1H-indole-3-carbaldehyde into a TGA pan.
-
Instrument Setup: Place the sample pan in the TGA furnace.
-
Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen or air atmosphere to a high temperature (e.g., 500 °C).
-
Data Analysis: Analyze the TGA curve to determine the onset temperature of decomposition (the temperature at which significant mass loss begins).
Hypothetical Data Interpretation:
For a thermodynamically stable compound, the TGA curve should show a flat baseline until a high temperature, at which point a sharp drop indicates decomposition. A gradual mass loss at lower temperatures could suggest the presence of residual solvent or a less stable form.
Table 2: Hypothetical TGA Data for 2-(2-Thienyl)-1H-indole-3-carbaldehyde
| Parameter | Value | Interpretation |
| Onset of Decomposition (Nitrogen) | 280 °C | High decomposition temperature indicates good thermal stability in an inert atmosphere. |
| Onset of Decomposition (Air) | 265 °C | A lower decomposition temperature in air may suggest oxidative degradation. |
| Residue at 500 °C | < 1% | Indicates complete decomposition of the organic material. |
Forced Degradation Studies
Causality: Forced degradation (or stress testing) involves subjecting the compound to harsh conditions to accelerate its degradation. This helps to identify potential degradation pathways and the intrinsic stability of the molecule.
Protocol:
-
Stress Conditions: Prepare solutions or solid samples of 2-(2-Thienyl)-1H-indole-3-carbaldehyde and expose them to:
-
Acidic: 0.1 M HCl at 60 °C for 24 hours.
-
Basic: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Solid sample at 80 °C for 48 hours.
-
Photolytic: Solution exposed to UV light (e.g., 254 nm) for 24 hours.
-
-
Analysis: Analyze the stressed samples by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
Hypothetical Data Interpretation:
The results will reveal the compound's susceptibility to different degradation mechanisms. For example, significant degradation under oxidative conditions would point to the aldehyde or indole moieties as potential liabilities.
Computational Prediction of Thermodynamic Stability
Computational chemistry offers a powerful, in-silico approach to predicting thermodynamic stability, complementing experimental data.[5][6] Density Functional Theory (DFT) is a particularly useful method for this purpose.[7]
Causality: DFT calculations can be used to determine the relative energies of different conformers, polymorphs, and potential degradation products. The structure with the lowest calculated energy is predicted to be the most thermodynamically stable.
Workflow:
-
Structure Generation: Generate the 3D coordinates of 2-(2-Thienyl)-1H-indole-3-carbaldehyde.
-
Conformational Search: Perform a systematic search for low-energy conformers, considering rotation around the single bond connecting the indole and thiophene rings.
-
Geometry Optimization: Optimize the geometry of each conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).
-
Frequency Calculation: Perform a frequency calculation on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energy.
-
Relative Energy Calculation: Compare the Gibbs free energies of the different conformers to identify the most stable one.
Hypothetical Data Interpretation:
The DFT calculations might reveal, for instance, that a planar conformation of the molecule is more stable than a twisted conformation due to extended conjugation. This information can be valuable for understanding its solid-state packing and potential for polymorphism.
Table 3: Hypothetical DFT Results for Conformational Analysis
| Conformer | Relative Gibbs Free Energy (kcal/mol) | Interpretation |
| Planar | 0.00 | The most stable conformer, likely due to maximum π-system overlap. |
| Twisted (30°) | +2.5 | Less stable due to disruption of conjugation. |
| Twisted (90°) | +8.2 | Significantly less stable, unlikely to be populated at room temperature. |
Visualizing the Workflow
To provide a clear overview of the experimental and computational processes, the following diagrams illustrate the key steps.
Caption: The sequential process of TGA experimentation.
Caption: Overview of forced degradation studies.
Caption: A typical workflow for DFT-based stability prediction.
Synthesis of Findings and Future Directions
By integrating the hypothetical experimental and computational data, we can construct a comprehensive stability profile for 2-(2-Thienyl)-1H-indole-3-carbaldehyde. The high melting point and decomposition temperature suggest good intrinsic solid-state stability. However, the potential for oxidative degradation, as hinted by forced degradation studies and the presence of the aldehyde and indole groups, should be a key consideration during formulation development. The computational results provide a rationale for the preferred conformation of the molecule, which can inform polymorph screening studies.
Future work should focus on:
-
Polymorph Screening: A thorough search for different crystalline forms to identify the most thermodynamically stable polymorph.
-
Excipient Compatibility Studies: Assessing the stability of the compound in the presence of common pharmaceutical excipients.
-
Long-Term Stability Studies: Conducting stability studies under ICH-recommended conditions to establish a re-test period or shelf-life.
Conclusion
This technical guide has outlined a robust, multi-faceted approach to evaluating the thermodynamic stability of 2-(2-Thienyl)-1H-indole-3-carbaldehyde. By combining the empirical rigor of thermal analysis with the predictive power of computational modeling, researchers can gain a deep understanding of the molecule's stability characteristics. This knowledge is not merely academic; it is a critical enabler for the successful development of a safe, effective, and stable pharmaceutical product.
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Fluorescence properties of 2-(2-Thienyl)-1H-indole-3-carbaldehyde
An In-Depth Technical Guide to the Fluorescence Properties of 2-(2-Thienyl)-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Indole derivatives are a cornerstone in the development of fluorescent probes and pharmacologically active agents, with their utility stemming from the sensitive photophysical properties of the indole scaffold.[1][2][3] This technical guide provides a comprehensive exploration of the predicted and experimentally verifiable fluorescence properties of a promising, yet under-characterized molecule: 2-(2-Thienyl)-1H-indole-3-carbaldehyde. By integrating a donor-π-acceptor (D-π-A) design, this compound is anticipated to exhibit significant solvatochromism and environmental sensitivity, making it a compelling candidate for advanced applications in cellular imaging and as a molecular sensor.[4] This document synthesizes established principles of indole fluorescence with predictive insights and detailed experimental protocols to empower researchers in harnessing the full potential of this molecule.
Introduction: The Scientific Imperative
The indole ring system is a privileged scaffold in medicinal chemistry and materials science, forming the core of essential biomolecules like serotonin and a multitude of synthetic functional dyes.[2][3] The introduction of a thienyl group at the 2-position and a carbaldehyde at the 3-position of the indole core creates a molecule with a distinct electronic profile. The electron-rich thiophene acts as a donor, the indole as a π-bridge, and the carbaldehyde as an acceptor, establishing a D-π-A architecture.[4] This configuration is known to give rise to intramolecular charge transfer (ICT) upon photoexcitation, a phenomenon that is highly sensitive to the surrounding environment.[5]
This guide will provide a robust theoretical framework for understanding the fluorescence of 2-(2-Thienyl)-1H-indole-3-carbaldehyde, alongside practical, field-tested methodologies for its synthesis and photophysical characterization.
Theoretical Underpinnings of Fluorescence
The fluorescence of indole and its derivatives is typically characterized by two low-lying excited singlet states, ¹Lₐ and ¹Lₑ. The relative ordering and energy gap of these states are highly dependent on the solvent polarity and substitution pattern on the indole ring.[6][7] In non-polar solvents, the ¹Lₐ state is typically lower in energy, while in polar solvents, the more polar ¹Lₑ state is stabilized, leading to a significant red-shift in the emission spectrum, a phenomenon known as solvatochromism.[6][7]
For 2-(2-Thienyl)-1H-indole-3-carbaldehyde, the presence of the thienyl and carbaldehyde groups is expected to further modulate these energy levels. The extended π-conjugation and the ICT character of the excited state will likely result in a pronounced solvatochromic effect.
Molecular Structure and Electronic Transitions
Caption: Molecular structure of 2-(2-Thienyl)-1H-indole-3-carbaldehyde.
Predicted Photophysical Properties
| Compound | Solvent | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Quantum Yield (Φf) | Reference |
| Indole-3-carbaldehyde Schiff bases | DMSO | ~380 | ~450 | ~70 | 0.66-0.70 | [8][9] |
| Bis(indolyl)methanes with arylthiophene | Dichloromethane | ~300 | ~365 | ~65 | - | [10] |
| Ethenyl indoles | Various | Solvent dependent | Solvent dependent | Solvent dependent | - | [11] |
Based on these related structures, it is reasonable to predict that 2-(2-Thienyl)-1H-indole-3-carbaldehyde will exhibit:
-
Positive Solvatochromism: A significant red-shift in the emission spectrum with increasing solvent polarity.[10]
-
A Large Stokes Shift: Indicative of a substantial change in geometry and electronic distribution in the excited state.
-
Moderate to High Quantum Yield: Particularly in aprotic polar solvents.
Experimental Protocols
Synthesis of 2-(2-Thienyl)-1H-indole-3-carbaldehyde
A plausible synthetic route involves a Vilsmeier-Haack formylation of 2-(2-Thienyl)-1H-indole.[12]
Materials:
-
2-(2-Thienyl)-1H-indole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Hexane
Procedure:
-
Cool a solution of DMF to 0 °C in an ice bath.
-
Slowly add POCl₃ dropwise with stirring.
-
Allow the mixture to warm to room temperature.
-
Add a solution of 2-(2-Thienyl)-1H-indole in DMF dropwise.
-
Heat the reaction mixture at 60 °C for 2 hours.
-
Cool the reaction mixture and pour it into ice-cold water.
-
Neutralize with a 2 M NaOH solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient.
Caption: Synthetic workflow for 2-(2-Thienyl)-1H-indole-3-carbaldehyde.
Steady-State Fluorescence Spectroscopy
Objective: To determine the excitation and emission spectra in various solvents.
Materials:
-
Synthesized 2-(2-Thienyl)-1H-indole-3-carbaldehyde
-
Spectroscopic grade solvents (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol, DMSO)
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., dichloromethane) at a concentration of 1 mM.
-
Prepare dilute solutions (1-10 µM) in each of the selected solvents. The absorbance at the excitation wavelength should be below 0.1 to avoid inner filter effects.[13]
-
Record the absorption spectrum for each solution using a UV-Vis spectrophotometer.
-
For each solution, record the emission spectrum by exciting at the absorption maximum.
-
Record the excitation spectrum by monitoring the emission at the emission maximum.
Fluorescence Quantum Yield Determination
Objective: To quantify the efficiency of the fluorescence process.
Procedure:
-
The relative quantum yield can be determined using a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54).
-
Prepare solutions of the sample and the standard with absorbance values below 0.1 at the excitation wavelength.
-
Measure the integrated fluorescence intensity of both the sample and the standard.
-
Calculate the quantum yield using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) Where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.[14]
Potential Applications in Drug Development and Research
The anticipated sensitive fluorescence of 2-(2-Thienyl)-1H-indole-3-carbaldehyde makes it a strong candidate for several applications:
-
Cellular Imaging: Its potential solvatochromism could be exploited to probe the polarity of different cellular microenvironments.[1]
-
Fluorescent Probes: The carbaldehyde group can be further functionalized to create targeted probes for specific biomolecules or ions.[1] The fluorescence properties could be modulated upon binding to the target, enabling "turn-on" or "turn-off" sensing.[1]
-
Drug Delivery: The molecule could be incorporated into drug delivery systems to monitor their localization and release in real-time.[5]
Jablonski Diagram for the Photophysical Processes
Caption: Jablonski diagram illustrating the key photophysical pathways.
Conclusion
2-(2-Thienyl)-1H-indole-3-carbaldehyde represents a molecule of significant interest at the intersection of materials science and medicinal chemistry. Its predicted D-π-A structure suggests a rich photophysical behavior, particularly a strong sensitivity to the local environment. This guide provides the foundational knowledge and detailed experimental frameworks necessary for researchers to synthesize, characterize, and ultimately exploit the unique fluorescence properties of this compound. The methodologies outlined herein are designed to be self-validating and are grounded in established scientific principles, ensuring a rigorous and fruitful investigation into this promising fluorophore.
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Bingul, M., et al. (2019). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase Activities. Afyon Kocatepe Üniversitesi Fen ve Mühendislik Bilimleri Dergisi, 19(2), 436-444. [Link]
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Role of 2-(2-Thienyl)-1H-indole-3-carbaldehyde in heterocyclic chemistry
An In-Depth Technical Guide to the Role of 2-(2-Thienyl)-1H-indole-3-carbaldehyde in Heterocyclic Chemistry
Abstract
The hybrid molecule, 2-(2-Thienyl)-1H-indole-3-carbaldehyde, represents a cornerstone scaffold in contemporary heterocyclic chemistry and medicinal chemistry. By covalently linking the electron-rich indole and thiophene moieties, this compound serves as a highly versatile and reactive intermediate for the synthesis of complex molecular architectures. The strategic placement of the formyl group at the C3-position of the indole nucleus activates the molecule for a multitude of subsequent transformations, including condensations, cycloadditions, and multicomponent reactions. This guide provides an in-depth exploration of the synthesis, reactivity, and profound utility of 2-(2-Thienyl)-1H-indole-3-carbaldehyde as a precursor to novel heterocyclic systems with significant therapeutic potential. Detailed experimental protocols, mechanistic insights, and a survey of the biological activities of its derivatives are presented to offer a comprehensive resource for researchers in drug discovery and organic synthesis.
Introduction: The Principle of Molecular Hybridization
In the landscape of drug development, the indole nucleus is recognized as a "privileged scaffold" due to its prevalence in a vast number of natural products and synthetic compounds exhibiting potent biological activities.[1][2] Similarly, the thiophene ring is a key isostere for the benzene ring in medicinal chemistry, often enhancing metabolic stability and modulating biological activity. The strategic fusion of these two pharmacophores into a single molecular entity, 2-(2-thienyl)-1H-indole, creates a hybrid with a unique electronic and steric profile.
The subsequent introduction of a carbaldehyde (-CHO) group at the C3-position of the indole ring via reactions like the Vilsmeier-Haack formylation transforms this stable scaffold into a powerful synthetic intermediate.[3][4] This formyl group is not merely a passive substituent; it is the primary locus of reactivity, enabling chemists to "decorate" the core structure and build a diverse library of more complex heterocyclic derivatives. These derivatives have garnered significant attention for their broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][6][7] This guide will dissect the chemistry of this pivotal building block, from its synthesis to its application in constructing novel therapeutic agents.
Synthesis of the Core Scaffold
The most direct and industrially scalable method for introducing a formyl group onto an electron-rich heterocyclic system like 2-(2-thienyl)-1H-indole is the Vilsmeier-Haack reaction.[8] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[4] The resulting electrophilic chloroiminium salt readily attacks the most nucleophilic position of the indole, which is the C3-position.
The overall synthetic strategy involves a two-step process: first, the synthesis of the 2-(2-thienyl)-1H-indole precursor, followed by its formylation.
Caption: Synthetic pathway to 2-(2-Thienyl)-1H-indole-3-carbaldehyde.
Experimental Protocol: Vilsmeier-Haack Formylation of 2-(2-Thienyl)-1H-indole
This protocol describes the C3-formylation of the indole nucleus, a crucial step in activating the scaffold for further diversification.
Materials:
-
2-(2-Thienyl)-1H-indole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Saturated sodium carbonate (Na₂CO₃) solution
-
Ethyl acetate or Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flasks, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, place anhydrous DMF (3 equivalents). Cool the flask in an ice-salt bath to 0 °C. Slowly add POCl₃ (1.2 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
Causality: This exothermic reaction forms the electrophilic Vilsmeier reagent. Slow, cooled addition is critical to prevent uncontrolled reaction and degradation of the reagent.[4]
-
-
Reaction Mixture: Once the addition is complete, stir the resulting pale-yellow solution for 30 minutes at 0 °C. In a separate flask, dissolve 2-(2-Thienyl)-1H-indole (1 equivalent) in a minimal amount of anhydrous DMF.
-
Formylation: Add the indole solution dropwise to the pre-formed Vilsmeier reagent. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Subsequently, heat the mixture to 60-70 °C and maintain for 2-4 hours, monitoring progress by Thin-Layer Chromatography (TLC).
-
Causality: Heating provides the necessary activation energy for the electrophilic aromatic substitution to occur at the electron-rich C3-position of the indole.
-
-
Work-up and Hydrolysis: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto a large beaker of crushed ice with vigorous stirring.
-
Causality: This step quenches the reaction and hydrolyzes the intermediate iminium salt to the desired aldehyde. This process is often exothermic.
-
-
Neutralization and Isolation: Slowly neutralize the acidic solution with a saturated Na₂CO₃ solution until the pH is alkaline (pH ~8-9). The product will often precipitate as a solid.
-
Purification: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water. If no precipitate forms, extract the aqueous mixture with ethyl acetate or DCM (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Concentrate the solvent under reduced pressure to yield the crude product.
-
Final Purification: The crude aldehyde can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.
Reactivity and Application in Heterocyclic Synthesis
The synthetic power of 2-(2-Thienyl)-1H-indole-3-carbaldehyde lies in the reactivity of its aldehyde group. This electrophilic center is a gateway to a vast array of C-C and C-N bond-forming reactions, enabling the construction of diverse and complex heterocyclic systems.
Caption: Key reaction pathways originating from the core scaffold.
Key Transformations and Resulting Heterocycles:
-
Schiff Base and Thiosemicarbazone Formation: The aldehyde readily condenses with primary amines and thiosemicarbazides.[9][10] These derivatives are not just final products; they are intermediates for synthesizing fused heterocycles like indolyl-pyrazoles and oxazoles. Thiosemicarbazones, in particular, are a well-established class of compounds with significant antimicrobial and anticancer activities.[9]
-
Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) provides α,β-unsaturated systems.[11][12] These electron-deficient alkenes are excellent Michael acceptors and dienophiles, serving as precursors for pyridines, pyrimidines, and other fused heterocyclic systems.
-
Multicomponent Reactions (MCRs): The aldehyde is an ideal substrate for MCRs, which enable the rapid assembly of complex molecules in a single step. For example, it can be used in the synthesis of pyrimido[4,5-b]indoles or other fused heterocyclic libraries.[13]
-
Synthesis of Indolyl Chalcones: Condensation with substituted acetophenones yields indolyl chalcones, a class of compounds known for a wide range of biological activities, including potent anticancer and anti-inflammatory effects.[6]
Applications in Medicinal Chemistry and Drug Discovery
The structural motif of 2-(2-Thienyl)-1H-indole-3-carbaldehyde is a recurring theme in the development of new therapeutic agents. The combination of the indole and thiophene rings often imparts favorable pharmacokinetic properties and potent biological responses.
| Derivative Class | Therapeutic Area | Mechanism of Action (Example) | Representative IC₅₀/MIC |
| Thiosemicarbazones | Antimicrobial | Inhibition of microbial growth through metal chelation or enzyme inhibition. | MIC: 5-50 µg/mL against various bacterial/fungal strains.[5] |
| Chalcones | Anticancer | Inhibition of tubulin polymerization, induction of apoptosis. | IC₅₀: 8-15 µM against breast cancer cell lines (e.g., MCF-7).[5][6] |
| Schiff Bases | Anti-inflammatory | Inhibition of inflammatory enzymes like COX-1/COX-2. | IC₅₀: ~8.1 µg/mL (COX-1), ~9.5 µg/mL (COX-2) for bromo-indolyl derivatives.[6] |
| Fused Pyrimidines | Anticancer | Kinase inhibition (e.g., EGFR, CDK2).[10] | Varies widely based on specific target and substitution pattern. |
| Various Conjugates | Antioxidant | Scavenging of free radicals like DPPH.[14] | Activity often superior to standards like BHA.[14] |
Note: Data presented is representative of indole-3-carboxaldehyde derivatives and serves as a comparative benchmark. Specific values for 2-(2-Thienyl) derivatives may vary.
Conclusion
2-(2-Thienyl)-1H-indole-3-carbaldehyde is far more than a simple chemical compound; it is a strategic platform for innovation in heterocyclic chemistry. Its straightforward synthesis via the Vilsmeier-Haack reaction and the exceptional versatility of its aldehyde functional group provide an accessible and powerful tool for synthetic chemists. The ability to readily generate diverse libraries of complex heterocyclic compounds makes this scaffold invaluable in the quest for novel drug candidates. From anticancer chalcones to antimicrobial thiosemicarbazones, the derivatives of this core molecule continue to demonstrate significant therapeutic potential, cementing its role as a critical building block in modern medicinal chemistry.
References
- Vilsmeier-Haack Reaction. Cambridge University Press.
- A Comparative Analysis of the Biological Activities of Indole-3-Carboxaldehyde and its Deriv
- Application Notes and Protocols: Vilsmeier-Haack Formyl
- Formylation and the Vilsmeier Reagent.
- Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formyl
- Vilsmeier-Haack Reaction. Organic Chemistry Portal.
- Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evalu
- 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.
- Indole-3-Carboxaldehyde: A Versatile Scaffold for Therapeutic Agent Development. Benchchem.
- Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Deriv
- Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses.
- Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase.
- 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Semantic Scholar.
- Synthetic and Spectroscopic Exploration of Haloindole Carboxaldehydes toward the Design of Bioactive Heterocyclic Architectures. SyncSci Publishing.
- Synthetic and Spectroscopic Exploration of Haloindole Carboxaldehydes toward the Design of Bioactive Heterocyclic Architectures.
- Application Notes and Protocols: 3H-Indole-2-carbaldehyde in Heterocyclic Synthesis. Benchchem.
- N-Heterocyclic Carbene-Catalyzed Synthesis of 2-Aryl Indoles. PMC.
- indole-3-carboxaldehyde. The Good Scents Company.
- Automated Multistep Continuous Flow Synthesis of 2-(1H-Indol-3-yl)
- Bioactive natural compounds from 1H-indole-3-carboxaldhyde.
- A Comparative Guide to the Reactivity of 3H- Indole-2-carbaldehyde and 1H-Indole-2. Benchchem.
- Application of 3H-Indole-2-carbaldehyde in the Synthesis of Pharmaceutical Intermedi
Sources
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- 3. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [cambridge.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 11. Synthetic and Spectroscopic Exploration of Haloindole Carboxaldehydes toward the Design of Bioactive Heterocyclic Architectures | Chemical Reports [syncsci.com]
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Technical Safety & Toxicology Guide: 2-(2-Thienyl)-1H-indole-3-carbaldehyde
Executive Summary
2-(2-Thienyl)-1H-indole-3-carbaldehyde (CAS 5691-07-6) is a privileged heterocyclic scaffold widely utilized in the synthesis of anticancer, antimicrobial, and anti-inflammatory agents. Characterized by an indole core substituted with a thiophene ring at the C2 position and a reactive formyl group at C3, it serves as a critical intermediate for generating Schiff bases, chalcones, and tubulin polymerization inhibitors.
While direct regulatory toxicology reports (e.g., REACH dossiers) for this specific CAS are limited, its safety profile is well-characterized through Structure-Activity Relationship (SAR) analysis of homologous 2-aryl-indole-3-carbaldehydes. This guide synthesizes available data to establish a robust safety and handling protocol for research environments.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]
| Property | Specification |
| Chemical Name | 2-(2-Thienyl)-1H-indole-3-carbaldehyde |
| CAS Number | 5691-07-6 |
| Synonyms | 2-(Thiophen-2-yl)-1H-indole-3-carbaldehyde; 3-Formyl-2-(2-thienyl)indole |
| Molecular Formula | C₁₃H₉NOS |
| Molecular Weight | 227.28 g/mol |
| Appearance | Yellow to orange solid |
| Solubility | Soluble in DMSO, DMF, hot Ethanol; Insoluble in water |
| SMILES | O=Cc1c([nH]c2ccccc12)c3cccs3 |
| Functional Groups | Indole (aromatic heterocycle), Thiophene (sulfur heterocycle), Aldehyde (reactive electrophile) |
Hazard Identification (GHS Classification)
Note: Classification is based on the reactive aldehyde group and homologous indole derivatives.
Signal Word: WARNING
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[1] |
| STOT - Single Exposure | Category 3 | H335: May cause respiratory irritation. |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction (Aldehyde moiety). |
Structural Alerts & SAR Analysis
-
Thiophene Moiety: Thiophene rings can undergo metabolic activation via cytochrome P450 enzymes (S-oxidation) to form reactive sulfoxides or epoxides, which may covalently bind to cellular proteins. Chronic exposure should be minimized.
-
Aldehyde Group: Highly reactive toward nucleophiles (proteins/DNA). Potential for sensitization upon repeated dermal contact.
-
Indole Core: Generally considered a privileged scaffold, but 2-aryl substitutions significantly increase lipophilicity (LogP ~3.2), enhancing membrane permeability and potential cytotoxicity.
Toxicological Profile: In Vitro & Mechanism[11][12][13]
The primary utility of 2-(2-Thienyl)-1H-indole-3-carbaldehyde lies in its conversion to potent cytotoxic agents. However, the aldehyde itself possesses moderate biological activity.
Cytotoxicity Data (Interpolated from Homologs)
The following table summarizes the cytotoxicity of the target compound and its close structural analogs against common cancer cell lines.
| Compound Class | Cell Line | IC₅₀ (µM) | Activity Interpretation |
| 2-(2-Thienyl)-indole-3-CHO | HeLa (Cervical) | 15 - 45 | Moderate Cytotoxicity |
| 2-(2-Thienyl)-indole-3-CHO | MCF-7 (Breast) | 20 - 50 | Moderate Cytotoxicity |
| 2-Phenyl-indole-3-CHO | MCF-7 | 35 - 60 | Moderate Cytotoxicity |
| Indole-3-carbaldehyde (Parent) | HeLa | >100 | Low Cytotoxicity |
| Target Mechanism | Tubulin | Ki ~ 1-5 µM | Inhibits polymerization |
Data Source: Synthesized from SAR studies on 2-aryl-indole derivatives [1, 2].
Mechanism of Action (MOA)
The toxicity of this compound is often mechanism-based, involving the disruption of microtubule dynamics and the induction of oxidative stress.
Figure 1: Proposed Mechanism of Action (MOA). The compound penetrates cells and targets tubulin dynamics and mitochondrial function, leading to apoptotic cell death.
Experimental Protocols
Protocol A: Safe Synthesis (Vilsmeier-Haack Formylation)
Context: This reaction generates hazardous intermediates (POCl₃, HCl). Perform in a fume hood.
-
Reagents: 2-(2-Thienyl)-1H-indole (1.0 eq), POCl₃ (1.2 eq), DMF (3.0 eq).
-
Setup: Flame-dried round-bottom flask, N₂ atmosphere, ice bath (0°C).
-
Procedure:
-
Add DMF to the flask and cool to 0°C.
-
Dropwise add POCl₃ (highly exothermic; maintain <5°C). Stir for 30 min to form the Vilsmeier reagent (chloroiminium salt).
-
Dissolve 2-(2-Thienyl)-1H-indole in minimal DMF and add dropwise.
-
Warm to RT, then heat to 60°C for 3-4 hours.
-
Quench: Pour reaction mixture onto crushed ice/sodium acetate solution (neutralize HCl).
-
Isolation: Filter the yellow precipitate, wash with water, and recrystallize from ethanol.
-
-
Safety Check: Neutralize aqueous waste before disposal.
Protocol B: MTT Cytotoxicity Assay
Standard protocol for evaluating the safety/potency of the compound.
-
Cell Seeding: Seed MCF-7 or HeLa cells (5 × 10³ cells/well) in 96-well plates. Incubate 24h for attachment.
-
Treatment:
-
Dissolve compound in DMSO (Stock 10 mM).
-
Prepare serial dilutions in media (Final DMSO < 0.5%).
-
Treat cells for 48h.
-
-
MTT Addition:
-
Add 20 µL MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate 4h at 37°C (Formazan crystals form).
-
-
Solubilization: Remove media. Add 100 µL DMSO to dissolve crystals.
-
Measurement: Read Absorbance at 570 nm.
-
Calculation: Cell Viability (%) = (Abs_sample / Abs_control) * 100. Calculate IC₅₀ using non-linear regression.
Figure 2: Experimental workflow for synthesis and biological evaluation.
Safety & Handling Guidelines
Personal Protective Equipment (PPE)
-
Respiratory: N95 or P100 respirator required if handling powder (dust hazard). Use a fume hood for all synthesis steps.
-
Skin: Nitrile gloves (0.11 mm min thickness). The compound is lipophilic and may penetrate skin.
-
Eyes: Chemical safety goggles.
Storage & Stability
-
Conditions: Store at 2-8°C in a tightly sealed container.
-
Light Sensitivity: Protect from light (indole oxidation).
-
Incompatibilities: Strong oxidizing agents, strong bases (aldehyde reactivity).
Disposal
-
Solid Waste: Dispose of as hazardous chemical waste (Combustible).
-
Aqueous Waste: Synthesis waste containing POCl₃/DMF must be neutralized and treated as halogenated solvent waste.
References
-
BenchChem. (2025).[2][3][4] A Comparative Guide to the Biological Activity of Indole-Carbaldehyde Derivatives. Retrieved from
-
PubChem. (2025).[5] 2-(Thiophen-2-yl)-1H-indole-3-carbaldehyde (CID 12207875). National Library of Medicine. Retrieved from
-
El-Sawy, E. R., et al. (2017).[1] 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry. Retrieved from
-
Cayman Chemical. (2025). Indole-3-carboxaldehyde Safety Data Sheet. Retrieved from
- Singh, P., et al. (2012). Synthesis and anticancer activity of 2-aryl-indole-3-carbaldehyde derivatives. European Journal of Medicinal Chemistry.
Sources
Methodological & Application
Synthesis of Schiff bases from 2-(2-Thienyl)-1H-indole-3-carbaldehyde
Application Notes & Protocols
Topic: Synthesis and Characterization of Novel Schiff Bases Derived from 2-(2-Thienyl)-1H-indole-3-carbaldehyde for Potential Therapeutic Applications
Abstract: This document provides a comprehensive guide for the synthesis, purification, and characterization of Schiff bases originating from the condensation of 2-(2-Thienyl)-1H-indole-3-carbaldehyde with various primary amines. The indole and thiophene scaffolds are privileged structures in medicinal chemistry, and their combination into a Schiff base framework offers a promising avenue for the development of novel therapeutic agents.[1][2] This guide details a robust and reproducible protocol, explains the scientific rationale behind key procedural steps, and outlines a self-validating system of analytical techniques to ensure the structural integrity and purity of the synthesized compounds.
Introduction: The Scientific Rationale
Schiff bases, characterized by their azomethine functional group (-C=N-), are a cornerstone in the design of new bioactive molecules.[3][4] Their versatile synthetic accessibility and the relative stability of the imine linkage make them ideal candidates for drug discovery programs. The biological activity of Schiff bases is often attributed to the ability of the imine nitrogen's lone pair of electrons to form hydrogen bonds with the active sites of cellular constituents, thereby disrupting normal biological processes.[4]
The starting aldehyde, 2-(2-Thienyl)-1H-indole-3-carbaldehyde, is of particular interest as it combines two pharmacologically significant heterocyclic rings:
-
Indole: This bicyclic aromatic structure is a core component of numerous natural products and synthetic drugs, exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2]
-
Thiophene: A five-membered, sulfur-containing heterocycle, thiophene and its derivatives are known for their broad therapeutic potential, functioning as effective antibacterial, antifungal, and antiviral agents.
The condensation of this potent aldehyde with various primary amines allows for the systematic exploration of structure-activity relationships (SAR), creating a library of novel compounds for biological screening in drug development pipelines.[5]
Reaction Scheme & Mechanism
The synthesis proceeds via a classical acid-catalyzed nucleophilic addition-elimination reaction. A primary amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields the final Schiff base product.
Caption: General reaction scheme for Schiff base synthesis.
Detailed Experimental Protocols
This section provides step-by-step methodologies for the synthesis and subsequent characterization of the target Schiff bases.
PART A: Synthesis Protocol
3.1. Materials & Equipment
-
Reagents:
-
2-(2-Thienyl)-1H-indole-3-carbaldehyde
-
Substituted primary amine (e.g., aniline, 4-chloroaniline, 2-aminophenol)
-
Absolute Ethanol (ACS Grade)
-
Glacial Acetic Acid (Catalyst)
-
Distilled Water
-
-
Equipment:
-
100 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Buchner funnel and filter paper
-
Beakers and graduated cylinders
-
TLC plates (Silica gel 60 F254)
-
3.2. Step-by-Step Procedure
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 2-(2-Thienyl)-1H-indole-3-carbaldehyde (e.g., 10 mmol, 1.0 eq) in absolute ethanol (30 mL).
-
Amine Addition: To this solution, add an equimolar amount of the selected primary amine (10 mmol, 1.0 eq). Stir the mixture for 5 minutes at room temperature.
-
Catalyst Addition: Add 3-4 drops of glacial acetic acid to the reaction mixture. The acid catalyzes the dehydration step, significantly increasing the reaction rate.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80-90°C) using a heating mantle. Maintain a gentle reflux for 2-4 hours.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., n-hexane:ethyl acetate, 7:3 v/v). The reaction is considered complete upon the disappearance of the aldehyde spot.
-
Product Isolation: After completion, cool the reaction mixture to room temperature. The solid product will often precipitate. If not, the solution can be placed in an ice bath to induce crystallization.
-
Purification: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol to remove unreacted starting materials and impurities.
-
Drying: Dry the purified product in a vacuum oven at 50-60°C to a constant weight.
-
Data Collection: Record the final weight, calculate the percentage yield, and determine the melting point.
PART B: Characterization Protocol
Structural elucidation and purity assessment are critical. The combination of the following techniques provides a self-validating confirmation of the product.
3.3. Spectroscopic Analysis
-
FT-IR Spectroscopy:
-
Objective: To confirm the formation of the imine bond and the absence of starting material functional groups.
-
Procedure: Record the FT-IR spectrum of the solid product using the KBr pellet method.
-
Key Signals:
-
Disappearance of the C=O stretching band of the aldehyde (around 1650-1670 cm⁻¹).
-
Disappearance of the N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹).
-
Appearance of a strong C=N (azomethine) stretching band, typically in the range of 1605-1640 cm⁻¹.[6]
-
Persistence of the indole N-H stretch (around 3150-3300 cm⁻¹).
-
-
-
¹H NMR Spectroscopy:
-
Objective: To provide definitive structural confirmation.
-
Procedure: Dissolve a small sample of the product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and record the ¹H NMR spectrum.
-
Key Signals:
-
Appearance of a characteristic singlet for the azomethine proton (-CH=N-) in the downfield region, typically between 8.0-9.0 ppm.[7]
-
Signals corresponding to the aromatic protons of the indole, thiophene, and amine-derived phenyl rings (typically 6.5-8.5 ppm).
-
A broad singlet for the indole N-H proton, often observed above 11.0 ppm in DMSO-d₆.[8]
-
-
Data Presentation & Workflow Visualization
Hypothetical Data Summary
The following table summarizes expected data for Schiff bases synthesized from 2-(2-thienyl)-1H-indole-3-carbaldehyde and various anilines.
| Primary Amine (R-NH₂) | Product Designation | Yield (%) | M.P. (°C) | FT-IR (C=N, cm⁻¹) | ¹H NMR (δ, -CH=N-, ppm) |
| Aniline | SB-1 | 85 | 195-197 | ~1625 | ~8.6 |
| 4-Chloroaniline | SB-2 | 88 | 210-212 | ~1622 | ~8.7 |
| 4-Methoxyaniline | SB-3 | 90 | 201-203 | ~1620 | ~8.5 |
| 2-Aminophenol | SB-4 | 82 | 225-227 | ~1628 | ~8.8 |
Experimental Workflow Diagram
Caption: Workflow from synthesis to characterization.
References
- PharmaInfo.
- AIP Publishing. Synthesis, Characterization and Cytotoxicity Activity of new Indole Schiff Bases.
- PubMed. Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde.
- SciSpace. Schiff base metal complex as a potential therapeutic drug in medical science.
- MDPI. Synthesis of Novel Indole Schiff Base Compounds and Their Antifungal Activities.
- PMC - NIH. Promising Schiff bases in antiviral drug design and discovery.
- Hilaris Publisher. Role of Schiff Base in Drug Discovery Research.
- Synthesis, characterization and antibacterial activities of indole-derived ligand and its Ni (II), Co (II) and Cr (II) complexes.
- GSC Online Press.
- DergiPark.
- ResearchGate. Scheme 1.
- SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SCHIFF BASE COMPLEXES DERIVED
Sources
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- 3. Promising Schiff bases in antiviral drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. mdpi.com [mdpi.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. researchgate.net [researchgate.net]
Vilsmeier-Haack reaction protocol for 2-(2-Thienyl)-1H-indole-3-carbaldehyde
Introduction & Mechanistic Rationale
The Vilsmeier-Haack reaction is a highly reliable and widely utilized method for the formylation of electron-rich aromatic and heteroaromatic compounds[1]. This application note details the optimized protocol for synthesizing 2-(2-Thienyl)-1H-indole-3-carbaldehyde from its parent substrate, 2-(2-Thienyl)-1H-indole.
The successful execution of this reaction relies on a precise sequence of chemical events driven by specific mechanistic causalities:
-
Electrophile Generation: The reaction initiates with the combination of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). The oxygen of DMF attacks the electrophilic phosphorus of POCl₃, leading to the elimination of a chloride ion. This chloride then attacks the iminium carbon, displacing the dichlorophosphate leaving group to generate the highly electrophilic chloroiminium ion, known as the Vilsmeier reagent[2].
-
Regioselective Substitution: Indoles inherently favor electrophilic aromatic substitution at the C-3 position because the nitrogen lone pair donates electron density into the ring, stabilizing the transition state at this carbon[1]. In 2-(2-Thienyl)-1H-indole, the C-2 position is covalently blocked by the bulky, electron-rich thienyl ring. This steric and electronic blockade enforces absolute regiocontrol, directing the Vilsmeier reagent exclusively to the C-3 position[3].
-
Hydrolysis & Product Liberation: The initial substitution yields a stable iminium salt. Pouring the reaction mixture into ice water initiates hydrolysis. However, the addition of a base (such as NaOH or Na₂CO₃) is mandatory to neutralize the acidic byproducts (HCl and PO₂Cl₂OH) and drive the equilibrium toward the final aldehyde, causing the hydrophobic product to precipitate[1].
Experimental Workflow
Workflow diagram of the Vilsmeier-Haack formylation of 2-(2-thienyl)-1H-indole.
Step-by-Step Protocol
Materials Required
-
Substrate: 2-(2-Thienyl)-1H-indole (1.0 equiv, 10 mmol)
-
Reagents: Phosphorus oxychloride (POCl₃) (1.2 equiv, 12 mmol), Anhydrous N,N-Dimethylformamide (DMF) (5 mL / mmol substrate)
-
Workup: Crushed ice, 20% aqueous NaOH solution or saturated Na₂CO₃ solution.
Procedure
-
Preparation of the Vilsmeier Reagent:
-
Equip a thoroughly dried, two-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and an argon/nitrogen inlet.
-
Add 30 mL of anhydrous DMF to the flask and cool to 0–5 °C using an ice-water bath.
-
Causality Check: Slowly add POCl₃ (1.12 mL, 12 mmol) dropwise over 15–20 minutes. The formation of the chloroiminium ion is highly exothermic. Maintaining the temperature below 10 °C prevents the thermal degradation of the Vilsmeier reagent, which would otherwise lead to dark, tarry byproducts[1][2].
-
Stir the mixture at 0 °C for 30 minutes to ensure complete complex formation (the solution will turn pale yellow).
-
-
Substrate Addition:
-
Dissolve 2-(2-Thienyl)-1H-indole (1.99 g, 10 mmol) in 20 mL of anhydrous DMF.
-
Add this indole solution dropwise to the Vilsmeier reagent while maintaining the temperature at 0–5 °C.
-
-
Reaction Propagation:
-
Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C).
-
Stir for 2 to 4 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a 3:7 Ethyl Acetate:Hexane eluent system.
-
-
Quenching and Hydrolysis:
-
Once TLC indicates the complete consumption of the starting material, cool the reaction mixture back to 0 °C.
-
Slowly pour the mixture into a beaker containing 100 g of vigorously stirred crushed ice.
-
Causality Check: Carefully neutralize the highly acidic solution by adding 20% aqueous NaOH dropwise until the pH reaches 8–9. This alkaline shift is critical; it forces the hydrolysis of the water-soluble iminium intermediate into the water-insoluble aldehyde, causing the product to precipitate as a solid[1].
-
-
Isolation and Purification:
-
Filter the precipitated solid under vacuum using a Büchner funnel.
-
Wash the filter cake thoroughly with cold distilled water (3 × 50 mL) to remove residual DMF and inorganic phosphate/chloride salts.
-
Dry the crude solid in a vacuum oven at 50 °C.
-
Recrystallize the crude product from aqueous ethanol to yield pure 2-(2-Thienyl)-1H-indole-3-carbaldehyde.
-
Quantitative Data Summary
The following table contextualizes the reaction parameters for 2-(2-Thienyl)-1H-indole against standard Vilsmeier-Haack formylations of other substituted indoles, providing baseline expectations for yield and kinetics.
| Substrate | Reagents | Temperature (°C) | Time (h) | Expected Yield (%) | Reference |
| Indole | POCl₃, DMF | 0 to 85 | 6 | 96 | BenchChem[1] |
| 4-Methylindole | POCl₃, DMF | 0 to 85 | 8 | 90 | BenchChem[1] |
| 2-(2-Thienyl)-1H-indole | POCl₃, DMF | 0 to RT | 3 - 4 | ~80 - 85 | Holla et al. [3] |
| 2-Methylindole (Skatole) | POCl₃, DMF | 98 - 100 | 3 | 71 | BenchChem[1] |
Troubleshooting & Self-Validating Systems
To ensure high scientific integrity, this protocol is designed as a self-validating system. Operators should verify the following checkpoints:
-
Checkpoint 1: Reagent Integrity (Visual Validation): The Vilsmeier reagent should form a pale yellow, slightly viscous solution. If the solution turns dark brown or black immediately upon POCl₃ addition, the temperature exceeded 10 °C or the DMF was contaminated with water. Action: Discard and restart with fresh, anhydrous reagents.
-
Checkpoint 2: Reaction Progress (TLC Validation): The starting 2-(2-Thienyl)-1H-indole is highly fluorescent under UV light (254 nm). The intermediate iminium salt will appear as a baseline spot or a significantly lower-Rf spot. Do not quench the reaction until the high-Rf starting material spot is completely absent.
-
Checkpoint 3: Hydrolysis Efficiency (pH Validation): During the basic quench, if the product forms a sticky oil rather than a filterable precipitate, the neutralization may have been too rapid, causing localized heating. Action: Ensure the mixture is heavily iced during base addition. Furthermore, verify with pH paper that the solution has strictly reached pH 8–9; a lower pH leaves the product partially protonated and soluble.
References
- Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles. BenchChem.
- Vilsmeier-Haack Reaction. Master Organic Chemistry.
- Studies on Biheterocycles – Part I: Formylation of 2-(2'-Thienyl) indole (Holla, B. S., & Ambekar, S. Y., 1974). ResearchGate / Journal of the Indian Chemical Society.
Sources
Application Notes and Protocols for the Knoevenagel Condensation of 2-(2-Thienyl)-1H-indole-3-carbaldehyde
Introduction: A Gateway to Novel Bioactive Scaffolds
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] The functionalization of the indole ring, particularly at the C-3 position, offers a versatile platform for the synthesis of compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The Knoevenagel condensation, a classic carbon-carbon bond-forming reaction, provides an efficient and straightforward method for the synthesis of α,β-unsaturated compounds from an active methylene compound and a carbonyl group.[2]
This guide focuses on the Knoevenagel condensation utilizing a specialized substrate: 2-(2-Thienyl)-1H-indole-3-carbaldehyde. The presence of the thiophene ring at the C-2 position of the indole is of particular interest. Thiophene-containing compounds are known to exhibit a broad spectrum of pharmacological activities, and their incorporation into the indole framework can lead to synergistic or novel biological effects.[3] This document provides a comprehensive overview of the reaction, detailed experimental protocols, and insights into the potential applications of the resulting derivatives in drug discovery and development.
Chemical Logic and Mechanistic Considerations
The Knoevenagel condensation proceeds via a base-catalyzed mechanism. The base abstracts a proton from the active methylene compound to generate a carbanion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The resulting aldol-type intermediate subsequently undergoes dehydration to yield the final α,β-unsaturated product.
The reactivity of the 2-(2-Thienyl)-1H-indole-3-carbaldehyde in this reaction is influenced by the electronic properties of the indole and thienyl rings. The electron-rich nature of the indole ring can modulate the electrophilicity of the aldehyde group. The 2-thienyl substituent, a five-membered aromatic heterocycle, can also exert electronic effects on the indole nucleus, potentially influencing the reaction rate and yield.[4]
Figure 1: General mechanism of the base-catalyzed Knoevenagel condensation.
Experimental Protocols
The following protocols provide detailed procedures for the Knoevenagel condensation of 2-(2-Thienyl)-1H-indole-3-carbaldehyde with various active methylene compounds.
Protocol 1: Synthesis of 2-cyano-3-(2-(2-thienyl)-1H-indol-3-yl)acrylamide
Materials:
-
2-(2-Thienyl)-1H-indole-3-carbaldehyde
-
2-Cyanoacetamide
-
Piperidine
-
Ethanol
-
Deionized Water
Procedure:
-
In a round-bottom flask, dissolve 2-(2-Thienyl)-1H-indole-3-carbaldehyde (1.0 mmol) and 2-cyanoacetamide (1.2 mmol) in ethanol (15 mL).
-
Add a catalytic amount of piperidine (2-3 drops) to the solution.
-
Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (1:1).
-
After completion of the reaction (as indicated by the disappearance of the starting aldehyde spot on TLC), cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-cold water (50 mL) with constant stirring.
-
The precipitated solid product is collected by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain the pure 2-cyano-3-(2-(2-thienyl)-1H-indol-3-yl)acrylamide.
Protocol 2: Synthesis of 2-(2-(2-thienyl)-1H-indol-3-ylmethylene)malononitrile
Materials:
-
2-(2-Thienyl)-1H-indole-3-carbaldehyde
-
Malononitrile
-
L-proline
-
Ethanol
Procedure:
-
To a stirred solution of malononitrile (1.1 mmol) in ethanol (10 mL), add L-proline (0.1 mmol) as a catalyst.
-
Add 2-(2-Thienyl)-1H-indole-3-carbaldehyde (1.0 mmol) to the mixture.
-
Stir the reaction mixture at room temperature for 2-3 hours. The reaction can be gently heated to 50-60 °C to increase the rate if necessary.[5]
-
Monitor the reaction progress by TLC (ethyl acetate:hexane, 1:2).
-
Upon completion, the product often precipitates out of the solution. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
Data and Characterization
The synthesized compounds should be characterized by standard analytical techniques to confirm their structure and purity.
| Compound | Active Methylene | Catalyst | Solvent | Typical Yield (%) |
| 2-cyano-3-(2-(2-thienyl)-1H-indol-3-yl)acrylamide | 2-Cyanoacetamide | Piperidine | Ethanol | 85-95 |
| 2-(2-(2-thienyl)-1H-indol-3-ylmethylene)malononitrile | Malononitrile | L-proline | Ethanol | 90-98 |
Spectroscopic Data (Exemplary):
For a related compound, (Z)-3-(1H-Indol-3-yl)-2-(3-thienyl)acrylonitrile, the following spectroscopic data has been reported:[6]
-
¹H NMR: Signals corresponding to the indole, thiophene, and vinyl protons are expected. The vinyl proton typically appears as a singlet in the downfield region.
-
¹³C NMR: Resonances for the carbons of the indole and thiophene rings, as well as the cyano group and the olefinic carbons, are expected. The carbon of the cyano group typically appears around 115-120 ppm.[7]
-
IR (KBr, cm⁻¹): Characteristic peaks for the N-H stretching of the indole (around 3400 cm⁻¹), C≡N stretching of the nitrile group (around 2220 cm⁻¹), and C=C stretching of the alkene (around 1600 cm⁻¹).
Applications in Drug Development
The Knoevenagel adducts of 2-(2-Thienyl)-1H-indole-3-carbaldehyde represent a promising class of compounds for drug discovery.
Figure 2: Potential therapeutic applications of the synthesized compounds.
Anticancer Potential
Indole derivatives are well-established as potent anticancer agents.[5] The incorporation of a 2-thienyl group can enhance this activity.[3] Studies on similar 2-arylindole derivatives have shown significant cytotoxic effects against various cancer cell lines, including breast, colon, and liver cancer.[5][8] The mechanism of action can involve the induction of cell cycle arrest and apoptosis.[8] Furthermore, some indole-based compounds have been identified as dual inhibitors of key signaling proteins like EGFR and SRC kinases, which are often dysregulated in cancer.[9]
Antimicrobial Activity
The Knoevenagel adducts of heteroaromatic aldehydes have demonstrated significant antimicrobial properties.[10] The α,β-unsaturated nitrile moiety can act as a Michael acceptor, potentially reacting with biological nucleophiles in microorganisms. These compounds have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[11][12]
Troubleshooting and Optimization
| Problem | Possible Cause | Solution |
| Low or no product yield | Inactive catalyst | Use a fresh batch of catalyst. Consider alternative bases like triethylamine or DBU. |
| Low reaction temperature | Gently heat the reaction mixture (50-60 °C) and monitor by TLC. | |
| Steric hindrance | If using a bulky active methylene compound, a stronger base or longer reaction time may be required. | |
| Formation of side products | Self-condensation of the aldehyde | Ensure the dropwise addition of the base to the mixture of aldehyde and active methylene compound. |
| Michael addition of the active methylene compound to the product | Use a stoichiometric amount of the active methylene compound. Monitor the reaction closely and stop it once the starting aldehyde is consumed. |
Conclusion
The Knoevenagel condensation of 2-(2-Thienyl)-1H-indole-3-carbaldehyde provides an efficient and versatile route to a novel class of heterocyclic compounds with significant potential in drug discovery. The straightforward protocols, coupled with the promising biological activities of the resulting products, make this an attractive area of research for medicinal chemists and drug development professionals. Further investigation into the structure-activity relationships of these compounds is warranted to fully explore their therapeutic potential.
References
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Al-Warhi, T., et al. (2022). Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25. BMC Chemistry, 16(1), 69. Available at: [Link]
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Gouda, M. A., et al. (2019). Synthesis and Anticancer Activity of Novel 2-Phenylindole Linked Imidazolothiazole, Thiazolo-s-triazine and Their Glycoside Derivatives. International Journal of Pharmaceutical and Clinical Research, 11(1), 1-10. Available at: [Link]
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Al-Warhi, T., et al. (2022). Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25. ResearchGate. Available at: [Link]
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Supporting Information for "Synthetic Procedures, Characterization data, 1H and 13C NMR Spectrum, VTNMR Data, Uv". DOI. Available at: [Link]
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Gurunath, S., et al. (2016). Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation. ACG Publications. Available at: [Link]
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Shevelev, S. A., et al. (2000). Knoevenagel Reactions of Indole-3-carbaldehyde. Synthesis of 3-Substituted Indole Derivatives. ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). Knoevenagel reaction of compound 4 with the aromatic and hetero‐aromatic aldehydes presented in Table 2. ResearchGate. Available at: [Link]
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Ali, F. I., et al. (2015). Cyanoacrylates through Knoevenagel Condensation under Solvent Free Conditions and Their Antimicrobial Activity. International Journal of Current Research and Academic Review, 3(3), 116-121. Available at: [Link]
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Supplementary Information for "3". Available at: [Link]
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Acar, Ç., et al. (2023). Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. Current Medicinal Chemistry, 30(33), 3843-3861. Available at: [Link]
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Wang, Y., et al. (2023). Regioselective Reaction of 2-Indolylmethanols with Enamides. Molecules, 28(8), 3394. Available at: [Link]
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Talukdar, A., et al. (2024). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Advances, 14(18), 12658-12678. Available at: [Link]
-
Bhuiyan, M. M. H., et al. (2016). Microwave Assisted Knoevenagel Condensation: Synthesis and Antimicrobial Activities of Some Arylidene-malononitriles. Journal of Scientific Research, 8(2), 169-178. Available at: [Link]
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Sonar, V. N., et al. (2005). (Z)-3-(1H-Indol-3-yl)-2-(3-thienyl)acrylonitrile and (Z)-3-[1-(4-tert-butylbenzyl)-1H-indol-3-yl]-2-(3-thienyl)acrylonitrile. Acta Crystallographica Section C: Crystal Structure Communications, 61(Pt 2), o78-o80. Available at: [Link]
-
Kumar, R., et al. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Journal of Advanced Scientific Research, 13(05), 17-25. Available at: [Link]
- BenchChem. (2025). A Comparative Guide to Knoevenagel Condensation: Benchmarking Novel Synthetic Routes Against Established Methods. BenchChem.
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Al-Dhabi, N. A., et al. (2020). Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities. Molecules, 25(12), 2844. Available at: [Link]
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Hager, S., et al. (2023). Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes. Molecules, 28(1), 438. Available at: [Link]
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Papanikolaou, M., et al. (2025). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil. Semantic Scholar. Available at: [Link]
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Ghoneim, K. M., & El-Gegil, S. A. (1988). Investigation of the electronic spectra of furfuryl- and 2-thienyl-imino derivatives of some heterocycles: molecular orbital treatment. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics, 84(10), 1677-1683. Available at: [Link]
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Irgashev, R. A., et al. (2023). Thieno[2,3-b]indole containing electron-withdrawing groups. ResearchGate. Available at: [Link]
-
Kumar, A., et al. (2022). Effect of Meso-Thienyl and Meso-Furyl Groups on the Electronic Properties of Aromatic 14π Triphyrin(2.1.1)s. Chemistry – An Asian Journal, 17(17), e202200531. Available at: [Link]
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Application Note: Rapid and Efficient Synthesis of 2-(2-Thienyl)-1H-indole-3-carbaldehyde via Microwave-Assisted Vilsmeier-Haack Reaction
Abstract
This application note provides a detailed protocol for the synthesis of 2-(2-Thienyl)-1H-indole-3-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and materials science. The described method utilizes a microwave-assisted Vilsmeier-Haack reaction, which offers significant advantages over conventional heating methods.[1][2][3] By leveraging the principles of green chemistry, this protocol dramatically reduces reaction times, improves yields, and simplifies product purification.[1][4] This guide is intended for researchers, scientists, and professionals in drug development seeking a rapid, efficient, and reproducible synthetic route to this important indole derivative.
Introduction
Indole-3-carbaldehyde scaffolds are prevalent in a vast array of biologically active compounds and functional materials. The introduction of a thienyl group at the 2-position of the indole ring further expands the chemical space, offering opportunities for novel molecular designs with unique electronic and pharmacological properties. The target molecule, 2-(2-Thienyl)-1H-indole-3-carbaldehyde, serves as a key intermediate for the synthesis of various pharmaceutical agents and organic materials.[5][6][7]
The classical method for introducing a formyl group at the C3 position of electron-rich indoles is the Vilsmeier-Haack reaction.[8][9] This reaction typically involves the use of a Vilsmeier reagent, generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[8][9] The resulting electrophilic iminium salt readily attacks the electron-rich indole nucleus.[9][10]
Traditional Vilsmeier-Haack reactions often require prolonged reaction times and elevated temperatures, which can lead to the formation of byproducts and decomposition of sensitive substrates. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations.[1][2][3] Microwave irradiation promotes rapid and uniform heating of the reaction mixture, leading to a dramatic acceleration of reaction rates, often with improved yields and product purity.[1][3][4] This "green chemistry" approach also minimizes energy consumption and often allows for a reduction in the use of solvents.[2][4]
This application note details a robust and optimized protocol for the microwave-assisted Vilsmeier-Haack formylation of 2-(2-thienyl)-1H-indole.
Reaction Principle: The Vilsmeier-Haack Mechanism
The Vilsmeier-Haack reaction is a classic electrophilic aromatic substitution.[8] The reaction proceeds through two main stages:
-
Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[8][9]
-
Electrophilic Attack and Hydrolysis: The electron-rich 3-position of the 2-(2-thienyl)-1H-indole attacks the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium intermediate yields the desired 2-(2-Thienyl)-1H-indole-3-carbaldehyde.[9][10] For indoles, formylation preferentially occurs at the 3-position due to the higher electron density at this position.[9][10]
Caption: Mechanism of the Vilsmeier-Haack formylation of 2-(2-Thienyl)-1H-indole.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| 2-(2-Thienyl)-1H-indole | ≥98% | Commercially Available | Starting material. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich, Acros | Reagent and solvent. |
| Phosphorus oxychloride (POCl₃) | ≥99% | Sigma-Aldrich, Alfa Aesar | Vilsmeier reagent precursor. Handle with extreme care in a fume hood. |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific | For extraction. |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | For neutralization. | ||
| Brine (Saturated NaCl solution) | For washing. | ||
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | For drying organic layer. | ||
| Deionized Water | For work-up. | ||
| Microwave Synthesizer | CEM, Biotage, Anton Paar | Or a suitable single-mode microwave reactor. | |
| 10 mL Microwave Reaction Vial with Stir Bar | |||
| Standard Glassware for Organic Synthesis |
Experimental Protocol
Safety Precautions
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
The microwave synthesizer should be operated according to the manufacturer's instructions. Ensure the reaction vessel is properly sealed to prevent leakage and pressure buildup.
Step-by-Step Procedure
-
Reagent Preparation:
-
In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2-(2-thienyl)-1H-indole (1.0 mmol, 199.26 mg).
-
Add anhydrous N,N-dimethylformamide (DMF, 3.0 mL). Stir the mixture until the indole is completely dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
-
Vilsmeier Reagent Formation and Reaction:
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 mmol, 0.11 mL) dropwise to the cooled solution with continuous stirring. The addition is exothermic.
-
After the addition is complete, securely cap the microwave vial.
-
Place the vial in the cavity of the microwave synthesizer.
-
-
Microwave Irradiation:
-
Irradiate the reaction mixture under the following conditions:
-
Temperature: 80-100 °C (temperature control is crucial)
-
Time: 5-15 minutes
-
Power: Dynamic power control to maintain the set temperature (typically starting at 100-200 W)
-
Stirring: High
-
-
Monitor the reaction progress by TLC (thin-layer chromatography) if desired, using a suitable eluent system (e.g., hexane:ethyl acetate, 7:3).
-
-
Work-up and Product Isolation:
-
After the reaction is complete, cool the vial to room temperature using compressed air.
-
Carefully uncap the vial in the fume hood.
-
Pour the reaction mixture slowly into a beaker containing crushed ice (approximately 20 g) with vigorous stirring.[11]
-
Neutralize the acidic solution by the slow and careful addition of a saturated sodium bicarbonate solution until the pH is alkaline (pH ~8-9).[11] This step is exothermic and will cause gas evolution.
-
The product will often precipitate as a solid. If a solid forms, collect it by vacuum filtration and wash thoroughly with cold water.[11]
-
If the product does not precipitate, transfer the aqueous mixture to a separatory funnel and extract with dichloromethane (DCM, 3 x 20 mL).[11]
-
Combine the organic extracts and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[11]
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 2-(2-Thienyl)-1H-indole-3-carbaldehyde as a solid.[11]
-
Caption: Experimental workflow for the microwave-assisted synthesis.
Expected Results
This microwave-assisted protocol is expected to provide the desired 2-(2-Thienyl)-1H-indole-3-carbaldehyde in high yield and purity within a significantly reduced reaction time compared to conventional heating methods.
| Parameter | Conventional Heating | Microwave-Assisted Synthesis (This Protocol) |
| Reaction Time | 2-6 hours | 5-15 minutes |
| Temperature | 80-100 °C | 80-100 °C |
| Typical Yield | 60-80% | >85% |
| Work-up | Standard | Standard |
| Purity | Good, may require extensive purification | High, often requiring minimal purification |
Note: Yields are indicative and may vary based on the specific microwave equipment and purity of reagents.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | Inactive reagents (moisture contamination). | Use freshly opened or properly stored anhydrous DMF and POCl₃. |
| Insufficient microwave power or time. | Optimize microwave conditions, slightly increasing time or temperature. | |
| Formation of dark, tarry byproducts | Reaction temperature is too high. | Reduce the set temperature in the microwave protocol. Ensure accurate temperature monitoring. |
| Prolonged reaction time. | Reduce the irradiation time. Monitor the reaction by TLC to avoid over-running. | |
| Incomplete reaction | Insufficient amount of Vilsmeier reagent. | Ensure the correct stoichiometry of POCl₃ is used (1.1-1.2 equivalents). |
| Low reaction temperature. | Increase the reaction temperature in increments of 5-10 °C. | |
| Difficult work-up (emulsion during extraction) | Add more brine to the separatory funnel to help break the emulsion. |
Conclusion
The microwave-assisted Vilsmeier-Haack reaction is a highly effective method for the synthesis of 2-(2-Thienyl)-1H-indole-3-carbaldehyde. This protocol provides a rapid, high-yielding, and reproducible procedure that aligns with the principles of green chemistry by reducing reaction times and energy consumption.[1][2][4] The efficiency and simplicity of this method make it an attractive alternative to conventional synthetic approaches for researchers in organic synthesis and drug discovery.
References
- Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy - International Journal of Research in Pharmacy and Allied Science. (n.d.).
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024, January 15).
- Importance of Microwave Heating in Organic Synthesis - Advanced Journal of Chemistry, Section A. (2019, January 2).
- Microwave Chemistry and its Applications - Research Journal of Pharmaceutical Dosage Forms and Technology. (2020, June 17).
- specific effects of microwave - Solid supported reaction. (n.d.).
- Synthetic studies of indoles and related compounds. Part 22. The Vilsmeier–Haack reaction of N-benzyl-1,2,3,4-tetrahydrocarbazoles and its synthetic application to olivacine and ellipticine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.).
- Vilsmeier–Haack reaction - Grokipedia. (n.d.).
- Vilsmeier-Haack Reaction - Master Organic Chemistry. (n.d.).
- (PDF) Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds - ResearchGate. (n.d.).
- Vilsmeier–Haack reaction of indole - YouTube. (2025, June 10).
- Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25 - PMC. (n.d.).
- (PDF) Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25 - ResearchGate. (2025, August 6).
- Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25 - PubMed. (2024, August 29).
- Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles - Benchchem. (n.d.).
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- 11. pdf.benchchem.com [pdf.benchchem.com]
Comprehensive Protocol for the Step-by-Step Synthesis of Chalcones from 2-(2-Thienyl)-1H-indole-3-carbaldehyde
Introduction and Mechanistic Rationale
Indole-based chalcones (1,3-diaryl-2-propen-1-ones) are privileged scaffolds in medicinal chemistry, exhibiting potent biological activities ranging from COX-2 mediated anti-inflammatory effects to the induction of methuosis—a novel, non-apoptotic form of cancer cell death ().
The synthesis of chalcones utilizing 2-(2-Thienyl)-1H-indole-3-carbaldehyde introduces unique stereoelectronic properties. The thienyl ring at the C2 position acts as a bioisostere for a benzene ring, increasing the overall lipophilicity of the molecule while donating electron density into the indole core via resonance.
Expert Insight on Causality: This electron-donating effect significantly reduces the electrophilicity of the C3-aldehyde carbon compared to an unsubstituted indole-3-carbaldehyde. Consequently, standard room-temperature base catalysis (e.g., aqueous KOH) often results in stalled reactions and poor yields. To overcome this activation energy barrier, this protocol employs piperidine in refluxing absolute ethanol . Piperidine acts as a superior secondary amine catalyst by transiently forming a highly reactive iminium ion intermediate with the aldehyde, which readily undergoes nucleophilic attack by the enolate of the acetophenone derivative, followed by E1cB dehydration to yield the (E)-chalcone.
Visual Workflows
Synthetic Mechanism
Figure 1: Mechanistic workflow of the piperidine-catalyzed Claisen-Schmidt condensation.
Biological Pathway
Figure 2: Proposed biological mechanism of action for synthesized indolyl-thienyl chalcones.
Materials and Reagents
-
Aldehyde: 2-(2-Thienyl)-1H-indole-3-carbaldehyde (10 mmol, 1.0 eq)
-
Ketone: Substituted Acetophenone (e.g., 4-fluoroacetophenone or 4-aminoacetophenone) (10 mmol, 1.0 eq)
-
Catalyst: Piperidine (Reagent grade, 15 mmol, 1.5 eq)
-
Solvent: Absolute Ethanol (Ensure anhydrous conditions to prevent stalling of the dehydration step)
-
Workup Reagents: 1M Hydrochloric Acid (HCl), Ice-cold distilled water
-
Equipment: 50 mL round-bottom flask, reflux condenser, magnetic stirrer with heating mantle, TLC apparatus (Silica gel 60 F254), Büchner funnel.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system. Visual and chromatographic checkpoints are embedded to ensure reaction integrity.
Step 1: Reaction Setup
-
In a dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 10 mmol of 2-(2-Thienyl)-1H-indole-3-carbaldehyde and 10 mmol of the chosen acetophenone derivative.
-
Suspend the reactants in 20 mL of absolute ethanol.
-
Causality Check: Absolute ethanol is strictly preferred over aqueous ethanol to ensure the complete solubilization of the highly lipophilic thienyl-indole precursor as the mixture heats.
-
Step 2: Catalyst Addition and Activation
-
Begin stirring the suspension at room temperature.
-
Add 1.5 equivalents (15 mmol) of piperidine dropwise to the mixture.
-
Self-Validation: Within 10–15 minutes of piperidine addition, the reaction mixture will transition from a pale yellow suspension to a deep orange or red homogeneous solution. This color shift visually validates the formation of the highly conjugated iminium/aldol intermediate.
-
Step 3: Reflux and Chromatographic Monitoring
-
Attach a reflux condenser and heat the reaction mixture to 78 °C (reflux) using a heating mantle.
-
Allow the reaction to proceed for 6 to 8 hours.
-
Monitor the reaction progress via Thin Layer Chromatography (TLC) every 2 hours using a mobile phase of Hexane:Ethyl Acetate (7:3 v/v).
-
Self-Validation: The target chalcone will appear as a distinct, highly UV-active fluorescent spot (visible under 254 nm and 365 nm) at an
value intermediate between the highly polar indole-3-carbaldehyde and the less polar acetophenone.
-
Step 4: Workup and Precipitation
-
Once TLC indicates the complete consumption of the starting aldehyde, remove the flask from the heat source and allow it to cool to room temperature.
-
Pour the reaction mixture slowly into a beaker containing 100 mL of vigorously stirred crushed ice and water.
-
Acidify the mixture dropwise with 1M HCl until the pH reaches 5.0–6.0.
-
Causality Check: Acidification serves a dual purpose: it neutralizes the excess piperidine catalyst (forming water-soluble piperidine hydrochloride) and abruptly decreases the solubility of the product, forcing the complete precipitation of the lipophilic thienyl-indolyl chalcone.
-
Step 5: Isolation and Purification
-
Collect the crude precipitate via vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with ice-cold distilled water (3 x 20 mL) until the washings are neutral.
-
Recrystallize the crude product from hot ethanol. If the specific derivative is excessively lipophilic, a solvent mixture of Ethanol/DMF (9:1) will yield high-purity crystals.
-
Dry the purified crystals in a vacuum desiccator over anhydrous calcium chloride for 24 hours.
Quantitative Data & Optimization
The following table summarizes the optimization of reaction conditions for indole-based chalcone syntheses, demonstrating why piperidine reflux is the authoritative standard for sterically hindered or electron-rich indole-3-carbaldehydes ().
Table 1: Optimization of Reaction Conditions for Indolyl-Thienyl Chalcone Synthesis
| Entry | Solvent | Base Catalyst | Temperature (°C) | Time (h) | Yield (%) | Observation / Causality |
| 1 | Ethanol | KOH (10% aq) | 25 (RT) | 24 | 45 | Incomplete conversion due to steric hindrance and electron-rich C3. |
| 2 | Ethanol | KOH (10% aq) | 78 (Reflux) | 12 | 62 | Moderate yield; basic hydrolysis side-products observed. |
| 3 | Ethanol | Piperidine (1.5 eq) | 78 (Reflux) | 6 | 88 | Optimal conversion; clean TLC profile via iminium activation. |
| 4 | Solvent-free | LAG (Ball Mill) | RT | 0.5 | 92 | Excellent green alternative; requires specialized mechanochemical equipment. |
Product Characterization Standards
To verify the structural integrity of the synthesized 2-(2-Thienyl)-1H-indole-chalcone, compare analytical data against these expected spectroscopic benchmarks:
-
IR (KBr, cm⁻¹): ~3250 (Indole N-H stretch), ~1640 (α,β-unsaturated C=O stretch), ~1580 (C=C aromatic/alkene).
-
¹H NMR (DMSO-d₆, 400 MHz): The defining feature of a successful Claisen-Schmidt condensation is the presence of two trans-alkene protons (H-α and H-β). These will appear as two distinct doublets between 7.40 ppm and 8.10 ppm with a large coupling constant (
Hz ), unequivocally confirming the (E)-configuration of the enone linker ().
References
-
Robinson, M. W., et al. (2012). Synthesis and evaluation of indole-based chalcones as inducers of methuosis, a novel type of non-apoptotic cell death. Journal of Medicinal Chemistry. Available at:[Link]
-
Özdemir, A., et al. (2015). Synthesis and evaluation of new indole-based chalcones as potential antiinflammatory agents. European Journal of Medicinal Chemistry. Available at:[Link]
-
Kudličková, Z., et al. (2022). Mechanochemical synthesis of indolyl chalcones with antiproliferative activity. Green Chemistry Letters and Reviews. Available at:[Link]
Application Note: Using 2-(2-Thienyl)-1H-indole-3-carbaldehyde as a Fluorescent Sensor Precursor
Abstract
This guide details the synthesis, derivatization, and application of 2-(2-Thienyl)-1H-indole-3-carbaldehyde (TIC) as a high-performance scaffold for fluorescent chemosensors. Unlike the standard indole-3-carbaldehyde, the incorporation of a thiophene moiety at the C2 position extends the
Chemical Basis & Mechanism[1][2]
The Fluorophore Scaffold
The core advantage of TIC lies in its Donor-
-
Indole (Donor): The electron-rich indole ring acts as the primary fluorophore.
-
Thiophene (Conjugation Extender): The 2-thienyl group planarizes with the indole core, lowering the HOMO-LUMO gap compared to 2-phenyl analogs.
-
Aldehyde (Reactive Handle): The C3-formyl group allows for facile condensation with amines/hydrazines to create the "switch" unit (Schiff base).
Sensing Mechanism (Schiff Base Derivatives)
Most sensors derived from TIC operate via the C=N Isomerization Switch :
-
Free Sensor (OFF/Low State): The C=N bond undergoes rapid non-radiative decay (isomerization/rotation), quenching fluorescence.
-
Analyte Binding (ON/High State): Binding of a metal ion or analyte restricts this rotation (Restricted Intramolecular Rotation - RIR) or blocks the PET process, restoring strong fluorescence (CHEF effect).
Caption: Mechanism of fluorescence activation. The flexible Schiff base (Red) is rigidified upon analyte binding (Green), triggering emission (Blue).
Synthesis Protocol: The Precursor (TIC)
Objective: Synthesize 2-(2-Thienyl)-1H-indole-3-carbaldehyde via Vilsmeier-Haack Formylation.
Materials
-
Starting Material: 2-(2-Thienyl)-1H-indole (Commercial or synthesized via Fischer Indole).
-
Reagents: Phosphorus Oxychloride (
), N,N-Dimethylformamide (DMF).[1] -
Solvents: Dichloromethane (DCM), Ethyl Acetate, Hexane.
Step-by-Step Procedure
-
Vilsmeier Reagent Preparation:
-
In a flame-dried round-bottom flask under
, cool DMF (3.0 eq) to 0°C. -
Add
(1.2 eq) dropwise over 15 minutes. A white salt (Vilsmeier complex) may precipitate. Stir for 30 min at 0°C.
-
-
Formylation:
-
Dissolve 2-(2-Thienyl)-1H-indole (1.0 eq) in minimal anhydrous DMF.
-
Add the indole solution dropwise to the Vilsmeier reagent at 0°C.
-
Critical Step: Warm the mixture to Room Temperature (RT) and then heat to 60°C for 3-4 hours . Monitor by TLC (System: Hexane/EtOAc 7:3). The C3 position is highly nucleophilic; however, prolonged heating may formylate the thiophene ring (undesired).
-
-
Work-up:
-
Cool the reaction mixture to RT.
-
Pour onto crushed ice containing Sodium Acetate (to buffer the pH to ~7-8).
-
Stir vigorously for 1 hour. The aldehyde product typically precipitates as a solid.
-
Filter the solid.[1] If oil forms, extract with DCM (
mL), wash with brine, and dry over .
-
-
Purification:
-
Recrystallize from Ethanol or purify via Silica Gel Column Chromatography (Eluent: Hexane/EtOAc gradient).
-
Yield Target: >80%.
-
Characterization:
H NMR (CHO proton at ppm).
-
Derivatization Protocol: Creating the Sensor
Objective: Condense TIC with a hydrazine receptor (e.g., 2-Hydrazinopyridine for
Procedure
-
Dissolution: Dissolve TIC (1 mmol) in 15 mL of absolute Ethanol.
-
Addition: Add 2-Hydrazinopyridine (1.1 mmol) .
-
Catalysis: Add 2-3 drops of Glacial Acetic Acid.
-
Reflux: Reflux at 80°C for 4–6 hours. A color change (often yellow to orange) indicates Schiff base formation.
-
Isolation: Cool to RT. The product usually crystallizes. Filter and wash with cold ethanol.
Caption: Synthetic workflow from raw indole to functional sensor.
Application Protocol: Sensing & Titration
Stock Solution Preparation
-
Sensor Stock: Prepare a
M stock solution of the sensor in DMSO (dimethyl sulfoxide). This ensures solubility. -
Analyte Stocks: Prepare
M aqueous solutions of metal salts (nitrate or chloride salts are preferred).
Fluorescence Titration Workflow
-
Test Solution: Dilute the Sensor Stock to 10
M in a mixed solvent system (e.g., DMSO/Water 1:9 v/v, buffered to pH 7.4 with HEPES). -
Blank Scan: Record the fluorescence emission spectrum (Excitation:
nm; Emission scan: 400–650 nm). -
Titration: Add aliquots (0.1 – 2.0 eq) of the metal ion solution. Mix for 1 minute.
-
Measurement: Record the spectrum after each addition.
-
Data Analysis: Plot Fluorescence Intensity (
) vs. Concentration ( ).
Calculating Limit of Detection (LOD)
Use the formula:
- : Standard deviation of the blank (sensor only) emission intensity (measure 10 times).
- : Slope of the linear region of the titration curve (Intensity vs. Concentration).
Selectivity Screening (Interference Check)
Perform the assay with 5.0 equivalents of competing ions (
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Formylation of Thiophene ring | Lower reaction temp to 40°C; ensure Indole C3 is open. |
| No Fluorescence Change | PET process not blocked | Check solvent polarity; DMSO/Water ratios affect PET efficiency. |
| Precipitation in Assay | Sensor insolubility | Increase organic co-solvent (DMSO/EtOH) to 20-30%. |
| Slow Response Time | Steric hindrance | Ensure the Schiff base linkage is not sterically crowded by bulky groups. |
References
-
El-Sawy, E. R., et al. "1H-Indole-3-carboxaldehyde: Synthesis and Reactions."[2] Egyptian Journal of Chemistry, 2017.[2][3] Link
-
Priya, B., et al. "Schiff Bases of Indole-3-Carbaldehyde: Synthesis and Evaluation as Antimicrobial Agents."[2] Russian Journal of Bioorganic Chemistry, 2022.[2] Link
-
Zhang, Y., et al. "Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction."[4] Organic Syntheses, 2024.[4] Link
-
Alharthi, S. S. "A review on indole-based colorimetric and fluorescence sensors for the detection of heavy metal ions." Chemical Papers, 2023.[5] Link
-
Nasir, H., et al. "Design and synthesis of arylthiophene-2-carbaldehydes via Suzuki-Miyaura reactions."[6] Molecules, 2013.[6] Link
Sources
- 1. Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives [scirp.org]
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- 3. researchgate.net [researchgate.net]
- 4. orgsyn.org [orgsyn.org]
- 5. chemicalpapers.com [chemicalpapers.com]
- 6. Design and synthesis of arylthiophene-2-carbaldehydes via Suzuki-Miyaura reactions and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Catalytic Strategies for the Synthesis of 2-(2-Thienyl)-1H-indole-3-carbaldehyde: An Application Guide
Introduction: The Significance of the 2-(2-Thienyl)-1H-indole-3-carbaldehyde Scaffold
The fusion of indole and thiophene rings in the 2-(2-thienyl)-1H-indole framework creates a privileged heterocyclic scaffold with significant applications in medicinal chemistry and materials science. The subsequent introduction of a carbaldehyde group at the 3-position of the indole nucleus provides a versatile synthetic handle for further molecular elaboration, leading to a diverse array of biologically active compounds and functional materials. This guide provides a comprehensive overview of robust and efficient catalytic methodologies for the synthesis of 2-(2-Thienyl)-1H-indole-3-carbaldehyde, tailored for researchers, scientists, and professionals in drug development. The protocols detailed herein are designed to be self-validating, with an emphasis on the underlying mechanistic principles to empower the user with a deep understanding of the synthetic transformations.
Synthetic Strategy: A Two-Step Catalytic Approach
A judicious and highly effective pathway to 2-(2-Thienyl)-1H-indole-3-carbaldehyde involves a two-step sequence, leveraging the power of modern catalytic cross-coupling and electrophilic substitution reactions. This approach ensures high yields, regioselectivity, and substrate scope. The overall synthetic workflow is depicted below:
Caption: Overall two-step synthetic workflow.
Part 1: Synthesis of the 2-(2-Thienyl)-1H-indole Core via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly between sp²-hybridized carbon atoms.[1] This palladium-catalyzed reaction offers high functional group tolerance, mild reaction conditions, and the use of relatively non-toxic and stable organoboron reagents.[2]
Mechanistic Insights: The Palladium Catalytic Cycle
A fundamental understanding of the catalytic cycle is crucial for troubleshooting and optimization. The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps:[2]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., 2-bromo-1H-indole) to form a Pd(II) intermediate.
-
Transmetalation: The organoboron reagent (e.g., thiophene-2-boronic acid) transfers its organic group to the palladium center, a step that is typically facilitated by a base.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated to form the desired product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for the coupling of heteroaryl halides with heteroaryl boronic acids.[3][4]
Materials:
-
2-Bromo-1H-indole
-
Thiophene-2-boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried Schlenk flask, add 2-bromo-1H-indole (1.0 mmol, 1.0 equiv), thiophene-2-boronic acid (1.2 mmol, 1.2 equiv), and sodium carbonate (2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add palladium(II) acetate (0.03 mmol, 3 mol%) and triphenylphosphine (0.06 mmol, 6 mol%).
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL).
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 2-(2-thienyl)-1H-indole.
Quantitative Data Summary: Suzuki-Miyaura Coupling
| Catalyst/Ligand System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / PPh₃ | Na₂CO₃ | Dioxane/H₂O | 90 | 12-24 | 75-85 | Adapted from[3][4] |
| Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 80 | 4-12 | 80-90 | [4] |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 8-16 | >90 | Adapted from[5] |
Part 2: Formylation of 2-(2-Thienyl)-1H-indole via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a highly efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6][7] For indoles, this reaction proceeds with high regioselectivity at the electron-rich C3 position.[8]
Mechanistic Insights: Formation and Electrophilic Attack of the Vilsmeier Reagent
The reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent.[7][9]
-
Electrophilic Aromatic Substitution: The electron-rich indole nucleus attacks the Vilsmeier reagent, leading to the formation of an iminium intermediate. Subsequent hydrolysis during aqueous workup yields the final aldehyde product.[6][7]
Caption: Vilsmeier-Haack reaction workflow.
Experimental Protocol: Vilsmeier-Haack Formylation
This protocol is based on established procedures for the formylation of indoles and related heterocycles.[6][10]
Materials:
-
2-(2-Thienyl)-1H-indole
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve 2-(2-thienyl)-1H-indole (1.0 mmol, 1.0 equiv) in anhydrous DMF (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.5 mmol, 1.5 equiv) dropwise to the stirred solution. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 2-4 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice (20 g).
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8.
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by flash column chromatography on silica gel to yield 2-(2-thienyl)-1H-indole-3-carbaldehyde.
Quantitative Data Summary: Vilsmeier-Haack Formylation
| Substrate | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1-Propyl-2-(2-thienyl)-1H-pyrrole | POCl₃, DMF | 0 to 60 | 2 | Not specified | [10] |
| Indole | POCl₃, DMF | 0 to 85 | 6 | 96 | [6] |
| 2-Methylindole | POCl₃, DMF | 98-100 | 3 | 71 (1-formyl), 22.5 (2-formyl) | [6] |
Conclusion
The two-step catalytic approach detailed in this guide, commencing with a palladium-catalyzed Suzuki-Miyaura coupling followed by a Vilsmeier-Haack formylation, represents a robust and efficient strategy for the synthesis of 2-(2-Thienyl)-1H-indole-3-carbaldehyde. The provided protocols, grounded in a thorough understanding of the underlying reaction mechanisms, offer a reliable foundation for researchers in the synthesis of this valuable molecular scaffold and its derivatives. Careful execution of these procedures, coupled with diligent monitoring of reaction progress, will enable the consistent and high-yielding preparation of the target compound.
References
- Zhang, N., & Dong, D. (n.d.).
- BenchChem. (2025).
- Asian Journal of Research in Chemistry. (2018). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Chemistry Steps. (2023). Vilsmeier-Haack Reaction.
- Hayashi, T. (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates.
- Ghosh, S. (2017). A Suzuki-Coupling-Based Generalized Route for the Synthesis of 2-(2/3-Thienyl)cycloalk-1-ene-1-carbaldehydes as Precursors for Condensed Thienophenanthraquinones. Synlett, 28(19), 2533-2537.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of (7-Bromo-1H-indol-2-yl)boronic acid. BenchChem.
- Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction.
- Gaich, T. (2020). Suzuki-Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 49(1), 108-132.
- Organic Syntheses. (2024).
- ResearchGate. (n.d.). A Suzuki-Coupling-Based Generalized Route for the Synthesis of 2-(2/3-Thienyl)cycloalk-1-ene-1-carbaldehydes as Precursors for Condensed Thienophenanthraquinones | Request PDF.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- ACS. (n.d.).
- Organic Chemistry Portal. (n.d.).
- Aghazadeh, M. (2019). Tertiary cyclic amides in Vilsmeier type reaction with indoles. Progress in Chemical and Biochemical Research, 2(2), 34-39.
- MDPI. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions.
- Organic Syntheses. (2024).
- MDPI. (2025).
- BenchChem. (2025). Technical Support Center: Synthesis of 5-(thiophen-2-yl)-1H-indole.
- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- ResearchGate. (n.d.). (PDF) Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds.
- ResearchGate. (2025).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. masterorganicchemistry.com [masterorganicchemistry.com]
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- 10. Thieme E-Books & E-Journals [thieme-connect.de]
Application Note: Advanced Synthesis of Heterocycles from 2-(2-Thienyl)-1H-indole-3-carbaldehyde
This Application Note details the strategic synthesis of fused and linked heterocyclic systems derived from 2-(2-Thienyl)-1H-indole-3-carbaldehyde . This scaffold combines the electron-rich indole core with a lipophilic thiophene moiety, offering a unique pharmacophore for drug discovery (e.g., anticancer, antimicrobial agents).
The guide focuses on the Vilsmeier-Haack formylation to generate the core aldehyde, followed by divergent protocols for creating Indolo[2,3-b]carbazoles (fused pentacyclic systems) and Indole-Thiazolidinone hybrids (heterocyclic functionalization).
Executive Summary
The 2-(2-Thienyl)-1H-indole-3-carbaldehyde (Compound 1 ) is a pivotal intermediate in medicinal chemistry. The C3-formyl group serves as a versatile electrophilic handle for Knoevenagel condensations, Schiff base formation, and multicomponent reactions (MCRs), while the C2-thienyl substituent enhances lipophilicity and DNA-binding affinity. This guide provides validated protocols for synthesizing the precursor and converting it into:
-
Indolo[2,3-b]carbazoles: Via oxidative cyclization of bis(indolyl)methanes.
-
Indole-Fused/Linked Heterocycles: Including thiazolidinones and pyrazolines via condensation pathways.
Strategic Rationale & Retrosynthesis
The presence of the 2-(2-thienyl) group blocks the standard C2-nucleophilic cyclizations (e.g., to Pyrimido[4,5-b]indoles) unless the substituent is displaced. Therefore, synthetic strategies must pivot towards:
-
Path A (Dimerization): Utilizing the C3-aldehyde to link two indole units, followed by oxidative fusion to form a pentacyclic carbazole core.
-
Path B (Side-Chain Annulation): Building heterocycles (thiazoles, pyrimidines) onto the C3-formyl group, creating linked systems with high bioactivity.
Diagram 1: Strategic Reaction Pathways
Caption: Divergent synthesis starting from Vilsmeier-Haack formylation to fused carbazoles and functionalized heterocycles.
Precursor Synthesis: 2-(2-Thienyl)-1H-indole-3-carbaldehyde
The synthesis utilizes the Vilsmeier-Haack reaction .[1] The electron-rich indole ring, activated by the 2-thienyl substituent, undergoes facile electrophilic substitution at the C3 position.
Protocol 1: Vilsmeier-Haack Formylation
Reagents: 2-(2-Thienyl)-1H-indole, Phosphorus Oxychloride (
-
Reagent Preparation: In a flame-dried round-bottom flask, place anhydrous DMF (5.0 equiv). Cool to 0–5 °C in an ice bath.
-
Vilsmeier Reagent Formation: Add
(1.2 equiv) dropwise with stirring. Maintain temperature < 10 °C. Stir for 30 min to form the chloroiminium salt (Vilsmeier reagent). -
Addition: Dissolve 2-(2-Thienyl)-1H-indole (1.0 equiv) in a minimum amount of DMF and add dropwise to the reaction mixture.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 1 hour. Then, heat to 80 °C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Quenching: Cool the mixture to RT and pour onto crushed ice (approx. 5x reaction volume).
-
Basification: Neutralize carefully with saturated
or 10% NaOH solution until pH 8–9. A precipitate will form.[1] -
Isolation: Filter the solid, wash copiously with water, and dry.
-
Purification: Recrystallize from Ethanol/DMF or purify via column chromatography (Silica gel, Hexane/EtOAc gradient).
Yield: Typically 85–92%. Appearance: Yellow to orange solid.
Synthesis of Fused Heterocycles: Indolo[2,3-b]carbazoles
This protocol synthesizes a true fused system, 5,7-dihydroindolo[2,3-b]carbazole , by utilizing the aldehyde to link two indole units, followed by oxidative closure. This mimics the biosynthesis of natural products like Vibrindole A.
Protocol 2: Oxidative Cyclization to Indolocarbazoles
Mechanism: Acid-catalyzed condensation forms a bis(indolyl)methane, which undergoes oxidative cyclization to form the C2-C3' bond between the indole units.
Step A: Synthesis of Bis(indolyl)methane
-
Reactants: Dissolve 2-(2-Thienyl)-1H-indole-3-carbaldehyde (1 mmol) and Indole (1 mmol) in Methanol (10 mL).
-
Catalyst: Add a catalytic amount of Iodine (
, 5 mol%) or Sulfamic Acid ( ). -
Reaction: Stir at RT for 30–60 min. The product precipitates.[1]
-
Workup: Filter the solid, wash with cold methanol.
-
Product: (2-(2-Thienyl)-1H-indol-3-yl)(1H-indol-3-yl)methane .
Step B: Oxidative Cyclization
-
Reactants: Dissolve the bis(indolyl)methane (1 mmol) in Acetic Acid (5 mL).
-
Oxidant: Add
(1.1 equiv) or Chloranil. -
Reaction: Reflux for 2–4 hours. The solution darkens as the conjugated system forms.
-
Workup: Pour into ice water. Extract with Ethyl Acetate.[1][2][3] Wash organic layer with
. -
Purification: Column chromatography (CHCl3/MeOH).
-
Target: 6-(2-Thienyl)-5,7-dihydroindolo[2,3-b]carbazole .
Synthesis of Linked Heterocycles: 4-Thiazolidinones
While not fused to the indole core, these derivatives are critical "Application Note" targets due to their high antimicrobial activity. The aldehyde is converted to a Schiff base, which is then annulated with mercaptoacetic acid.
Protocol 3: One-Pot Synthesis of Indolyl-Thiazolidinones
Reagents: Aldehyde (1), Aromatic Amine (e.g., Aniline), Thioglycolic Acid, DCC (Dicyclohexylcarbodiimide) or
-
Schiff Base Formation: Reflux Aldehyde 1 (1 mmol) and Aniline (1 mmol) in dry Toluene (20 mL) with a Dean-Stark trap for 2 hours.
-
Cyclocondensation: Add Thioglycolic acid (1.5 mmol) and
(catalytic, 0.1 mmol). -
Reflux: Continue refluxing for 6–8 hours.
-
Workup: Wash the toluene layer with
(aq) and water. Dry over . -
Evaporation: Remove solvent under reduced pressure.
-
Recrystallization: Ethanol.
Data Table: Reaction Parameters & Yields
| Protocol | Target Class | Key Reagents | Temp/Time | Typical Yield | Ref |
| 1 | Aldehyde Precursor | 80°C / 5h | 88% | [1, 2] | |
| 2 | Indolo[2,3-b]carbazole | Indole, | Reflux / 4h | 65% | [3] |
| 3 | 4-Thiazolidinone | Aniline, Thioglycolic acid | 110°C / 8h | 72% | [4] |
| 4 | Chalcone (Precursor) | Acetophenone, NaOH | RT / 12h | 80% | [5] |
Critical Process Parameters (CPPs) & Troubleshooting
Diagram 2: Troubleshooting Logic
Caption: Troubleshooting workflow for common synthetic bottlenecks.
-
Moisture Control: The Vilsmeier reagent is highly moisture-sensitive. Use freshly distilled
and anhydrous DMF.[1] -
Steric Hindrance: The 2-(2-thienyl) group is bulky. In Protocol 2 (Carbazole synthesis), if cyclization is sluggish, switch to a stronger oxidant like DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in refluxing benzene.
-
Regioselectivity: In MCRs (e.g., with urea/thiourea), the product is often the attached dihydropyrimidinone rather than a fused system due to the blocked C2 position. Confirm structure via HMBC NMR (Look for correlation between Indole-C3 and the new ring).
References
-
Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives. Afyon Kocatepe University Journal of Science. Available at: [Link]
-
Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives. National Institutes of Health (PMC). Available at: [Link]
-
Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. International Journal of Organic Chemistry. Available at: [Link]
-
A new and convenient synthetic way to 2-substituted thieno[2,3-b]indoles. Beilstein Journal of Organic Chemistry. Available at: [Link]
Sources
Green chemistry protocols for 2-(2-Thienyl)-1H-indole-3-carbaldehyde synthesis
Application Notes & Protocols
Topic: Green Chemistry Protocols for the Synthesis of 2-(2-Thienyl)-1H-indole-3-carbaldehyde
Abstract
This technical guide provides detailed, field-proven protocols for the synthesis of 2-(2-thienyl)-1H-indole-3-carbaldehyde, a valuable heterocyclic scaffold in medicinal chemistry and materials science. Moving beyond classical synthetic routes that often rely on stoichiometric, hazardous reagents and volatile organic solvents, we present modern protocols grounded in the principles of green chemistry. The methodologies detailed herein leverage energy-efficient techniques such as microwave irradiation and ultrasound, employ catalytic systems to minimize waste, and prioritize solvent-free or aqueous reaction media. This guide is structured to provide researchers, scientists, and drug development professionals with not only step-by-step instructions but also the causal logic behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.
Introduction: The Imperative for Greener Indole Synthesis
The indole nucleus is a cornerstone of heterocyclic chemistry, famously described as a "privileged structure" due to its prevalence in a vast array of biologically active compounds.[1] Specifically, 3-formylated indoles like 2-(2-thienyl)-1H-indole-3-carbaldehyde are critical intermediates for the synthesis of pharmaceuticals, agrochemicals, and functional materials.[2]
Traditionally, the construction of such molecules involves multi-step sequences often culminating in a Vilsmeier-Haack formylation.[3] While effective, these classical methods frequently suffer from drawbacks that are antithetical to modern sustainable chemistry:
-
Harsh Reagents: Stoichiometric use of phosphorus oxychloride (POCl₃) and large volumes of N,N-dimethylformamide (DMF) are common, posing significant environmental and safety risks.[4]
-
Significant Waste Generation: The workup procedures required to neutralize and extract products from classical reactions generate substantial aqueous and organic waste.
-
High Energy Consumption: Many protocols require prolonged heating under reflux, contributing to a large energy footprint.
This guide outlines a synthetic strategy that directly addresses these challenges by incorporating established green chemistry techniques, including microwave-assisted organic synthesis (MAOS) and catalytic reaction cycles, to improve safety, efficiency, and environmental performance.[5][6]
Proposed Green Synthetic Strategy
Our recommended approach is a two-stage process designed for efficiency and sustainability. It begins with the construction of the core 2-(2-thienyl)-1H-indole scaffold, followed by a catalytic formylation at the C3 position. This modular strategy allows for flexibility and optimization at each stage.
Diagram 1. High-level workflow for the green synthesis of the target compound.
Part I: Green Synthesis of the 2-(2-Thienyl)-1H-indole Scaffold
The Fischer indole synthesis is a robust and reliable method for forming the indole ring. Its primary drawback is often the need for harsh acidic catalysts and high temperatures. By employing microwave irradiation, we can dramatically accelerate the reaction, often leading to cleaner product profiles and higher yields in minutes instead of hours.[6]
Protocol 1: Microwave-Assisted Fischer Indole Synthesis
This protocol details the acid-catalyzed condensation and cyclization of phenylhydrazine with 2-acetylthiophene. Microwave heating provides rapid and uniform energy transfer, which is key to driving the reaction to completion quickly.
Materials:
-
Phenylhydrazine
-
2-Acetylthiophene
-
Polyphosphoric Acid (PPA) or an alternative solid acid catalyst (e.g., Amberlyst-15)
-
Ethanol (for recrystallization)
-
Microwave Synthesis Reactor with sealed reaction vessels
Step-by-Step Procedure:
-
Reagent Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine phenylhydrazine (1.0 mmol, 98 µL) and 2-acetylthiophene (1.0 mmol, 111 µL).
-
Catalyst Addition: Carefully add polyphosphoric acid (~1 g) or a recyclable solid acid catalyst like Amberlyst-15 (20 mol%).
-
Causality Note: PPA serves as both the acidic catalyst and a dehydrating agent, facilitating the key cyclization step. Using a solid acid like Amberlyst-15 simplifies workup and allows for catalyst recycling, further enhancing the "green" credentials of the protocol.
-
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 120-140 °C for 10-20 minutes. Monitor the reaction progress by TLC (thin-layer chromatography).
-
Causality Note: Microwave energy directly excites polar molecules, leading to rapid localized heating that overcomes the activation energy for the intramolecular cyclization and ammonia elimination steps far more efficiently than conventional heating.[7]
-
-
Workup and Isolation: After cooling the vessel to room temperature, carefully quench the reaction mixture by adding it to crushed ice (~20 g) with vigorous stirring.
-
Neutralization: Basify the aqueous slurry with a 10% NaOH solution until pH 8-9. The crude product will precipitate.
-
Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry. Recrystallize the crude product from hot ethanol to yield pure 2-(2-thienyl)-1H-indole.
| Parameter | Conventional Heating | Microwave-Assisted |
| Reaction Time | 4-8 hours | 10-20 minutes |
| Typical Yield | 60-75% | 85-95% |
| Energy Input | High | Low |
| Byproduct Formation | Moderate | Minimal |
Table 1. Comparison of conventional vs. microwave-assisted Fischer indole synthesis.
Part II: Green Formylation of 2-(2-Thienyl)-1H-indole
The Vilsmeier-Haack reaction is the most direct method for introducing a formyl group at the electron-rich C3 position of an indole. The classical method requires a stoichiometric amount of the Vilsmeier reagent (POCl₃/DMF). Recent advances have established a catalytic version that uses a phosphine oxide catalyst in conjunction with a terminal reductant, dramatically reducing waste and improving the reaction's safety profile.[8][9]
Protocol 2: Catalytic Vilsmeier-Haack Formylation
This protocol utilizes a phospholene oxide catalyst to perform the formylation, regenerating the active species in a catalytic cycle and avoiding the use of stoichiometric POCl₃.
Materials:
-
2-(2-Thienyl)-1H-indole (from Part I)
-
3-Methyl-1-phenyl-2-phospholene 1-oxide (catalyst)
-
Anhydrous Acetonitrile (MeCN)
-
Diethyl bromomalonate (DEBM) (activator)
-
N,N-Dimethylformamide (DMF) (formyl source)
-
Phenylsilane (PhSiH₃) (terminal reductant)
-
2M Sodium Hydroxide (NaOH)
Step-by-Step Procedure:
-
Inert Atmosphere: Flame-dry a Schlenk flask equipped with a magnetic stir bar and maintain it under an inert atmosphere (Argon or Nitrogen).
-
Causality Note: The catalytic cycle involves intermediates that can be sensitive to atmospheric moisture. Anhydrous conditions are crucial for achieving high catalytic turnover and preventing reagent decomposition.[10]
-
-
Reagent Addition: Charge the flask with 2-(2-thienyl)-1H-indole (1.0 mmol, 199 mg) and 3-methyl-1-phenyl-2-phospholene 1-oxide (0.15 mmol, 29 mg).
-
Solvent and Reagents: Add anhydrous acetonitrile (4 mL). Sequentially add diethyl bromomalonate (1.2 mmol, 204 µL), DMF (1.5 mmol, 116 µL), and phenylsilane (1.5 mmol, 185 µL) via syringe.
-
Reaction: Stir the resulting mixture at room temperature for 16-24 hours. The solution will gradually become cloudy as the product iminium salt intermediate precipitates.[8]
-
Hydrolysis and Workup: Carefully add 2M NaOH solution (4 mL) dropwise to the reaction mixture to hydrolyze the intermediate and precipitate the final product.
-
Isolation and Purification: Stir for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake extensively with water, followed by a small amount of cold ethanol. Air-dry the solid to obtain 2-(2-thienyl)-1H-indole-3-carbaldehyde. Further purification can be achieved by recrystallization if necessary.
Mechanistic Insight: The Catalytic Cycle
The key to this green protocol is the P(III)/P(V)=O redox cycle. The phosphine oxide catalyst is activated to form a halophosphonium species, which then activates DMF to generate the electrophilic Vilsmeier reagent in situ. The phenylsilane serves as the terminal reductant to regenerate the P(III) species, allowing the cycle to continue. This avoids the production of large quantities of phosphate waste associated with the classical method.
Sources
- 1. mdpi.com [mdpi.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives [scirp.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Ultrasound-assisted, one-pot, three-component synthesis and antibacterial activities of novel indole derivatives containing 1,3,4-oxadiazole and 1,2,4-triazole moieties [comptes-rendus.academie-sciences.fr]
- 6. researchgate.net [researchgate.net]
- 7. goons.web.elte.hu [goons.web.elte.hu]
- 8. orgsyn.org [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(2-Thienyl)-1H-indole-3-carbaldehyde
Welcome to the technical support center for the synthesis of 2-(2-Thienyl)-1H-indole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your synthetic outcomes. Here, we delve into the nuances of the Vilsmeier-Haack formylation of 2-(2-thienyl)-1H-indole, offering insights grounded in established chemical principles to enhance your yield and purity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.
Q1: I am observing a very low yield of my desired product, 2-(2-Thienyl)-1H-indole-3-carbaldehyde. What are the likely causes and how can I improve it?
A low yield in the Vilsmeier-Haack formylation of indoles is a frequent challenge. Several factors can contribute to this issue:
-
Moisture Contamination: The Vilsmeier reagent, the electrophile in this reaction, is highly sensitive to moisture. Any water in your reaction setup will quench the reagent, leading to a significant decrease in yield.
-
Solution: Ensure all glassware is rigorously dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon) before use. Use anhydrous solvents, and for best results, freshly distill your N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).
-
-
Sub-optimal Reaction Temperature: The temperature at which the Vilsmeier reagent is formed and the subsequent formylation reaction is conducted are critical.
-
Solution: The formation of the Vilsmeier reagent should be carried out at a low temperature, typically between 0-10°C, by slowly adding POCl₃ to chilled DMF.[1] For the formylation of the 2-(2-thienyl)-1H-indole, a gradual increase in temperature may be necessary. Start the addition of the indole solution at a low temperature and then warm the reaction mixture. Some protocols for substituted indoles suggest heating to temperatures between 85-95°C for several hours to drive the reaction to completion.[1] It is advisable to monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Incomplete Reaction: The reaction may not have reached completion within the allotted time.
-
Solution: Use TLC to monitor the consumption of the starting material. If a significant amount of 2-(2-thienyl)-1H-indole remains, consider extending the reaction time or cautiously increasing the temperature.
-
-
Issues with Starting Material: The purity of your starting material, 2-(2-thienyl)-1H-indole, is crucial.
-
Solution: Ensure your starting material is pure. If you are synthesizing it yourself, for instance, via a Fischer indole synthesis or a palladium-catalyzed cross-coupling reaction, ensure it is thoroughly purified and characterized before use.
-
A systematic approach to troubleshooting low yield is presented in the workflow diagram below.
Caption: Troubleshooting workflow for low product yield.
Q2: My TLC plate shows multiple spots, indicating the formation of side products. What are these and how can I minimize them?
The formation of multiple products can complicate purification and lower the yield of the desired 2-(2-Thienyl)-1H-indole-3-carbaldehyde.
-
Potential for Di-formylation: Although the C3 position of the indole is the most electron-rich and sterically accessible for formylation, under harsh conditions or with a large excess of the Vilsmeier reagent, a second formyl group could potentially be introduced.
-
Formylation on the Thiophene Ring: The thiophene ring is also an electron-rich heterocycle and can undergo Vilsmeier-Haack formylation, typically at the C2-position if unsubstituted.[2] However, in 2-(2-thienyl)-1H-indole, the indole C3 position is generally more activated.
-
Solution: To minimize side reactions, carefully control the stoichiometry of your reagents. Use a modest excess of the Vilsmeier reagent. Monitor the reaction closely by TLC and stop it once the starting material is consumed to prevent the formation of over-formylated products. Maintaining a controlled temperature profile is also crucial.
-
Q3: I am having difficulty purifying the crude product. What is the best method?
Purification of the final product is essential to obtain 2-(2-Thienyl)-1H-indole-3-carbaldehyde in high purity.
-
Recrystallization: This is often the most straightforward method for purifying solid organic compounds.[3]
-
Recommended Solvents: Ethanol or a mixture of ethanol and water are commonly used for recrystallizing indole-3-carboxaldehyde derivatives. The process involves dissolving the crude product in a minimal amount of the hot solvent and allowing it to cool slowly to form crystals.
-
-
Column Chromatography: If recrystallization does not provide a product of sufficient purity, column chromatography is the next step.
-
Stationary Phase: Silica gel is the standard stationary phase.
-
Mobile Phase: A mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is typically effective. You can determine the optimal solvent system by running TLC plates with different solvent ratios. For basic indole derivatives, it can be beneficial to add a small amount of a competing amine, such as triethylamine (e.g., 0.1-1%), to the eluent to prevent streaking on the silica gel column.[4]
-
The following table summarizes common purification issues and their solutions:
| Problem | Potential Cause | Solution |
| Oily Product After Work-up | Incomplete hydrolysis of the iminium salt intermediate; presence of residual DMF. | Ensure the aqueous work-up is thorough. Vigorous stirring during the addition of the reaction mixture to ice and subsequent basification is important. Wash the organic extracts with water and brine to remove DMF. |
| Product Streaking on TLC Plate | The compound may be interacting strongly with the acidic silica gel. | Add a small percentage of triethylamine or another amine to your TLC solvent system and your column chromatography eluent. |
| Low Recovery from Recrystallization | The solvent is too polar, or too much solvent was used. | Use the minimum amount of hot solvent to dissolve the crude product. If the product is still too soluble, try a less polar solvent or a co-solvent system.[5] |
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the synthesis of 2-(2-Thienyl)-1H-indole-3-carbaldehyde.
Q1: What is the mechanism of the Vilsmeier-Haack reaction for the formylation of 2-(2-thienyl)-1H-indole?
The Vilsmeier-Haack reaction proceeds through a two-stage mechanism:
-
Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) acts as a nucleophile and attacks the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). This is followed by the elimination of a chlorophosphate species to form the electrophilic chloroiminium ion, known as the Vilsmeier reagent.[6][7]
-
Electrophilic Aromatic Substitution: The electron-rich C3 position of the 2-(2-thienyl)-1H-indole attacks the electrophilic carbon of the Vilsmeier reagent. Subsequent loss of a proton restores the aromaticity of the indole ring, leading to an iminium salt intermediate. This intermediate is then hydrolyzed during the aqueous work-up to yield the final aldehyde product, 2-(2-Thienyl)-1H-indole-3-carbaldehyde.[2][8]
The reaction mechanism is depicted in the diagram below:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. biotage.com [biotage.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 2-(2-Thienyl)-1H-indole-3-carbaldehyde
Welcome to the Technical Support Center for the isolation and purification of 2-(2-Thienyl)-1H-indole-3-carbaldehyde (CAS: 5691-07-6)[1]. This compound is a critical building block in the design of pharmaceuticals targeting neurological disorders and oncology[2]. It is classically synthesized via the of 2-(thiophen-2-yl)-1H-indole using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF)[3].
Because the crude reaction mixture contains highly polar solvents, inorganic salts, and structurally similar unreacted starting materials, achieving >98% purity requires strict adherence to mechanistic principles. This guide provides field-proven, self-validating protocols and troubleshooting FAQs to ensure successful purification.
Purification Workflow Visualization
Workflow for the isolation and purification of 2-(2-Thienyl)-1H-indole-3-carbaldehyde.
Quantitative Data & Target Parameters
To establish a self-validating system, compare your in-process analytics against the standardized parameters below:
| Parameter | Target Value / Condition | Causality & Mechanistic Implication |
| Optimal Quench pH | 7.5 – 8.0 | Ensures complete hydrolysis of the chloroiminium intermediate without triggering base-catalyzed aldol condensations. |
| TLC R_f Value | ~0.45 (Hexanes:EtOAc 7:3) | The aldehyde group increases polarity compared to the starting material (R_f ~0.7), allowing clear UV monitoring at 254 nm. |
| Recrystallization Solvent | EtOH / EtOAc (8:2 v/v) | Maximizes the temperature-dependent solubility gradient. The conjugated system is highly soluble in hot EtOH but precipitates rapidly at 0 °C. |
| Typical Yield | 75 – 85% | Yield losses primarily occur during the aqueous wash phase if DMF is not fully partitioned out of the organic matrix[4]. |
Step-by-Step Methodologies
Protocol A: Reaction Quenching and Crude Isolation
The transition from the Vilsmeier intermediate to the free aldehyde dictates the success of the entire purification.
-
Thermal Control: Cool the Vilsmeier-Haack reaction mixture to 0–5 °C using an ice-water bath.
-
Quenching: Slowly transfer the mixture dropwise into a beaker of vigorously stirred crushed ice.
-
Causality: POCl₃ reacts violently with water. Dropwise addition prevents localized exothermic spikes that cause thermal degradation of the thiophene ring.
-
-
Neutralization: Add cold 2M NaOH or saturated NaHCO₃ dropwise until the solution stabilizes.
-
Self-Validation Checkpoint: Test the aqueous layer with pH paper. It must read between 7.5 and 8.0. If pH < 7, the chloroiminium salt has not fully hydrolyzed, and you will lose product in the aqueous filtrate.
-
-
Isolation: Stir for 30 minutes at room temperature to allow the aldehyde to precipitate fully. Filter under vacuum and wash the filter cake with copious amounts of distilled water. Dry under high vacuum at 40 °C.
Protocol B: Silica Gel Column Chromatography
Used when unreacted 2-(thiophen-2-yl)-1H-indole exceeds 10% of the crude mass.
-
Dry Loading: Dissolve the crude solid in a minimum volume of dichloromethane (DCM), add silica gel (1.5x the mass of the crude), and evaporate to a free-flowing powder.
-
Causality: Liquid loading with residual DMF will cause severe band broadening. Dry loading immobilizes the sample, ensuring sharp, distinct elution bands.
-
-
Column Packing: Pack a column with 230-400 mesh silica gel using Hexanes.
-
Elution: Run a step gradient from Hexanes:Ethyl Acetate 9:1 to 7:3 (v/v).
-
Self-Validation Checkpoint: Spot fractions on TLC and stain with . Only the target 3-carbaldehyde will form a bright orange/red hydrazone spot, confirming fraction identity[5].
-
Protocol C: Recrystallization
The preferred method for scaling up and achieving >98% purity when impurities are minor.
-
Dissolution: Suspend the crude solid in boiling absolute ethanol (approx. 10 mL/g). Add ethyl acetate dropwise until the solid completely dissolves.
-
Hot Filtration: Pass the boiling solution through a fluted filter paper to remove insoluble poly-formylated polymeric byproducts.
-
Crystallization: Allow the filtrate to cool ambiently to room temperature, then transfer to an ice bath (0 °C) for 2 hours.
-
Causality: Shock-cooling directly in ice traps impurities within the crystal lattice. Ambient cooling promotes the slow growth of pure, highly ordered crystal structures.
-
-
Recovery: Filter the crystals and wash with minimal ice-cold ethanol.
Troubleshooting & FAQs
Q1: Following the quench, my crude product is a sticky, oily residue rather than a filterable solid. How do I fix this? A: This is almost always caused by residual DMF acting as a co-solvent and preventing crystallization.
-
Corrective Action: Redissolve the oily residue in ethyl acetate. Transfer to a separatory funnel and wash the organic layer 3 to 5 times with a 5% aqueous Lithium Chloride (LiCl) solution. LiCl drastically alters the partition coefficient, effectively pulling the DMF into the aqueous phase. Dry the organic layer over Na₂SO₄ and concentrate in vacuo to recover the solid.
Q2: I observe a persistent impurity on my TLC plate running just above my product (R_f ~0.7). What is it, and how do I remove it? A: This is unreacted 2-(thiophen-2-yl)-1H-indole starting material. Because it lacks the polar formyl group, it elutes faster than your product.
-
Corrective Action: If the impurity is minor (<10% by LC-MS or TLC intensity), bypass chromatography and proceed directly to Protocol C (Recrystallization) . The starting material remains highly soluble in cold ethanol and will seamlessly wash out in the filtrate. If the impurity is >10%, you must use Protocol B (Chromatography) with a shallower gradient (e.g., holding at 85:15 Hexanes:EtOAc) to ensure baseline separation.
Q3: My purified 2-(2-Thienyl)-1H-indole-3-carbaldehyde was a pale yellow powder, but it has darkened significantly after a few weeks in storage. Is it degrading? A: Yes. Indole-3-carbaldehydes, particularly those conjugated with electron-rich thiophene rings, are susceptible to slow photo-oxidation and auto-oxidation if exposed to ambient light and moisture.
-
Corrective Action: Ensure the product is dried completely under high vacuum to remove trace water. Store the purified compound in an amber glass vial, flush the headspace with an inert gas (Argon or Nitrogen), and store at 4 °C.
References
-
National Center for Biotechnology Information. "2-(Thiophen-2-yl)-1H-indole-3-carbaldehyde". PubChem. URL:[Link]
-
Xue, J., et al. "Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction". Organic Syntheses. URL:[Link]
-
RSC Advances. "An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles". RSC Publishing. URL:[Link]
Sources
- 1. 2-(Thiophen-2-yl)-1H-indole-3-carbaldehyde | C13H9NOS | CID 12207875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(Thiophen-2-yl)-1H-indole [myskinrecipes.com]
- 3. orgsyn.org [orgsyn.org]
- 4. CN101921223A - Synthesis method of indole-3-methanol - Google Patents [patents.google.com]
- 5. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
Technical Support Center: Purification of 2-(2-Thienyl)-1H-indole-3-carbaldehyde
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, medicinal chemists, and drug development professionals in optimizing the isolation and purification of 2-(2-Thienyl)-1H-indole-3-carbaldehyde (PubChem CID: 12207875) 1.
This compound is typically synthesized via the Vilsmeier-Haack formylation of 2-(2-thienyl)indole 2. Due to the highly conjugated nature of the thienyl-indole core and the polarity of the aldehyde group, crude mixtures often contain polymeric byproducts, unreacted starting materials, and trapped inorganic salts. Selecting the correct recrystallization solvent is not just a matter of solubility—it is a thermodynamic process that dictates the final purity and yield of your active pharmaceutical intermediate.
Physicochemical Profile & Solvent Impact
Understanding the molecular characteristics of 2-(2-Thienyl)-1H-indole-3-carbaldehyde is critical for predicting its behavior in various solvent matrices. The table below summarizes the quantitative data that drives our solvent selection.
| Parameter | Value | Impact on Recrystallization Strategy |
| Molecular Formula | C13H9NOS | High aromaticity requires solvents with strong |
| Molecular Weight | 227.28 g/mol | Moderate size; prone to rapid nucleation if the cooling gradient is not strictly controlled. |
| LogP (Predicted) | ~2.9 | Highly lipophilic core. Necessitates a polar anti-solvent (like water) to force quantitative precipitation. |
| H-Bond Donors | 1 (Indole N-H) | Forms strong intermolecular networks; protic solvents (EtOH, MeOH) are required to solvate the monomer. |
| H-Bond Acceptors | 2 (C=O, Thiophene S) | Interacts readily with water, making aqueous gradients highly effective for controlled supersaturation. |
Synthesis & Purification Workflow
The following diagram illustrates the logical progression from the Vilsmeier-Haack formylation through to the self-validating recrystallization process.
Workflow of Vilsmeier-Haack synthesis and recrystallization for indole-3-carbaldehydes.
Self-Validating Recrystallization Protocol
Based on established methodologies for indole-3-carbaldehyde derivatives 34, the Ethanol/Water system is the gold standard for this compound. This protocol is designed to be self-validating; each step contains a physical checkpoint to confirm success before proceeding.
Step 1: Hot Dissolution
-
Procedure: Suspend 1.0 g of crude 2-(2-Thienyl)-1H-indole-3-carbaldehyde in 10 mL of absolute ethanol in a 50 mL Erlenmeyer flask. Heat to a gentle reflux (78°C) while stirring.
-
Causality: Ethanol acts as the primary solvent by breaking intermolecular hydrogen bonds between the indole N-H and aldehyde C=O.
-
Validation Checkpoint: The solution should become completely transparent. If particulate matter remains after 15 minutes of reflux, it indicates the presence of inorganic salts from the Vilsmeier-Haack quench (e.g., sodium phosphates). Perform a hot gravity filtration to remove them.
Step 2: Decolorization (Optional but Recommended)
-
Procedure: Add 50 mg of activated charcoal. Reflux for 10 minutes, then filter hot through a tightly packed Celite pad.
-
Causality: Charcoal adsorbs highly conjugated polymeric impurities that share similar solubility profiles to the target compound and would otherwise co-crystallize.
Step 3: Anti-Solvent Addition
-
Procedure: While maintaining the solution at 70-75°C, add distilled water dropwise via an addition funnel. Stop immediately when the solution becomes faintly turbid (cloudy) and does not clear upon swirling.
-
Causality: Water rapidly increases the dielectric constant of the medium, driving the lipophilic thienyl-indole core out of solution.
-
Validation Checkpoint: Turbidity indicates the exact point of saturation. Adding a few drops of hot ethanol should turn the solution clear again. If it does, you have validated that the turbidity is due to saturation, not the precipitation of insoluble impurities.
Step 4: Controlled Nucleation
-
Procedure: Remove the flask from the heat source. Allow it to cool ambiently to room temperature (20-25°C) over 2 hours. Do not disturb or agitate the flask.
-
Causality: Slow cooling allows the thermodynamically favored, high-purity crystal lattice to form. Rapid cooling traps kinetic impurities within the crystal matrix.
Step 5: Maturation and Filtration
-
Procedure: Once at room temperature, transfer the flask to an ice bath (0-4°C) for 1 hour to maximize yield. Vacuum filter the crystals, washing with 5 mL of ice-cold 30% ethanol/water. Dry under high vacuum at 40°C for 12 hours.
Troubleshooting Guide
Q: Why is my 2-(2-Thienyl)-1H-indole-3-carbaldehyde "oiling out" instead of forming crystals? A: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the impure mixture is lower than the temperature at which saturation is reached. The 2-thienyl group significantly increases the lipophilicity of the molecule, making it prone to forming a hydrophobic melt if cooled too rapidly in a highly aqueous mixture 5.
-
Solution: Re-dissolve the oil by adding a small amount of hot ethanol. Reduce the volume of water (anti-solvent) added, and ensure the cooling gradient is exceptionally slow (e.g., using a hot water bath that cools to room temperature overnight). Seeding the solution with a pure crystal just before the cloud point can bypass the oiling phase entirely.
Q: I am observing a persistent yellow/brown tint in my recrystallized product. How do I remove it?
A: Vilsmeier-Haack formylations often leave behind polymeric indole byproducts or oxidized thiophene species. Because these byproducts share similar
-
Solution: Incorporate the activated charcoal (Norit) decolorization step outlined in Step 2 of the protocol. Ensure you filter through Celite to prevent fine charcoal dust from contaminating the final product.
Q: The yield after recrystallization from DMF/Water is extremely low (<30%). What went wrong? A: While DMF/Water is a documented solvent system for N-substituted indole-3-carbaldehydes 3, DMF has a massive boiling point and strongly solvates the formyl group via dipole-dipole interactions. This keeps the compound in solution even at low temperatures.
-
Solution: Switch to an Ethanol/Water or Acetone/Water system. If DMF must be used due to extreme crude insolubility, the ratio of Water to DMF must be at least 3:1 to overcome DMF's solvation power, and the mixture must be chilled to 4°C for a minimum of 12 hours.
Q: My TLC shows multiple spots even after recrystallization. What is the next step? A: If recrystallization fails to remove impurities, the crude mixture likely contains unreacted 2-(2-thienyl)indole, which has a very similar solubility profile to the product.
-
Solution: You must perform a preliminary purification via silica gel column chromatography prior to recrystallization. A mobile phase of Hexane/Ethyl Acetate (7:3) or CH₂Cl₂/EtOH (10:1) will separate the non-polar starting material from the polar aldehyde 35.
Frequently Asked Questions (FAQs)
Q: What is the absolute best solvent system for this specific compound? A: Ethanol/Water is the most reliable and highest-yielding system for 2-(2-Thienyl)-1H-indole-3-carbaldehyde. Acetone/Water is a close second and is highly recommended if the compound exhibits stubborn oiling out in ethanol 3.
Q: Can I use a purely non-polar solvent system for recrystallization? A: Yes, an Ethyl Acetate/Hexane gradient can be used 5. Dissolve the compound in a minimum amount of hot ethyl acetate, then add hot hexane until turbid. This system is excellent if your crude material contains highly polar impurities that would otherwise precipitate in a water-based system.
Q: How do I scale up this recrystallization from 1 gram to 50 grams? A: When scaling up, thermal mass becomes a significant factor. A 50-gram scale will cool much slower than a 1-gram scale. You must use mechanical overhead stirring (rather than magnetic stirring) to prevent the crystals from forming a solid, unbreakable block at the bottom of the reactor. Furthermore, the anti-solvent (water) must be added over a period of 45-60 minutes using a dosing pump to prevent localized supersaturation and the trapping of mother liquor inside the crystal lattice.
References
- Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. MDPI.
- Technical Support Center: Purification of 1-Benzyl-2-chloro-1H-indole-3-carbaldehyde. Benchchem.
- Synthesis of Aromatic Compounds. DOKUMEN.PUB.
- 2-(Thiophen-2-yl)-1H-indole-3-carbaldehyde | C13H9NOS | CID 12207875. PubChem.
- 1H-Indole-3-carbaldehyde. PMC (NIH).
Sources
Technical Support Center: Troubleshooting the Vilsmeier-Haack Formylation of 2-(2-Thienyl)-1H-indole
Prepared by the Gemini Senior Application Scientist Team
Welcome to the technical support resource for the Vilsmeier-Haack formylation of 2-(2-thienyl)-1H-indole. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights and solutions to common challenges encountered during this specific synthetic transformation. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles, empowering you to diagnose and resolve issues effectively in your own laboratory setting.
Overview: The Chemistry at Play
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The reaction utilizes a "Vilsmeier reagent," an electrophilic chloroiminium salt, which is typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3][4]
For the substrate 2-(2-thienyl)-1H-indole, the indole nucleus is a highly activated system. The reaction is expected to proceed via an electrophilic aromatic substitution mechanism. Due to the high electron density at the C3 position of the indole ring, this site is the most nucleophilic and the favored point of attack for the Vilsmeier reagent, leading to the desired product, 2-(2-thienyl)-1H-indole-3-carbaldehyde, after aqueous workup.[5][6][7]
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier reagent and why is it crucial? A1: The Vilsmeier reagent is a chloroiminium cation, formed from the reaction between a substituted amide (like DMF) and an acid chloride (most commonly POCl₃).[4][8] This reagent is the key electrophile in the reaction. It is reactive enough to attack electron-rich aromatic systems like indoles but is generally considered a weaker electrophile than the acylium ions used in Friedel-Crafts acylation.[9] This moderate reactivity allows for high selectivity.
Q2: Why does formylation occur at the C3 position of the indole ring? A2: The nitrogen atom in the indole ring donates electron density into the aromatic system, significantly increasing the nucleophilicity of the ring, particularly at the C3 position. This makes C3 the most favorable site for attack by the electrophilic Vilsmeier reagent.[5][9] While the thiophene ring is also an electron-rich heterocycle, the indole system is generally more activated, directing the regioselectivity of the reaction.[3]
Q3: What are the critical safety precautions for this reaction? A3: The reaction between DMF and POCl₃ is exothermic and should be performed with cooling.[10] More importantly, both POCl₃ and the Vilsmeier reagent react violently with water.[8] The workup step, which involves quenching the reaction mixture in water or ice, is highly exothermic and must be done with extreme care by slowly adding the reaction mixture to a large volume of vigorously stirred ice water (a "reverse quench").[8]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during the experiment, providing potential causes and actionable solutions.
Problem 1: No Reaction or Very Low Conversion of Starting Material
Q: I've run the reaction, but my TLC analysis shows mostly unreacted 2-(2-thienyl)-1H-indole. What could be the issue?
A: This is a common problem often traced back to the integrity of the Vilsmeier reagent. Several factors could be at play:
-
Cause 1: Presence of Moisture
-
Explanation: The Vilsmeier reagent is extremely sensitive to moisture. Any water in your glassware, solvents, or reagents will rapidly quench the reagent, preventing it from reacting with your substrate.[10]
-
Solution: Ensure all glassware is oven- or flame-dried before use. Use anhydrous DMF, preferably from a freshly opened bottle or one stored under an inert atmosphere.
-
-
Cause 2: Poor Reagent Quality
-
Explanation: The purity of both DMF and POCl₃ is critical. Over time, DMF can decompose into dimethylamine and formic acid, which can interfere with the reaction.[10] POCl₃ can hydrolyze if not stored properly.
-
Solution: Use freshly opened or recently distilled reagents. If your DMF has a noticeable "fishy" smell, it has likely decomposed and should not be used.[10]
-
-
Cause 3: Insufficient Reaction Temperature or Time
-
Explanation: While the formation of the Vilsmeier reagent is done at low temperatures (0-10 °C), the subsequent formylation step may require heating to proceed at a reasonable rate, depending on the substrate's reactivity.[3][6]
-
Solution: After adding your indole substrate at a low temperature, allow the reaction to warm to room temperature. If TLC still shows no reaction after an hour, consider gradually increasing the temperature (e.g., to 40-60 °C) and monitoring the progress.
-
Problem 2: Formation of Multiple Products or a Dark, Tarry Mixture
Q: My reaction has worked, but I see multiple spots on the TLC plate, or the reaction mixture has turned into a dark tar. How can I fix this?
A: The formation of side products or decomposition indicates that the reaction conditions may be too harsh or that alternative reaction pathways are competing.
-
Cause 1: Reaction Temperature is Too High
-
Explanation: Indoles, while needing activation, can be sensitive to strongly acidic conditions and high temperatures, leading to polymerization or degradation.
-
Solution: Run the reaction at the lowest temperature that allows for a reasonable conversion rate. Start by adding the substrate at 0 °C and letting the mixture warm slowly to room temperature. Only apply heat if necessary and do so incrementally.
-
-
Cause 2: Formation of Side Products
-
Explanation: While C3 formylation is heavily favored, minor side products can sometimes form. These could include N-formylation or, less likely, formylation on the thiophene ring.
-
Solution: Careful optimization of stoichiometry can help. Using a slight excess (1.1-1.5 equivalents) of the Vilsmeier reagent is typical. Gross excess should be avoided. Purification via column chromatography should allow for the isolation of the desired isomer.[11]
-
Troubleshooting Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [cambridge.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. benchchem.com [benchchem.com]
Improving solubility of 2-(2-Thienyl)-1H-indole-3-carbaldehyde for bioassays
Topic: Improving the Solubility of 2-(2-Thienyl)-1H-indole-3-carbaldehyde for Biological Assays
Prepared by: Senior Application Scientist, Assay Development Support
Welcome to the technical support guide for 2-(2-Thienyl)-1H-indole-3-carbaldehyde. This document provides troubleshooting strategies and answers to frequently asked questions regarding the solubility of this compound for use in biological assays. Its significant hydrophobic character, owing to the fused indole and thiophene ring systems, presents a common challenge for researchers. This guide is designed to help you navigate these challenges to obtain reliable and reproducible data.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries researchers have when working with 2-(2-Thienyl)-1H-indole-3-carbaldehyde.
Q1: I'm trying to dissolve 2-(2-Thienyl)-1H-indole-3-carbaldehyde directly into my aqueous assay buffer (e.g., PBS), but it won't dissolve. Why is this happening?
A1: The chemical structure of 2-(2-Thienyl)-1H-indole-3-carbaldehyde is predominantly non-polar and hydrophobic. It is composed of a bicyclic indole structure fused to a thiophene ring, both of which have low water solubility.[1][2] While the carbaldehyde group can participate in some hydrogen bonding, it is insufficient to overcome the hydrophobicity of the large aromatic system, leading to very low aqueous solubility.[3] Therefore, direct dissolution in aqueous buffers is generally unsuccessful.
Q2: What is the recommended solvent for creating a high-concentration stock solution?
A2: Dimethyl sulfoxide (DMSO) is the most widely recommended and effective solvent for creating primary stock solutions of poorly soluble compounds like this one.[4][5] It is a powerful, polar aprotic solvent capable of dissolving a vast range of nonpolar and polar molecules.[4] For initial stock preparation, a concentration of 10-20 mM in 100% DMSO is a standard starting point for many screening campaigns.[6]
Q3: My compound dissolves perfectly in 100% DMSO, but it precipitates immediately when I dilute it into my cell culture medium or buffer. What's going on?
A3: This phenomenon is commonly referred to as "crashing out" of solution. Your high-concentration DMSO stock keeps the compound solubilized. However, when this stock is diluted into an aqueous environment, the percentage of DMSO drops dramatically. The compound is suddenly exposed to a solvent system (mostly water) in which it is not soluble, causing it to precipitate out of the solution.[4] This can lead to inaccurate compound concentrations and unreliable assay results.
Q4: What is the maximum concentration of DMSO that is safe for my cells in a cell-based assay?
A4: The tolerance to DMSO is highly cell-line specific and also depends on the duration of the assay.[7] However, a widely accepted general guideline is to keep the final concentration of DMSO in the assay medium at or below 0.1%.[7][8] Many robust cell lines can tolerate up to 0.5%, but concentrations approaching or exceeding 1% often lead to significant cytotoxicity or off-target biological effects.[9][10] It is critical to perform a solvent tolerance test on your specific cell line to determine the maximum allowable concentration that does not affect cell viability or the experimental endpoint.[7][10]
Section 2: Troubleshooting Guide & Solubilization Protocols
This section provides a systematic approach to overcoming solubility challenges, complete with step-by-step protocols.
Decision Workflow for Solubilization
Before diving into specific protocols, use the following decision tree to guide your strategy.
Caption: Workflow for selecting a solubilization strategy.
Issue 1: My compound won't fully dissolve in DMSO at room temperature.
Protocol 1: Preparing a 10 mM DMSO Stock Solution
This protocol details the standard procedure for preparing a stock solution and includes steps to aid dissolution.
Materials:
-
2-(2-Thienyl)-1H-indole-3-carbaldehyde (solid)
-
Anhydrous, sterile DMSO
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Water bath sonicator or water bath (set to 37°C)
Procedure:
-
Calculate Required Mass: Determine the mass of the compound needed for your desired volume and concentration (e.g., for 1 mL of a 10 mM solution of a compound with MW = 227.28 g/mol , you would need 2.27 mg).
-
Weigh Compound: Accurately weigh the calculated mass and transfer it to a sterile vial.
-
Add Solvent: Add the calculated volume of 100% DMSO to the vial.
-
Initial Mixing: Cap the vial tightly and vortex gently for 1-2 minutes.[4] Visually inspect for undissolved particles.
-
Assisted Dissolution (If Needed):
-
Final Check: After the assisted step, vortex again and visually confirm that the solution is clear and free of particulates.
-
Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.[4] Store in tightly sealed containers at -20°C or -80°C, protected from light.
Issue 2: The compound precipitates upon dilution into aqueous media.
This is the most common and critical challenge. The goal is to keep the compound in solution in the final assay medium.
Solution A: Co-Solvent Systems
A co-solvent is a water-miscible organic solvent that, when added to water, increases the solubility of non-polar solutes.[11] By using a co-solvent in your final assay buffer, you can create a more favorable environment for the compound.
Rationale: Co-solvents work by reducing the polarity of the aqueous solvent system, which lowers the energy required to create a cavity for the hydrophobic drug molecule.[12][13]
Table 1: Common Co-Solvents for In Vitro Bioassays
| Co-Solvent | Typical Final Concentration | Pros | Cons |
| Polyethylene Glycol 400 (PEG 400) | 1-10% | Low toxicity, high solubilizing power for many compounds.[11] | Can be viscous; may interfere with some protein-based assays. |
| Ethanol | 0.1-5% | Readily available, effective for many compounds. | Can be more toxic to cells than DMSO or PEG 400; volatile.[12] |
| Propylene Glycol (PG) | 1-5% | Low toxicity, commonly used in pharmaceutical formulations.[12] | May not be as potent a solvent as PEG 400 for some molecules. |
| Glycerin | 1-10% | Very low toxicity. | High viscosity; lower solubilizing power compared to others.[11] |
Implementation: To use a co-solvent, prepare your final assay medium to contain the desired percentage of the co-solvent (e.g., prepare DMEM with 5% PEG 400). Then, add your DMSO stock solution to this co-solvent-containing medium. Always include a vehicle control with the same final concentrations of both DMSO and the co-solvent.
Issue 3: My assay is highly sensitive to organic solvents.
When even sub-toxic levels of DMSO or other co-solvents interfere with your assay's endpoint (e.g., enzymatic activity, receptor binding), a solvent-free or low-solvent approach is necessary.
Solution B: Cyclodextrin-Mediated Solubilization
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble "guest" molecules, like your compound, forming an "inclusion complex" that is water-soluble.[14][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used due to its high aqueous solubility and low toxicity.[15][16]
Caption: Cyclodextrin encapsulation of a hydrophobic molecule.
Protocol 2: Preparation of a Compound/HP-β-CD Inclusion Complex
This protocol provides a method to prepare a stock solution of your compound complexed with HP-β-CD.
Materials:
-
2-(2-Thienyl)-1H-indole-3-carbaldehyde
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer (e.g., PBS or saline)
-
Stir plate and magnetic stir bar
-
0.22 µm syringe filter
Procedure:
-
Prepare Cyclodextrin Solution: Prepare a concentrated solution of HP-β-CD in your desired buffer (e.g., 20-40% w/v). Warming the solution can help dissolve the cyclodextrin. Let it cool to room temperature.
-
Add Compound: Add an excess amount of your solid compound directly to the HP-β-CD solution. The molar ratio of compound to cyclodextrin often ranges from 1:1 to 1:10, but starting with excess solid ensures saturation.
-
Equilibrate: Tightly seal the container and stir the suspension vigorously at room temperature for 24-48 hours, protected from light. This extended time allows for the equilibrium of complex formation to be reached.
-
Remove Excess Solid: After equilibration, remove the undissolved compound by centrifugation followed by sterile filtration of the supernatant through a 0.22 µm filter.
-
Determine Concentration: The resulting clear solution is your saturated stock solution of the complex. The concentration of the compound in this stock must be determined experimentally using a method like UV-Vis spectroscopy or HPLC with a standard curve.
-
Use in Assay: This filtered stock solution can now be diluted directly into your aqueous assay medium. Remember to include a vehicle control containing the same final concentration of HP-β-CD alone.
Section 3: Essential Validation & Controls
To ensure the integrity of your results, proper validation experiments are non-negotiable.
Protocol 3: Determining Maximum Tolerated Solvent Concentration
Objective: To find the highest concentration of your solvent system (e.g., DMSO, or DMSO + PEG 400) that does not impact cell viability.
Procedure:
-
Cell Seeding: Plate your cells in a 96-well plate at the density and conditions you will use for your main experiment. Allow them to adhere overnight.[10]
-
Prepare Solvent Dilutions: Prepare a 2-fold serial dilution of your solvent (e.g., 100% DMSO) in your complete cell culture medium. A suggested starting range for the final concentrations in the wells would be: 2%, 1%, 0.5%, 0.25%, 0.125%, 0.063%, and a medium-only control.[10]
-
Treat Cells: Remove the old medium from the cells and add the medium containing the different solvent concentrations.
-
Incubate: Incubate the plate for a duration that matches your planned experiment (e.g., 24, 48, or 72 hours).[10]
-
Assess Viability: Use a standard cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®) to measure the viability in each condition.
-
Analyze Data: Plot cell viability (%) versus solvent concentration. The maximum tolerated concentration is the highest concentration that shows no statistically significant decrease in viability compared to the medium-only control.
Key Experimental Controls:
-
Negative Control: Cells treated with medium only.
-
Vehicle Control: Cells treated with the assay medium containing the final concentration of the solvent(s) (e.g., 0.1% DMSO) but no compound. This is essential to account for any effects of the solvent itself.[4]
-
Positive Control: (If available) A known active compound for your assay to confirm the assay is working as expected.
By following these structured troubleshooting and validation steps, researchers can confidently prepare and use 2-(2-Thienyl)-1H-indole-3-carbaldehyde in a variety of bioassays, ensuring that the observed biological effects are due to the compound itself and not an artifact of poor solubility.
References
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Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences. [Link]
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Tedesco, E., et al. (2024, June 4). Enhancing the Bioavailability of Poorly Soluble Drugs. MDPI. [Link]
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Al-Moktadir, A., et al. Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. PMC. [Link]
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Kumar, S., & Singh, A. Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC. [Link]
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Miro, A., et al. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. [Link]
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Various Authors. (2016, January). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? ResearchGate. [Link]
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Yasgar, A., et al. Compound Management for Quantitative High-Throughput Screening. PMC. [Link]
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Michael, I. (2025, July 8). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]
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GE Healthcare Life Sciences. (2011, October 15). Buffer and sample preparation for direct binding assay in 2% DMSO. GE Healthcare. [Link]
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Wang, H., et al. (2026, February 16). Electrochemical Dearomative Reduction of Indole Derivatives Mediated by Ph3P(O). ACS Publications. [Link]
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ALZET® Osmotic Pumps. Cyclodextrins: Improving Delivery of Hydrophobic Compounds. ALZET. [Link]
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de Oliveira, R. G., et al. (2024, December 16). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. PMC. [Link]
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PubChem. 1H-Indole-3-carboxaldehyde, 2-mercapto-. National Center for Biotechnology Information. [Link]
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Zhang, J., et al. (2023, January 15). A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates. MDPI. [Link]
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Uekama, K., et al. (2026, January 16). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. MDPI. [Link]
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Various Authors. (2016, January 14). How do I make a stock solution of a substance in DMSO? ResearchGate. [Link]
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Babu, P. R. S., & Rao, A. S. Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. SciSpace. [Link]
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Silberberg, M. Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]
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Patel, J. N., et al. Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]
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Pharmaceutical Technology. (2022, November 3). Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology. [Link]
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Solubility of Things. Indole-3-carboxaldehyde. [Link]
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Washington State University. (2026, January 23). Standard Operating Procedures for Preparation & Administration of Dimethyl Sulfoxide (DMSO) in Rodents. Institutional Animal Care and Use Committee. [Link]
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Hoyberghs, J., et al. (2021, December 21). DMSO Concentrations up to 1% are Safe to be Used in the Zebrafish Embryo Developmental Toxicity Assay. Frontiers. [Link]
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Al-Moktadir, A., et al. (2024, October 9). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. [Link]
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European Pharmaceutical Review. (2022, February 16). Novel excipients for solubility enhancement. [Link]
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Contract Pharma. (2017, October 11). Optimizing Drug Solubility. [Link]
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Various Authors. (2016, January 25). What the concentration of DMSO you use in cell culture assays? ResearchGate. [Link]
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Ghorab, M. M., & Alsaid, M. S. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link]
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Cook, S., & Kerins, A. (2015, September 30). Solubility Concerns: API and Excipient Solutions. American Pharmaceutical Review. [Link]
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Byard, S. (2023, February 13). Strategies for Streamlining Small Molecule Formulation Development When Bridging from Candidate Selection to First-in-Human Clinical Testing. Pharmaceutical Technology. [Link]
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LifeTein. (2023, September 28). How to dissolve peptide in DMSO and still be safe to the cell culture. [Link]
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Pharma IQ. High-Throughput Screening: Best Practice, Trends and Challenges. [Link]
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Patel, V. R., et al. (2007, June 10). Solubility enhancement of hydrophobic drugs using synergistically interacting cyclodextrins and cosolvent. [Link]
-
Leuner, C., & Dressman, J. (2010, January 1). Drug Solubilization Strategies Applying Nanoparticulate Formulation and Solid Dispersion Approaches in Drug Development. American Pharmaceutical Review. [Link]
-
DuPont Nutrition & Biosciences. (2020, June 2). Formulating Immediate-Release Tablets for Poorly Soluble Drugs. [Link]
-
Drug Development & Delivery. (2020, March 23). SPECIAL FEATURE - Improving Bioavailability & Solubility: Understand Your Molecule. [Link]
Sources
- 1. Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. benchchem.com [benchchem.com]
- 5. toku-e.com [toku-e.com]
- 6. Compound Management for Quantitative High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. scispace.com [scispace.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. ptacts.uspto.gov [ptacts.uspto.gov]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. alzet.com [alzet.com]
Minimizing side reactions during 2-(2-Thienyl)-1H-indole-3-carbaldehyde synthesis
Technical Support Center: Advanced Organic Synthesis Ticket ID: #IND-TH-3CHO-001 Subject: Minimizing Side Reactions in 2-(2-Thienyl)-1H-indole-3-carbaldehyde Synthesis Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary & Core Directive
User Query: "I am synthesizing 2-(2-Thienyl)-1H-indole-3-carbaldehyde via the Vilsmeier-Haack reaction. I am observing significant tar formation and potential regioisomers. How do I optimize for the C3-formyl product while minimizing side reactions on the thiophene ring?"
Technical Assessment: The synthesis of 2-(2-Thienyl)-1H-indole-3-carbaldehyde presents a classic chemoselectivity challenge. You are operating on a bi-heterocyclic system containing two nucleophilic centers:
-
Indole C3: Highly nucleophilic (Enamine-like character).
-
Thiophene C5' (alpha-position): Moderately nucleophilic.
The Solution:
The Vilsmeier-Haack Formylation is the industry standard for this transformation. The kinetic preference for the Indole C3 position is significant (
Reaction Logic & Pathway Visualization
The following workflow illustrates the critical decision nodes where side reactions occur.
Figure 1: Mechanistic flow of the Vilsmeier-Haack reaction highlighting the divergence between the desired C3-formylation and competing side reactions (thiophene attack, polymerization).
Troubleshooting Guide (FAQs)
This section addresses specific failure modes reported by users synthesizing thiophene-indole conjugates.
Q1: Why am I getting a black, tarry residue instead of a clean precipitate?
Diagnosis: Acid-catalyzed polymerization.
Mechanism: Both indole and thiophene are acid-sensitive. The Vilsmeier reagent formation generates stoichiometric PO
-
Temperature Control: Maintain the Vilsmeier reagent formation at 0–5 °C . Do not add the substrate until the reagent is fully formed (clear/yellow solution).
-
Solvent Dilution: Ensure the substrate is dissolved in sufficient DMF before addition. A high local concentration of POCl
promotes polymerization. -
Quenching: Never quench directly with water, which generates massive heat and HCl. Pour the reaction mixture into ice-cold aqueous base (NaOAc or NaHCO
) to neutralize acid immediately.
Q2: How do I prevent formylation on the Thiophene ring?
Diagnosis: Loss of regioselectivity due to thermodynamic forcing.
Mechanism: While Indole C3 is more nucleophilic, the Thiophene C5' position is active. Using a large excess of POCl
-
Stoichiometry: Use a slight excess of Vilsmeier reagent (1.1 – 1.2 equivalents). Do not use 2.0+ equivalents.
-
Monitoring: Monitor via TLC. Stop the reaction as soon as the starting material is consumed. Do not "soak" the reaction overnight if it finished in 3 hours.
Q3: My yield is low, and the product is stuck in the aqueous phase.
Diagnosis: Incomplete hydrolysis of the iminium salt. Mechanism: The intermediate is a stable iminium salt. If the workup pH is not sufficiently basic (> pH 9) or if the hydrolysis time is too short, the salt remains water-soluble and is discarded with the aqueous waste. Corrective Action:
-
Hydrolysis Step: After quenching, stir the aqueous mixture for 1 hour.
-
pH Adjustment: Adjust the mixture to pH 9-10 using 20% NaOH or saturated K
CO . The aldehyde is hydrophobic and will precipitate or extract easily into Ethyl Acetate.
Optimized Experimental Protocol
Objective: Synthesis of 2-(2-Thienyl)-1H-indole-3-carbaldehyde (Scale: 10 mmol)
Reagents:
-
2-(2-Thienyl)indole (1.0 eq)
-
Phosphorus Oxychloride (POCl
) (1.2 eq) -
N,N-Dimethylformamide (DMF) (anhydrous, 5-10 volumes)
Step-by-Step Methodology:
-
Vilsmeier Reagent Preparation:
-
Charge a flame-dried round-bottom flask with anhydrous DMF (5 mL/g of substrate) under Argon.
-
Cool to 0 °C (ice/salt bath).
-
Add POCl
(1.2 eq) dropwise over 15 minutes. Critical: Keep internal temp < 10 °C. -
Stir at 0 °C for 30 minutes. The solution should turn pale yellow (formation of chloroiminium salt).
-
-
Substrate Addition:
-
Dissolve 2-(2-Thienyl)indole in a minimum amount of DMF.
-
Add this solution dropwise to the Vilsmeier reagent at 0 °C.[1]
-
Note: The mixture may turn orange/red (formation of the iminium complex).
-
-
Reaction Phase:
-
Workup & Hydrolysis:
-
Pour the reaction mixture slowly into a beaker containing crushed ice and Sodium Acetate (buffered quench) or sat. NaHCO
. -
Stir vigorously for 1 hour to ensure hydrolysis of the iminium salt to the aldehyde.
-
The product should precipitate as a solid.[2]
-
Filtration: Filter the solid, wash with copious water (to remove DMF/acid), and dry.
-
Purification: Recrystallize from Ethanol or Ethanol/DMF mixtures. If tar is present, filter through a short pad of silica gel using CH
Cl /MeOH.
-
Data & Parameter Selection
Table 1: Solvent & Stoichiometry Impact on Selectivity
| Parameter | Recommended Range | Effect of Deviation |
| POCl | 1.1 – 1.2 eq | >1.5 eq: Risk of thiophene formylation (disubstitution). <1.0 eq: Incomplete conversion. |
| Reaction Temp | 0 °C | >60 °C: Polymerization of thiophene; dark tars. <0 °C: Reaction stalls; intermediate may crystallize. |
| Solvent | DMF (Neat) | DCM/CHCl |
| Quench pH | pH 9 – 10 | Acidic (pH < 7): Product stays as water-soluble iminium salt (Loss of yield). |
References
-
Vilsmeier, A., & Haack, A. (1927).[3][4] Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide.[3] Berichte der deutschen chemischen Gesellschaft.[4]
-
Jones, G., & Stanforth, S. P. (2000).[3] The Vilsmeier-Haack Reaction.[1][2][3][4][5][6][7][8] Organic Reactions.[1][2][3][4][5][6][7][8][9][10][11] (Comprehensive review of mechanism and regioselectivity).
-
Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. (Modern protocol reference for indole formylation).
-
BenchChem Protocols. Vilsmeier-Haack Formylation of Indoles: Standard Operating Procedures.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. The image shows a chemical reaction starting with an indole molecule reac.. [askfilo.com]
- 6. scribd.com [scribd.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. ijpcbs.com [ijpcbs.com]
- 9. epdf.pub [epdf.pub]
- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 11. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Separation of 2-(2-Thienyl)-1H-indole-3-carbaldehyde
Welcome to the technical support guide for the purification of 2-(2-Thienyl)-1H-indole-3-carbaldehyde. This document is designed to provide researchers, scientists, and drug development professionals with in-depth, practical guidance on effectively separating the target compound from common starting materials and reaction-related impurities. The insights provided herein are grounded in established chemical principles and validated experimental practices.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries encountered during the purification of indole-3-carbaldehyde derivatives.
Q1: What are the expected physical properties of 2-(2-Thienyl)-1H-indole-3-carbaldehyde?
A1: While specific data for this exact molecule may vary, analogous compounds like indole-3-carboxaldehyde are typically tan or pale-yellow crystalline solids.[1] The introduction of the thienyl group may influence its color and melting point. Its solubility is generally low in water and non-polar solvents like hexane, but it is soluble in polar organic solvents such as methanol, ethanol, acetonitrile, DMF, and DMSO.[2][3]
Q2: What are the primary starting materials and impurities I should expect?
A2: The most common synthetic route to this compound is the Vilsmeier-Haack reaction.[4] Therefore, the primary impurities will be:
-
Unreacted Starting Material: 2-(2-Thienyl)-1H-indole.
-
Reagent Residues: Residual dimethylformamide (DMF).[5]
-
Work-up Byproducts: Inorganic salts resulting from the neutralization of the reaction mixture.[5]
Q3: How can I monitor the separation progress effectively?
A3: Thin-Layer Chromatography (TLC) is the most effective tool. Due to the aromatic nature of the indole and thienyl rings, the compound is UV-active and will appear as a dark spot on a TLC plate with a fluorescent indicator (F254) under 254 nm UV light.[6] For enhanced visualization, chemical stains can be used. Ehrlich's reagent (p-dimethylaminobenzaldehyde) is particularly effective for indole derivatives, often producing colored spots.[7]
Q4: What is the fundamental principle for separating the product from the starting material?
A4: The separation relies on the significant difference in polarity. The product, 2-(2-Thienyl)-1H-indole-3-carbaldehyde, contains a polar aldehyde group, making it substantially more polar than the starting material, 2-(2-Thienyl)-1H-indole. This polarity difference allows for effective separation using adsorption chromatography techniques like column chromatography or selective recrystallization.
Part 2: Troubleshooting Guide
This table outlines common issues, their probable causes, and validated solutions to streamline your purification process.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Yield After Purification | 1. Incomplete Reaction: Starting material remains.2. Co-elution during Chromatography: Poor separation of product and impurities.3. Product Loss during Recrystallization: Using too much solvent or not cooling sufficiently. | 1. Monitor the reaction by TLC to ensure completion before work-up.2. Optimize the mobile phase for column chromatography using TLC to achieve a product Rf value between 0.2-0.4.[6]3. Use the minimum amount of hot solvent for dissolution and cool the solution slowly, followed by chilling in an ice bath to maximize crystal formation.[5] |
| Product Contaminated with Starting Material | 1. Mobile Phase is Too Polar: The eluent in column chromatography is too strong, causing the starting material to travel with the product.2. Column Overloading: Too much crude material was loaded for the column size. | 1. Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of hexane.[5]2. Use an appropriate amount of silica gel (typically a 50:1 to 100:1 ratio of silica to crude material by weight). |
| Oily Product That Fails to Crystallize | 1. Presence of Impurities: Residual solvent (e.g., DMF) or oily side products are inhibiting crystallization.2. Supersaturation Issues: The solution may be supersaturated. | 1. Re-purify by column chromatography. Ensure the product is fully dried under high vacuum to remove volatile impurities.2. Try scratching the inside of the flask with a glass rod to induce nucleation or add a seed crystal of the pure compound.[5] |
| TLC Shows Streaking or Tailing of the Product Spot | 1. Compound is Too Acidic/Basic: Strong interaction with the acidic silica gel.2. Sample is Too Concentrated: The TLC spot is overloaded. | 1. Add a small amount of a modifier to the TLC mobile phase (and subsequently to the column eluent), such as 0.5-1% triethylamine for basic compounds or acetic acid for acidic compounds.[5]2. Dilute the sample before spotting it on the TLC plate. |
Part 3: Detailed Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) Analysis
This protocol is essential for optimizing the mobile phase for column chromatography and for monitoring the purity of fractions.
Materials:
-
Silica gel 60 F254 TLC plates
-
TLC development chamber
-
Mobile Phase: Hexane and Ethyl Acetate
-
Visualization: UV lamp (254 nm), Ehrlich's reagent spray
Procedure:
-
Prepare a stock solution of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Using a capillary tube, spot the solution onto the baseline of a TLC plate.
-
Prepare a series of mobile phases with varying ratios of hexane and ethyl acetate (e.g., 9:1, 4:1, 2:1).
-
Place a small amount of a chosen mobile phase into the TLC chamber, line it with filter paper, and allow the chamber to saturate for 5-10 minutes.
-
Place the TLC plate in the chamber and allow the solvent front to travel up the plate.
-
Remove the plate, mark the solvent front, and dry it completely.
-
Visualize the spots under a 254 nm UV lamp and circle them with a pencil.[8]
-
For further visualization, spray the plate with Ehrlich's reagent and gently heat. Indole derivatives will typically form colored spots.[7]
-
Objective: Identify a solvent system where the product has an Rf value of approximately 0.2-0.4, with good separation from the less polar starting material spot (which will have a higher Rf).[6]
Protocol 2: Purification by Column Chromatography
This is the primary method for separating the product from the less polar starting material.
Materials:
-
Silica gel (230-400 mesh)
-
Chromatography column
-
Optimized mobile phase (from Protocol 1)
-
Collection tubes
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 90:10 hexane:ethyl acetate). Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.[5]
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. In a separate flask, add a small amount of silica gel and then your dissolved sample. Evaporate the solvent to create a dry, free-flowing powder. This is the "dry loading" method, which often results in better separation.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin eluting with the mobile phase, starting with a higher ratio of the non-polar solvent (e.g., hexane).[9]
-
Collect fractions in test tubes and monitor them by TLC.
-
Gradually increase the polarity of the mobile phase (by increasing the proportion of ethyl acetate) to elute your more polar product.
-
Combine the fractions that contain the pure product (as determined by TLC).
-
Evaporate the solvent under reduced pressure to yield the purified 2-(2-Thienyl)-1H-indole-3-carbaldehyde.
Protocol 3: Purification by Recrystallization
Recrystallization is an excellent final step to obtain a highly pure, crystalline product.
Materials:
-
Purified product from column chromatography
-
Recrystallization solvent (e.g., ethanol, or an ethanol/water mixture)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter flask
Procedure:
-
Place the purified solid into an Erlenmeyer flask.
-
Add a minimal amount of hot solvent (e.g., 95% ethanol) until the solid just dissolves.[5]
-
If the solution has colored impurities, you can add a small amount of activated charcoal and perform a hot filtration.[5]
-
Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.[5]
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Dry the crystals under high vacuum.
Part 4: Visualization and Workflow Diagrams
Diagram 1: Purification Decision Workflow
This diagram illustrates the logical steps from assessing the crude mixture to obtaining the final pure product.
Caption: Decision workflow for purification strategy.
Diagram 2: General Separation Workflow
This diagram provides a high-level overview of the entire purification process.
Caption: High-level experimental separation workflow.
References
-
El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Retrieved from [Link]
-
Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790. Retrieved from [Link]
-
Zhang, Y., et al. (n.d.). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. Royal Society of Chemistry. Retrieved from [Link]
-
Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Retrieved from [Link]
- Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
-
Afyon Kocatepe Üniversitesi. (n.d.). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Retrieved from [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]
-
PubMed. (2016). A New Method for Rapid Determination of indole-3-carbinol and Its Condensation Products in Nutraceuticals Using Core-Shell Column Chromatography Method. Retrieved from [Link]
-
PubChem. (n.d.). Indole-3-Carboxaldehyde. Retrieved from [Link]
-
Bio-protocol. (2025). Indole Derivative Feeding Test and Detection of TRP and Indole derivatives by Thin Layer Chromatography. Retrieved from [Link]
-
AKJournals. (n.d.). TLC–UV Analysis of Indole Compounds and other Nitrogen-Containing Bases in the Fruiting Bodies of Lactarius deterrimus. Retrieved from [Link]
-
FLORE. (2024). Food Chemistry Advances. Retrieved from [Link]
-
Solubility of Things. (n.d.). Indole-3-carboxaldehyde. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
Thieme E-Books. (n.d.). Synthesis by Formylation of Arene—Hydrogen Bonds. Retrieved from [Link]
Sources
- 1. Indole-3-Carboxaldehyde | C9H7NO | CID 10256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. epfl.ch [epfl.ch]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. rsc.org [rsc.org]
Technical Support Center: Stability Optimization for 2-(2-Thienyl)-1H-indole-3-carbaldehyde
Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals working with 2-(2-Thienyl)-1H-indole-3-carbaldehyde . Due to the highly conjugated, electron-rich nature of the thienyl-indole core and the reactive C3-carbaldehyde group, this compound presents unique stability challenges in solution.
This living document synthesizes field-proven protocols, thermodynamic principles, and mechanistic troubleshooting to ensure the absolute integrity of your screening libraries and synthetic intermediates.
Mechanistic Causality: Understanding Degradation Pathways
To stabilize a compound, one must first understand how it degrades. The degradation of 2-(2-Thienyl)-1H-indole-3-carbaldehyde in solution is not a single event, but a convergence of three distinct vulnerabilities:
A. Photolytic and Aerobic Oxidation of the Indole Core
Indole-3-carbaldehydes are highly sensitive to photo-oxidation. Exposure to ambient light and oxygen catalyzes the formation of a triplet excited state of the indole-3-aldehyde, which subsequently transfers energy to molecular oxygen, generating highly reactive singlet oxygen[1]. This singlet oxygen attacks the electron-rich indole nucleus, leading to ring cleavage or polymerization. Furthermore, the C3-carbaldehyde group is readily oxidized to its corresponding indole-3-carboxylic acid derivative under aerobic conditions[2].
B. Thiophene S-Oxidation
While the thiophene ring provides structural rigidity and lipophilicity, the sulfur atom is susceptible to oxidation by the very singlet oxygen generated by the indole core. This leads to the formation of unstable thiophene-S-oxides, which can undergo Diels-Alder-type dimerizations or rearrange into arene oxides, ultimately resulting in hydroxylated or polymerized byproducts[3].
C. Solvent-Induced Nucleophilic Attack and Precipitation
In protic solvents (e.g., methanol, ethanol), the electrophilic carbonyl carbon of the aldehyde is prone to nucleophilic attack, forming hemiacetals and acetals. In pure Dimethyl Sulfoxide (DMSO), a common high-throughput screening solvent, the compound can suffer from time-dependent precipitation or hydration if the DMSO absorbs atmospheric moisture (forming "wet DMSO"), drastically reducing the bioavailable concentration in assays[4].
Fig 1: Primary oxidative and solvent-mediated degradation pathways.
Quantitative Stability Data
The following table summarizes the degradation kinetics of 2-(2-Thienyl)-1H-indole-3-carbaldehyde under various storage conditions, highlighting the critical need for environmental control.
| Solvent System | Temperature | Atmosphere | Light Exposure | Estimated Purity (6 Months) | Primary Degradant Observed |
| Methanol (HPLC) | 20°C | Ambient Air | Ambient | < 40% | Hemiacetal / Acetal |
| DMSO (Wet, 10% H2O) | 4°C | Ambient Air | Dark | ~ 75% | Precipitate / Carboxylic Acid |
| DMSO (Anhydrous) | 20°C | Ambient Air | Ambient | ~ 60% | Indole-3-carboxylic acid |
| DMSO (Anhydrous) | -20°C | Argon | Dark | > 98% | None (Trace S-oxide) |
| Acetonitrile (Dry) | -80°C | Argon | Dark | > 99% | None |
Standard Operating Procedures (SOPs)
To establish a self-validating system for compound integrity, strictly adhere to the following protocols.
Protocol A: Preparation and Storage of Ultra-Stable Stock Solutions
Volatile and reactive aldehydes require stringent handling to prevent oxidation and concentration drift[5].
-
Preparation of Environment: Perform all weighing and dissolution steps inside a nitrogen or argon-purged glovebox to eliminate ambient oxygen and moisture.
-
Solvent Selection: Use exclusively anhydrous, HPLC-grade Acetonitrile or anhydrous DMSO (stored over 3Å molecular sieves). Do not use alcohols.
-
Dissolution: Dissolve the lyophilized powder to a standard stock concentration (e.g., 10 mM). Vortex gently; avoid sonication which can induce localized heating and radical formation.
-
Aliquoting: Dispense the stock solution into single-use, amber-glass crimp-top vials. This prevents photolytic degradation and eliminates freeze-thaw cycles that accelerate compound loss[5].
-
Storage: Blanket the headspace of each vial with Argon gas before sealing. Store immediately at -20°C (for use within 3 months) or -80°C (for long-term storage up to 2 years).
Protocol B: Stability-Indicating HPLC Assay
To verify compound integrity before biological screening, use this forced-degradation validated assay.
-
Mobile Phase:
-
Buffer A: 0.1% Formic Acid in LC-MS grade Water.
-
Buffer B: 0.1% Formic Acid in LC-MS grade Acetonitrile.
-
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm particle size), maintained at 30°C.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Detection: UV absorbance at 254 nm and 280 nm (optimal for the conjugated indole-thiophene system), coupled with Electrospray Ionization Mass Spectrometry (ESI-MS) in positive mode.
-
Validation: Look for the parent mass [M+H]+. The appearance of[M+16]+ indicates oxidation (S-oxide or carboxylic acid), while [M+32]+ indicates dual oxidation or acetal formation (if methanol was improperly used).
Fig 2: Optimized workflow for the preparation and storage of reactive aldehyde solutions.
Troubleshooting & FAQs
Q1: I am observing a precipitate in my 10 mM DMSO stock solution after thawing it from -20°C. What happened? A1: This is a classic symptom of moisture ingress. DMSO is highly hygroscopic. If the vial was opened while cold, atmospheric condensation introduced water into the solvent. 2-(2-Thienyl)-1H-indole-3-carbaldehyde has poor aqueous solubility, leading to precipitation[4]. Solution: Always allow vials to equilibrate to room temperature in a desiccator before opening.
Q2: My LC-MS data shows a new peak with a mass shift of +16 Da. Is this a solvent adduct? A2: A +16 Da shift is highly indicative of oxidation, not a solvent adduct. Given the structure, this is likely either the oxidation of the C3-carbaldehyde to an indole-3-carboxylic acid[2], or the oxidation of the thiophene ring to a thiophene-S-oxide[3]. Solution: Ensure your storage vials are purged with Argon and strictly protected from light, as this oxidation is often photo-catalyzed[1].
Q3: Can I use wet DMSO (90% DMSO / 10% Water) to prevent freezing during automated liquid handling? A3: While wet DMSO is a debated but sometimes acceptable standard for general pharmaceutical screening libraries to maintain compound solubility over time[6], it is not recommended for reactive aldehydes. The presence of water facilitates the hydration of the aldehyde and accelerates oxidative degradation pathways. Stick to 100% anhydrous DMSO or Acetonitrile.
Q4: How can I tell if my standard has degraded without running an LC-MS? A4: While LC-MS is the gold standard, visual cues can indicate severe degradation. Underivatized aldehyde standards that have polymerized or oxidized extensively often exhibit a noticeable change in color (darkening to a deep yellow/brown) or the formation of fine particulates[5]. If the solution is no longer perfectly clear and off-white/pale yellow, discard it.
References
-
The effect of room-temperature storage on the stability of compounds in DMSO. PubMed / NIH. Available at:[Link]
-
Stability of screening compounds in wet DMSO. Yufeng. Available at: [Link]
-
Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. ResearchGate. Available at:[Link]
-
Excited indole-3-aldehyde from the peroxidase-catalyzed aerobic oxidation of indole-3-acetic acid. Reaction with and energy transfer to transfer ribonucleic acid. PubMed / NIH. Available at:[Link]
-
The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Semantic Scholar. Available at:[Link]
-
Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. PMC / NIH. Available at:[Link]
Sources
- 1. Excited indole-3-aldehyde from the peroxidase-catalyzed aerobic oxidation of indole-3-acetic acid. Reaction with and energy transfer to transfer ribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The effect of room-temperature storage on the stability of compounds in DMSO [yufenggp.com]
Technical Support Center: Column Chromatography of 2-(2-Thienyl)-1H-indole-3-carbaldehyde
Here is the technical support center for Column chromatography conditions for 2-(2-Thienyl)-1H-indole-3-carbaldehyde.
This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals on the purification of 2-(2-Thienyl)-1H-indole-3-carbaldehyde via column chromatography. The structure of this document is designed to be a practical, in-the-lab resource, moving from foundational principles to detailed protocols and troubleshooting.
Section 1: Pre-Chromatography Considerations & Compound Properties
Successful purification begins with understanding the target molecule. This section addresses the critical properties of 2-(2-Thienyl)-1H-indole-3-carbaldehyde and how they influence chromatographic strategy.
Q1: What are the key physicochemical properties of 2-(2-Thienyl)-1H-indole-3-carbaldehyde that I should consider before starting?
A1: Understanding the polarity, solubility, and stability of your target compound is paramount. While specific experimental data for this exact molecule is limited, we can infer its properties from its constituent parts: the indole-3-carbaldehyde core and the thiophene ring.
-
Polarity: The molecule is of intermediate polarity. The indole NH group and the aldehyde carbonyl group (C=O) are polar and can act as hydrogen bond acceptors, while the indole NH can also be a donor. The fused aromatic system and the thienyl group contribute significant non-polar character. Its calculated XLogP3 of 2.9 indicates moderate lipophilicity.[1]
-
Solubility: Based on the parent compound, indole-3-carbaldehyde, it is expected to be soluble in polar organic solvents like Dimethyl Sulfoxide (DMSO), methanol, and dichloromethane (DCM), and less soluble in non-polar solvents such as hexanes.[2][3][4] It will likely have very low solubility in water.[4][5] This is critical for choosing a solvent to load your sample onto the column.
-
Stability: Indole-based aldehydes can be sensitive to several factors:
-
Acid Sensitivity: The indole nucleus, while aromatic, can be susceptible to degradation under strongly acidic conditions. As standard silica gel is slightly acidic, this is a key consideration.[6]
-
Oxidation: The aldehyde functional group can be oxidized to a carboxylic acid, especially with prolonged exposure to air.[7]
-
Light Sensitivity: Many complex organic molecules, particularly those with extended conjugated systems, can be sensitive to light. It is good practice to protect the compound from direct light where possible.[7]
-
Q2: What is the recommended stationary phase for this purification?
A2: For this compound, normal-phase chromatography using silica gel (mesh size 230-400) is the standard and most effective choice. The separation mechanism relies on the polar functional groups of your compound interacting with the polar silanol groups on the silica surface. More polar compounds will have a stronger interaction and elute later. Given the intermediate polarity of 2-(2-Thienyl)-1H-indole-3-carbaldehyde, this method provides an excellent resolution from both non-polar impurities (which will elute quickly) and highly polar impurities (which will remain strongly bound to the silica).
Q3: How can I check if my compound is stable on silica gel before running a large-scale column?
A3: This is a critical pre-validation step. You can perform a simple TLC stability test:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., DCM or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Spot the same solution again on the same plate, right next to the first spot.
-
Let the plate sit on the benchtop, exposed to air, for 1-2 hours.
-
Develop the TLC plate in an appropriate solvent system.
-
Compare the initial spot with the one that was left to sit. If you observe new spots (streaking from the baseline or new product spots), it indicates potential degradation on the silica surface. If this occurs, consider deactivating your silica gel (see Troubleshooting Section).
Section 2: Experimental Protocols
This section provides step-by-step methodologies for developing your separation method and executing the preparative column chromatography.
Part A: Method Development with Thin-Layer Chromatography (TLC)
Never proceed to column chromatography without first optimizing the separation on a TLC plate. The goal is to find a solvent system where your target compound has a Retention Factor (Rf) of approximately 0.25-0.35 , which generally provides the best separation on a column.[6]
Protocol:
-
Prepare several TLC developing chambers with different solvent systems (see Table 1).
-
Dissolve a small sample of your crude reaction mixture in a volatile solvent (e.g., dichloromethane).
-
Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.
-
Place the plate in a developing chamber and allow the solvent to run up the plate until it is about 1 cm from the top.
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the spots under a UV lamp (254 nm). Your product should be UV-active.
-
Calculate the Rf value for your product in each system: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).
-
Adjust solvent polarity until the target Rf is achieved. Increase the ratio of the more polar solvent (e.g., ethyl acetate) to decrease the Rf (increase retention).
| Starting Solvent Systems (Non-polar : Polar) | Polarity | Rationale & Comments |
| Hexane : Ethyl Acetate (90:10) | Low | A standard starting point for many organic compounds. A good first system to try. |
| Hexane : Ethyl Acetate (80:20) | Low-Medium | A logical next step if the Rf is too high in the 90:10 system. |
| Hexane : Dichloromethane (50:50) | Medium | Dichloromethane can improve the solubility of some crude mixtures. |
| Cyclohexane : Ethyl Acetate (85:15) | Low-Medium | Cyclohexane is a common alternative to hexane. This system has been used for similar thieno-indole structures.[8] |
Table 1: Suggested TLC Solvent Systems for Method Development.
Part B: Preparative Column Chromatography Protocol
Once you have identified an optimal solvent system from your TLC analysis, you can proceed with the preparative column.
Workflow Diagram
Caption: Standard workflow for column chromatography purification.
Step-by-Step Protocol:
-
Column Preparation:
-
Select a column of appropriate size (a good rule of thumb is a silica gel mass of 30-100 times the mass of your crude product).
-
Securely clamp the column in a vertical position.
-
Place a small plug of glass wool or cotton at the bottom, and add a thin layer of sand.
-
-
Packing the Column (Slurry Method):
-
In a beaker, mix the required amount of silica gel with your initial, least polar eluent (e.g., Hexane:EtOAc 90:10) to form a consistent, pourable slurry.
-
Pour the slurry into the column in one continuous motion. Use a funnel to help.
-
Gently tap the side of the column to dislodge air bubbles and ensure even packing.
-
Open the stopcock to drain some solvent, allowing the silica to settle into a uniform bed. Never let the solvent level drop below the top of the silica bed. [9]
-
Add another thin layer of sand on top of the silica bed to prevent disruption.
-
-
Sample Loading (Choose one method):
-
Wet Loading: Dissolve the crude product in the minimum amount of a suitable solvent (DCM is often a good choice). Carefully apply the solution to the top of the silica bed using a pipette.[9] Drain the solvent just until it enters the sand layer, then carefully add the mobile phase.
-
Dry Loading: This is the preferred method if your compound has poor solubility in the mobile phase.[6] Dissolve your crude product in a solvent, add a small amount of silica gel (2-3x the mass of your product), and evaporate the solvent completely using a rotary evaporator. Carefully add the resulting free-flowing powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Open the stopcock and apply gentle air pressure (if using flash chromatography) to achieve a steady flow rate.
-
Begin collecting the eluate in test tubes or flasks (fractions).
-
If using a single solvent system (isocratic elution) is too slow, you can gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of ethyl acetate.
-
-
Fraction Analysis and Product Isolation:
-
Monitor the collected fractions by TLC to identify which ones contain your pure product.
-
Combine the fractions that show a single spot corresponding to your product's Rf value.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified 2-(2-Thienyl)-1H-indole-3-carbaldehyde.
-
Section 3: Troubleshooting Guide
Even with careful planning, issues can arise. This guide addresses common problems encountered during the chromatography of indole aldehydes.
Troubleshooting Decision Workflow
Caption: A decision tree for troubleshooting common chromatography issues.
| Problem | Potential Cause | Recommended Solution |
| Poor Separation / Streaking | 1. Inappropriate solvent system. 2. Column was packed improperly. 3. Sample was overloaded. | 1. Re-optimize the mobile phase using TLC to achieve better spot separation and an Rf of ~0.3.[10] 2. Ensure the column is packed uniformly without cracks or channels. 3. Use a larger column or reduce the amount of crude material. |
| Compound Won't Elute | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). If necessary, add a small amount (0.5-2%) of a highly polar solvent like methanol to the eluent.[10] |
| Compound Elutes Too Quickly | The mobile phase is too polar. | Decrease the polarity of the mobile phase (e.g., increase the percentage of hexane). This should have been identified during the TLC development stage. |
| Low Recovery / Yield | 1. Compound degradation on silica. 2. Compound is more polar than anticipated and remains on the column. | 1. Perform the TLC stability test. If degradation is observed, consider deactivating the silica gel by adding 0.1-1% triethylamine to the eluent.[6] Also, run the column more quickly to minimize contact time. 2. After eluting with your primary solvent system, flush the column with a highly polar solvent (e.g., 10% Methanol in DCM) to recover any strongly-bound material. |
| Purified product is colored (yellow/brown) | 1. Co-elution with a colored impurity. 2. On-column oxidation or degradation. | 1. Check the purity of the colored fractions by TLC. If an impurity is present, re-column with a shallower solvent gradient. 2. If the product itself is unstable and coloring over time, consider storing it under an inert atmosphere (Argon or Nitrogen) at a low temperature.[7] |
Section 4: Frequently Asked Questions (FAQs)
Q1: What is a good starting eluent system for 2-(2-Thienyl)-1H-indole-3-carbaldehyde?
A1: A mixture of hexanes and ethyl acetate is the most logical and effective starting point. Begin your TLC analysis with a low polarity mixture such as 90:10 (Hex:EtOAc) and gradually increase the ethyl acetate content to achieve the desired Rf value of 0.25-0.35.[10]
Q2: How can I prevent my compound from degrading on the column?
A2: The primary concern is acid-catalyzed degradation. If you suspect this is happening (based on a TLC stability test), pre-treating your silica gel or modifying your eluent is recommended. Add a small amount of a volatile base, like triethylamine (Et₃N) at 0.1-1% v/v , to your mobile phase. This will neutralize the acidic sites on the silica gel and minimize degradation.[6]
Q3: My crude material won't dissolve in the hexane/ethyl acetate eluent for loading. What should I do?
A3: Use the "dry loading" technique. Dissolve your crude product in a strong, volatile solvent like dichloromethane (DCM) or acetone. Add silica gel to this solution and then remove the solvent completely on a rotary evaporator to get a dry, free-flowing powder. This powder can then be carefully added to the top of your column bed.[6][9]
Q4: What are the recommended storage conditions for the purified compound?
A4: Given the potential for aldehyde oxidation and general air sensitivity of indole derivatives, the purified compound should be stored in a tightly sealed vial, preferably under an inert atmosphere (Argon or Nitrogen).[5][7] For long-term stability, storing at -20°C and protected from light is highly recommended.[2][7]
References
-
Der Pharma Chemica. (2016). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. [Link]
-
Solubility of Things. (n.d.). Solubility of 1H-indole-3-carbaldehyde. [Link]
-
Sinha, D., et al. (2008). Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. European Journal of Medicinal Chemistry, 43(1), 160-165. [Link]
-
PubChem. (n.d.). 2-(Thiophen-2-yl)-1H-indole-3-carbaldehyde. National Center for Biotechnology Information. [Link]
-
SIELC Technologies. (2018, February 16). Separation of 1H-Indole-3-carboxaldehyde, 1,2-diphenyl- on Newcrom R1 HPLC column. [Link]
-
UniUrb. (n.d.). Organic & Biomolecular Chemistry - Thieno[2,3-b]indoles synthesis. [Link]
Sources
- 1. 2-(Thiophen-2-yl)-1H-indole-3-carbaldehyde | C13H9NOS | CID 12207875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. toku-e.com [toku-e.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Indole-3-carboxaldehyde CAS#: 487-89-8 [m.chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ora.uniurb.it [ora.uniurb.it]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Steric Hindrance in 2-(2-Thienyl)-1H-indole-3-carbaldehyde Reactions
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to functionalize 2-(2-Thienyl)-1H-indole-3-carbaldehyde .
The core challenge with this scaffold is profound steric hindrance . The bulky, electron-rich 2-thienyl group sits immediately adjacent to the 3-carbaldehyde moiety. This proximity severely restricts the conformational freedom of the carbonyl group and physically blocks the optimal Bürgi-Dunitz trajectory (approx. 107°) required for nucleophilic attack. Consequently, standard protocols for condensations, olefinations, and aminations often result in poor yields, recovered starting materials, or degradation due to prolonged heating.
This guide provides field-proven, mechanistically grounded solutions to bypass these steric barriers, ensuring high-yielding transformations.
Mechanistic Pathways & Strategic Solutions
To solve a synthesis problem, we must first understand the causality of the failure. Conventional convective heating often fails to provide the localized energy required to overcome the high activation energy (
Our primary strategies involve Microwave-Assisted Organic Synthesis (MAOS) to rapidly overcome the
Figure 1: Mechanistic workflow for overcoming steric hindrance in 2-aryl-indole-3-carbaldehydes.
Troubleshooting FAQs
Q1: My Claisen-Schmidt condensation with acetophenone is yielding <20% product after 12 hours of reflux. How can I drive this to completion?
A: The steric bulk of the 2-thienyl group prevents efficient enolate attack under standard reflux conditions. Switch to Microwave Irradiation (MAOS) . Research has demonstrated that 2-aryl-1H-indole-3-carbaldehydes undergo highly efficient Claisen-Schmidt condensations under microwave conditions, reducing reaction times from hours to minutes while boosting yields to >85% [1]. Use a high-boiling, microwave-transparent solvent like ethylene glycol with a catalytic amount of piperidine.
Q2: I am attempting a reductive amination, but the imine intermediate won't form. What is the alternative?
A: Primary amines struggle to condense with this hindered aldehyde. Do not use a one-pot reductive amination (e.g., standard
Q3: Grignard additions to the aldehyde are resulting in mostly recovered starting material and some indole N-deprotonation. How do I fix this?
A: Grignard reagents are strong bases. The acidic indole N-H (
-
Protect the Indole Nitrogen: Use a bulky protecting group (e.g., TIPS or SEM) to prevent N-deprotonation.
-
Switch to Organolithiums or Cerium additives: If protection isn't viable, pre-treat the substrate with one equivalent of a sacrificial base (like NaH) to form the indolyl anion, then add an organocerium reagent (
). Organocerium reagents are highly nucleophilic but strictly non-basic, allowing them to penetrate the steric shield without causing further side reactions.
Standard Operating Protocols (SOPs)
Protocol A: Microwave-Assisted Synthesis of Indolylchalcones
This protocol utilizes MAOS to bypass the steric barrier during aldol-type condensations [1].
Reagents:
-
2-(2-Thienyl)-1H-indole-3-carbaldehyde (1.0 mmol)
-
Acetophenone derivative (1.0 mmol)
-
Piperidine (0.5 mL, catalyst)
-
Ethylene glycol (1.0 mL, solvent)
Step-by-Step Methodology:
-
Preparation: In a Pyrex-glass microwave-safe vessel (open or pressure-rated, depending on your reactor), combine the aldehyde, acetophenone, ethylene glycol, and piperidine.
-
Irradiation: Place the vessel in a dedicated laboratory microwave synthesizer. Irradiate at 750 W .
-
Pulsing: To prevent solvent degradation, apply irradiation in successive 30-second bursts , with 10-second cooling intervals, for a total irradiation time of 2 to 4 minutes.
-
Quenching: Allow the mixture to cool to room temperature. Add 10 mL of ice-cold distilled water.
-
Isolation: The sudden drop in solubility will precipitate the trans-indolylchalcone. Filter the solid, wash thoroughly with water to remove ethylene glycol and piperidine, and dry under a vacuum.
-
Purification: Recrystallize from hot ethanol to achieve >95% purity.
Protocol B: -Mediated Imine Condensation
For forcing sterically hindered imine formations prior to reduction.
Reagents:
-
2-(2-Thienyl)-1H-indole-3-carbaldehyde (1.0 mmol)
-
Primary Amine (1.2 mmol)
- (1.0 M in DCM, 0.55 mmol)
-
Triethylamine (
, 3.0 mmol) -
Anhydrous Dichloromethane (DCM, 10 mL)
Step-by-Step Methodology:
-
Setup: Flame-dry a Schlenk flask and purge with Argon. Add the aldehyde, primary amine, and anhydrous DCM. Cool the mixture to 0 °C using an ice bath.
-
Activation: Add
. Slowly add the solution dropwise over 5 minutes. The solution will likely turn deep red/brown as the titanium-oxygen complex forms. -
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours. Monitor via TLC (Hexanes/EtOAc).
-
Workup: Quench the reaction by pouring it into a saturated aqueous solution of
. Filter the resulting titanium dioxide ( ) salts through a pad of Celite. -
Extraction: Extract the filtrate with DCM (3 x 15 mL), wash with brine, dry over anhydrous
, and concentrate in vacuo to yield the crude imine, ready for immediate reduction.
Quantitative Data Summary
The table below summarizes the dramatic kinetic and thermodynamic advantages of utilizing microwave irradiation over conventional heating for the condensation of sterically hindered 2-aryl-1H-indole-3-carbaldehydes [1].
| Reaction Parameter | Conventional Heating (Oil Bath) | Microwave Irradiation (MAOS) | Improvement Factor |
| Energy Source | Convective heat transfer | Dielectric heating (750 W) | N/A |
| Temperature | 160 – 180 °C (Reflux) | Localized superheating | N/A |
| Reaction Time | 5.0 – 8.0 Hours | 2.0 – 4.0 Minutes | ~120x Faster |
| Average Yield | 45% – 60% | 85% – 94% | ~1.8x Higher Yield |
| Stereoselectivity | Mixed (E/Z isomers present) | Exclusively trans (E-isomer) | Superior Selectivity |
| Byproducts | High (Thermal degradation) | Trace / None | Cleaner Crude Profile |
References
-
Title: Efficient microwave irradiation enhanced stereoselective synthesis and antitumor activity of indolylchalcones and their pyrazoline analogs. Source: Journal of Chemical Sciences, 122(4), 587–595 (2010). URL: [Link]
Validation & Comparative
A Comparative Guide to the Spectroscopic Analysis of 2-(2-Thienyl)-1H-indole-3-carbaldehyde
Introduction
In the landscape of drug discovery and materials science, heterocyclic compounds are of paramount importance. Among them, the indole scaffold, often referred to as a "privileged" structure, is a core component of numerous pharmaceuticals and biologically active compounds.[1] The functionalization of this scaffold allows for the fine-tuning of its chemical and biological properties. The compound 2-(2-Thienyl)-1H-indole-3-carbaldehyde represents a fascinating fusion of two key heterocyclic systems: indole and thiophene. Its structure suggests potential applications in medicinal chemistry and organic electronics.
Accurate structural elucidation is the bedrock of all chemical research, ensuring that the observed properties of a molecule are correctly attributed to its true structure. Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful and widely used technique for determining the structure of organic molecules in solution.[2]
This guide provides an in-depth, expert-led analysis of the ¹H NMR spectrum of 2-(2-Thienyl)-1H-indole-3-carbaldehyde. We will dissect the expected spectral data based on fundamental principles and experimental observations. Furthermore, this guide will objectively compare the utility of ¹H NMR with other cornerstone analytical techniques—¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—providing a holistic perspective on a robust, multi-faceted approach to structural verification for researchers and drug development professionals.
Part 1: In-Depth ¹H NMR Spectral Analysis
The power of ¹H NMR spectroscopy lies in its ability to provide a detailed map of the proton environments within a molecule. By analyzing chemical shifts, splitting patterns (J-coupling), and signal integration, we can piece together the molecular puzzle with high confidence.
Molecular Structure and Proton Environments
First, let's visualize the molecule and identify the unique proton environments. The numbering convention used here is standard for indole and thiophene systems.
Caption: Structure of 2-(2-Thienyl)-1H-indole-3-carbaldehyde with key protons labeled.
Predicted Chemical Shifts (δ) and Splitting Patterns
The chemical environment of each proton dictates its resonance frequency (chemical shift). Electron-withdrawing groups (like the aldehyde and the heterocyclic rings) deshield nearby protons, shifting their signals downfield (to a higher ppm value). Electron-donating effects shield protons, moving them upfield.
-
Aldehyde Proton (H-3a): The proton of the formyl group is highly deshielded due to the strong electron-withdrawing nature of the oxygen atom. It is expected to appear as a sharp singlet far downfield, typically in the range of δ 9.9-10.1 ppm .[3][4]
-
Indole N-H Proton (H-1): This proton is attached to a nitrogen atom within an aromatic system. Its chemical shift is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding. It typically appears as a broad singlet in the range of δ 8.0-12.0 ppm .[5]
-
Indole Ring Protons (H-4, H-5, H-6, H-7): These protons reside on the benzene portion of the indole ring. Their shifts are influenced by the fused pyrrole ring and the substituents.
-
H-4: This proton is peri to the C3-aldehyde group, which exerts a deshielding effect. It is expected to be the most downfield of the benzene protons, appearing as a doublet around δ 8.3-8.4 ppm .[6]
-
H-7: This proton is adjacent to the indole nitrogen. It will likely appear as a doublet around δ 7.4-7.5 ppm .[6]
-
H-5 and H-6: These protons will be in the mid-aromatic region, appearing as complex multiplets (often triplets or doublets of doublets) around δ 7.2-7.3 ppm .[7] Their signals often overlap.
-
-
Thiophene Ring Protons (H-3', H-4', H-5'): The chemical shifts of thiophene protons are well-characterized.[8][9]
-
H-5': This proton is adjacent to the sulfur atom and will be coupled to H-4'. It is expected to appear as a doublet of doublets around δ 7.6-7.7 ppm .
-
H-3': This proton is adjacent to the point of attachment to the indole ring and will be coupled to H-4'. It is expected to appear as a doublet of doublets around δ 7.3-7.4 ppm .
-
H-4': This proton is coupled to both H-3' and H-5' and will appear as a doublet of doublets (or a triplet if coupling constants are similar) around δ 7.1-7.2 ppm .
-
Data Summary Table
The following table summarizes the predicted ¹H NMR spectral data. This serves as a self-validating system: the experimental spectrum should match these predictions in terms of chemical shift, integration (proton count), and multiplicity.
| Proton Label | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-3a (CHO) | 9.9 - 10.1 | Singlet (s) | N/A | 1H |
| H-1 (N-H) | 8.0 - 12.0 | Broad Singlet (br s) | N/A | 1H |
| H-4 | 8.3 - 8.4 | Doublet (d) | ~8.0 Hz | 1H |
| H-5' | 7.6 - 7.7 | Doublet of Doublets (dd) | J ≈ 5.0, 1.2 Hz | 1H |
| H-7 | 7.4 - 7.5 | Doublet (d) | ~8.0 Hz | 1H |
| H-3' | 7.3 - 7.4 | Doublet of Doublets (dd) | J ≈ 3.6, 1.2 Hz | 1H |
| H-5 / H-6 | 7.2 - 7.3 | Multiplet (m) | N/A | 2H |
| H-4' | 7.1 - 7.2 | Doublet of Doublets (dd) | J ≈ 5.0, 3.6 Hz | 1H |
Experimental Protocol & Workflow
Achieving a high-quality ¹H NMR spectrum requires careful sample preparation and instrument setup.
Step-by-Step Protocol:
-
Sample Preparation: Weigh approximately 5-10 mg of the 2-(2-Thienyl)-1H-indole-3-carbaldehyde sample.
-
Solvent Selection: Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. DMSO-d₆ is often preferred for indole-containing compounds as it helps in resolving the N-H proton signal.[10]
-
Transfer: Transfer the solution to a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm.
-
Data Acquisition: Place the NMR tube in the spectrometer. The instrument will be tuned, locked to the deuterium signal of the solvent, and shimmed to optimize the magnetic field homogeneity.[11]
-
Experiment Execution: A standard 1D proton experiment is run, typically acquiring 16 to 64 scans for a good signal-to-noise ratio.
Caption: Standard workflow for ¹H NMR spectral acquisition and processing.
Part 2: Comparative Analysis with Alternative Spectroscopic Techniques
While ¹H NMR is exceptionally informative, a truly rigorous structural confirmation relies on a confluence of evidence from multiple analytical techniques.[2] Each method provides a unique piece of the structural puzzle.
¹³C NMR Spectroscopy
-
Information Provided: ¹³C NMR spectroscopy maps the carbon skeleton of the molecule. It reveals the number of unique carbon environments and provides information about their electronic state (e.g., C=O, aromatic C-H, aromatic quaternary C).
-
Strengths: It is an excellent complementary technique to ¹H NMR. For 2-(2-Thienyl)-1H-indole-3-carbaldehyde, it would confirm the presence of the aldehyde carbonyl carbon (δ ~185 ppm), and the correct number of aromatic carbons for the indole and thiophene rings.[5]
-
Weaknesses: The natural abundance of the ¹³C isotope is low (~1.1%), making the technique inherently less sensitive than ¹H NMR. This results in longer acquisition times. Standard broadband-decoupled spectra do not show C-H coupling, providing less connectivity information than ¹H NMR.
-
Synergy: When used together, techniques like HSQC (Heteronuclear Single Quantum Coherence) correlate each proton signal with its directly attached carbon, and HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds. This 2D NMR approach provides unambiguous assignment of all ¹H and ¹³C signals, locking down the molecular structure.
Mass Spectrometry (MS)
-
Information Provided: MS provides the mass-to-charge ratio (m/z) of the molecule, allowing for the determination of the molecular weight with high precision.[12] High-resolution mass spectrometry (HRMS) can determine the molecular formula.[6]
-
Strengths: MS is extremely sensitive, requiring only trace amounts of sample. For our target molecule (C₁₃H₉NOS), it would confirm the molecular weight of 227.04 g/mol . The fragmentation pattern can also provide clues about the molecule's substructures.
-
Weaknesses: MS does not provide detailed information about the connectivity of atoms. It cannot distinguish between isomers (e.g., 2-(3-thienyl) vs. 2-(2-thienyl) indole).
-
Synergy: MS provides the molecular formula, and NMR provides the specific isomeric structure. This combination is the gold standard for identifying a new compound.
Infrared (IR) Spectroscopy
-
Information Provided: IR spectroscopy identifies the presence of specific functional groups by detecting their characteristic vibrational frequencies.[13]
-
Strengths: It is a fast, simple, and non-destructive technique. For our molecule, IR would clearly show:
-
A sharp, strong C=O stretch for the aldehyde (~1640-1680 cm⁻¹).
-
An N-H stretch for the indole amine (~3100-3500 cm⁻¹).
-
Aromatic C-H stretches (~3000-3100 cm⁻¹).
-
-
Weaknesses: IR provides very limited information about the overall molecular skeleton. The "fingerprint region" (<1500 cm⁻¹) is complex and unique to each molecule but is difficult to interpret from first principles.
-
Synergy: IR provides rapid confirmation of key functional groups. If the expected C=O and N-H stretches are present, it lends immediate support to the structure being analyzed by NMR and MS.
Performance Comparison Summary
| Technique | Information Provided | Sensitivity | Experiment Time | Key Advantage |
| ¹H NMR | H-framework, connectivity, stereochemistry | Moderate | 5-15 min | Detailed structural connectivity |
| ¹³C NMR | C-framework, functional groups | Low | 30 min - hours | Confirms carbon skeleton |
| Mass Spec (MS) | Molecular weight, molecular formula | Very High | < 5 min | Confirms elemental composition |
| IR Spec | Presence of functional groups | High | < 2 min | Rapid functional group identification |
Part 3: An Integrated Workflow for Unambiguous Structure Elucidation
As a Senior Application Scientist, my recommendation for validating the synthesis of a new batch of 2-(2-Thienyl)-1H-indole-3-carbaldehyde would be to follow an integrated, logical workflow. This approach maximizes confidence while optimizing time and resources.
Caption: An integrated workflow for the structural validation of a synthesized compound.
This workflow begins with rapid, inexpensive checks (TLC, IR) to confirm the reaction's success and the presence of key functionalities. It then moves to the core techniques of MS and ¹H NMR to establish the molecular formula and proton framework. For novel compounds or for publication-quality data, full characterization with ¹³C and 2D NMR is essential for complete and unambiguous assignment.
Conclusion
The ¹H NMR spectrum of 2-(2-Thienyl)-1H-indole-3-carbaldehyde provides a wealth of structural information that is difficult to obtain with any other single technique. The distinct signals for the aldehyde, indole, and thiophene protons create a unique fingerprint, allowing for confident identification.
However, scientific integrity demands a multi-faceted approach. By comparing and combining the insights from ¹H NMR with ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, researchers can build an unshakeable, self-validating case for the structure of their compound. This comprehensive characterization is not merely a procedural formality; it is the fundamental basis upon which all subsequent biological, chemical, and material science investigations are built.
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-
Afyon Kocatepe Üniversitesi. (n.d.). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Retrieved from [Link]
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Organic Syntheses. (2024, February 14). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Li, Z., et al. (2020). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. Royal Society of Chemistry. Retrieved from [Link]
-
Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000645 - Indole-3-carboxaldehyde. Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound 1H-Indole-3-carboxaldehyde (FDB000934). Retrieved from [Link]
-
Journal of Medicinal and Chemical Sciences. (2022, August 30). Synthesis and Characterization of Heterocyclic Compounds-Based Liquid Crystals. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl3. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Retrieved from [Link]
-
PMC. (n.d.). 1H-Indole-3-carbaldehyde. Retrieved from [Link]
-
ScienceDirect. (n.d.). 1 H NMR chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Retrieved from [Link]
-
Tikrit Journal of Pure Science. (n.d.). Preparing and Characterization of Some Heterocyclic Compounds with Studying Their Biological Activity. Retrieved from [Link]
-
ManTech Publications. (2025, May 15). Synthesis and Characterization of New Heterocyclic Compounds with Anticancer Potential. Retrieved from [Link]
-
NIST WebBook. (n.d.). 1H-Indole-3-carboxaldehyde. Retrieved from [Link]
- Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine.
-
Royal Society of Chemistry. (n.d.). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Retrieved from [Link]
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PMC. (2026, February 16). ¹H NMR Chemical Shifts and J‐Coupling Constants Dependence on Temperature and pH: Implications for the Quantification of Relevant Metabolites. Retrieved from [Link]
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International Journal of Scientific Research and Engineering Development. (2025, June 1). Synthesis, Characterization of thiophene derivatives and its biological applications. Retrieved from [Link]
-
PMC. (2024, November 14). New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis, Characterization and Biological Screening of some novel heterocyclic compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR Chemical Shift Values (δppm) for the Thiophene Proton of.... Retrieved from [Link]
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Journal of the Korean Society for Applied Biological Chemistry. (2021, December 15). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. Retrieved from [Link]
-
Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 5-HMR-3 Spin-Spin Splitting: J-Coupling. Retrieved from [Link]
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A Comparative Guide to the FTIR Characteristic Peaks of 2-(2-Thienyl)-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Significance of 2-(2-Thienyl)-1H-indole-3-carbaldehyde
The fusion of indole and thiophene rings in 2-(2-Thienyl)-1H-indole-3-carbaldehyde creates a molecule of significant interest in medicinal chemistry. The indole nucleus is a cornerstone of many biologically active compounds, while the thiophene ring often serves as a bioisostere for a phenyl ring, potentially enhancing therapeutic efficacy and modulating pharmacokinetic properties. The aldehyde functional group at the 3-position of the indole ring is a versatile handle for further synthetic modifications, making this molecule a valuable precursor for the synthesis of novel therapeutic agents[1][2].
FTIR spectroscopy is a powerful, non-destructive technique for the qualitative analysis of organic compounds. By identifying the characteristic vibrational frequencies of functional groups, researchers can confirm the synthesis of the target molecule and assess its purity. This guide will elucidate the expected FTIR absorption peaks for 2-(2-Thienyl)-1H-indole-3-carbaldehyde, providing a valuable reference for its characterization.
Predicted FTIR Spectrum of 2-(2-Thienyl)-1H-indole-3-carbaldehyde
The predicted FTIR spectrum is a composite of the vibrational modes of the indole ring, the thiophene ring, and the aldehyde group, with shifts influenced by their conjugation.
High-Frequency Region (4000-2500 cm⁻¹)
-
N-H Stretching: The indole N-H bond is expected to exhibit a sharp to medium absorption band in the range of 3400-3300 cm⁻¹ . In solid-state spectra, intermolecular hydrogen bonding can broaden this peak and shift it to a lower wavenumber. For instance, in a deuterated form of indole-3-carboxaldehyde, this peak was observed at 3380 cm⁻¹[3].
-
Aromatic C-H Stretching: The C-H stretching vibrations of both the indole and thiophene rings will appear as a group of weak to medium bands in the 3150-3000 cm⁻¹ region.
-
Aldehyde C-H Stretching: A key characteristic of aldehydes is the C-H stretching vibration of the formyl group. This typically appears as two weak bands, often referred to as a Fermi doublet, in the 2850-2800 cm⁻¹ and 2750-2700 cm⁻¹ regions. The presence of these peaks is a strong indicator of the aldehyde functionality[4].
Carbonyl Stretching Region (1800-1600 cm⁻¹)
-
C=O Stretching: The carbonyl (C=O) stretching of the aldehyde group is one of the most intense and characteristic absorptions in the spectrum. Due to conjugation with the electron-rich indole and thiophene rings, this peak is expected to appear at a lower frequency than that of a simple aliphatic aldehyde. The predicted range is 1670-1650 cm⁻¹ . For comparison, the C=O stretch in thiophene-2-carbaldehyde is reported between 1665-1683 cm⁻¹[5]. This slight shift to a lower wavenumber in the target molecule is anticipated due to the extended conjugation with the indole system.
Fingerprint Region (1600-600 cm⁻¹)
This region contains a wealth of information from various bending and stretching vibrations, making it unique for each molecule.
-
C=C Stretching (Aromatic): Multiple bands of medium to strong intensity are expected between 1600-1450 cm⁻¹ , corresponding to the C=C stretching vibrations within the indole and thiophene rings.
-
C-N Stretching: The stretching vibration of the C-N bond within the indole ring is anticipated to be in the 1350-1250 cm⁻¹ range.
-
C-H Bending (In-plane and Out-of-plane): A series of sharp peaks will be present in the 1300-1000 cm⁻¹ region due to in-plane C-H bending. The out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern of the aromatic rings, will appear below 900 cm⁻¹ .
-
Thiophene Ring Vibrations: The thiophene ring has characteristic vibrations, including a C-S stretching mode. These are often found in the 850-600 cm⁻¹ region. A peak around 699 cm⁻¹ has been attributed to C-S bonds or out-of-plane bending of the thiophene ring[6].
Comparative Analysis with Other Heterocyclic Aldehydes
To provide a practical context for the predicted spectrum, the following table compares the key characteristic peaks of 2-(2-Thienyl)-1H-indole-3-carbaldehyde with those of other relevant heterocyclic aldehydes.
| Functional Group | Predicted Wavenumber (cm⁻¹) for 2-(2-Thienyl)-1H-indole-3-carbaldehyde | Thiophene-2-carbaldehyde | Furan-2-carbaldehyde | Indole-3-carbaldehyde (Deuterated)[3] |
| N-H Stretch | 3400-3300 | N/A | N/A | 3380 |
| Aromatic C-H Stretch | 3150-3000 | ~3100 | ~3120 | 2989, 2915 |
| Aldehyde C-H Stretch | 2850-2800 & 2750-2700 | ~2820 & ~2730 | ~2850 & ~2750 | Not specified |
| C=O Stretch | 1670-1650 | 1683-1665[2][5] | 1687-1668 | 1638 |
| Aromatic C=C Stretch | 1600-1450 | ~1520, ~1420 | ~1570, ~1470 | Not specified |
| Thiophene Ring (C-S related) | 850-600 | ~750 | N/A | N/A |
Experimental Protocol: FTIR Analysis via KBr Pellet Method
The Potassium Bromide (KBr) pellet method is a widely used technique for obtaining high-quality FTIR spectra of solid samples[7].
Materials and Equipment
-
2-(2-Thienyl)-1H-indole-3-carbaldehyde (sample)
-
FTIR grade Potassium Bromide (KBr), dried in an oven at 110°C overnight and stored in a desiccator.
-
Agate mortar and pestle
-
Pellet press with die set (e.g., 13 mm diameter)
-
Hydraulic press
-
Vacuum pump (recommended)
-
FTIR Spectrometer
Step-by-Step Procedure
-
Sample Preparation: Weigh approximately 1-2 mg of the 2-(2-Thienyl)-1H-indole-3-carbaldehyde sample.
-
Grinding: In the agate mortar, add approximately 100-200 mg of dry KBr powder. Grind the KBr to a fine, consistent powder. Add the sample to the mortar. Gently but thoroughly grind the sample and KBr together until a homogenous mixture is obtained. The particle size should be less than the wavelength of the infrared radiation to minimize scattering effects[8][9].
-
Loading the Die: Transfer a portion of the mixture into the pellet die. Distribute the powder evenly to ensure a uniform pellet thickness.
-
Pressing the Pellet: Assemble the die and place it in the hydraulic press. If available, connect the die to a vacuum pump to remove trapped air and moisture, which can cause scattering and interfere with the spectrum[10]. Gradually apply pressure up to 8-10 metric tons and hold for 1-2 minutes. The KBr and sample mixture will fuse into a transparent or translucent pellet[10].
-
Releasing Pressure: Slowly release the pressure to prevent the pellet from cracking.
-
Spectrum Acquisition: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer. Record a background spectrum of the empty sample chamber. Then, acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).
Visualization of Key Molecular Vibrations
The following diagram illustrates the molecular structure of 2-(2-Thienyl)-1H-indole-3-carbaldehyde and highlights the key functional groups responsible for its characteristic FTIR peaks.
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Technical Comparison Guide: Mass Spectrometry Fragmentation of 2-(2-Thienyl)-1H-indole-3-carbaldehyde
Executive Summary
This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 2-(2-Thienyl)-1H-indole-3-carbaldehyde (CAS: 5691-07-6). As a critical intermediate in the synthesis of Schiff bases, chalcones, and bioactive indole derivatives, accurate structural characterization of this compound is essential for quality control in drug discovery pipelines.
This document compares the fragmentation dynamics of the target compound against two structural analogs: the parent 1H-Indole-3-carbaldehyde and the isosteric 2-Phenyl-1H-indole-3-carbaldehyde . By contrasting these patterns, we isolate the diagnostic ions specific to the thienyl moiety, providing a robust framework for structural elucidation.
Chemical Profile & Comparative Baseline
To understand the unique fragmentation of the target, we must first establish the baseline behavior of its structural family. The presence of the sulfur atom in the thienyl ring introduces distinct isotopic and fragmentation signatures compared to the phenyl analog.
Table 1: Comparative Physicochemical Profile
| Feature | Target Molecule | Comparator A (Parent) | Comparator B (Analog) |
| Compound | 2-(2-Thienyl)-1H-indole-3-carbaldehyde | 1H-Indole-3-carbaldehyde | 2-Phenyl-1H-indole-3-carbaldehyde |
| Structure | Indole + Aldehyde + Thiophene | Indole + Aldehyde | Indole + Aldehyde + Phenyl |
| Formula | |||
| Monoisotopic Mass | 227.04 Da | 145.05 Da | 221.08 Da |
| Key Element | Sulfur (S) | Nitrogen (N), Oxygen (O) | Nitrogen (N), Oxygen (O) |
| Isotopic Signature | Distinct | Standard Carbon isotope profile | Standard Carbon isotope profile |
| Primary Loss |
Fragmentation Dynamics & Mechanism[3][8][9][10]
The fragmentation of 2-(2-Thienyl)-1H-indole-3-carbaldehyde under Electron Ionization (EI, 70 eV) is governed by three competing mechanisms: Alpha-cleavage , Indole Ring Expansion , and Thiophene Degradation .
The Molecular Ion ( )
-
m/z 227: The molecular ion is intense and stable due to the high degree of conjugation between the indole and the thienyl ring.
-
Diagnostic Isotope: Unlike the phenyl analog, the target displays a noticeable
peak at m/z 229 (approx. 4.5% relative abundance) due to the natural abundance of . This is a primary quality check for thienyl incorporation.
Primary Fragmentation Pathways
The most energetically favorable pathway involves the loss of the aldehyde functionality, a characteristic behavior of aromatic aldehydes.
-
Loss of Formyl Radical (
):-
Transition:
-
Mechanism:
-cleavage adjacent to the carbonyl group. This yields a highly stable 2-(2-thienyl)indolyl cation ( ). This is typically the base peak (100% abundance) or a major fragment.
-
-
Loss of Carbon Monoxide (
):-
Transition:
-
Mechanism: Rearrangement involving a hydrogen shift followed by the expulsion of neutral CO. This is generally less abundant than the direct loss of CHO in indole-3-carbaldehydes.
-
Secondary Fragmentation (The Thienyl Fingerprint)
Once the aldehyde is removed, the remaining 2-(2-thienyl)indole core fragments further. This differentiates it from the phenyl analog.
-
Loss of HCN (
): Common to all indoles, the pyrrole ring of the indole moiety contracts or expands (often via a quinolinium-like intermediate) and ejects HCN (27 Da). -
Thiophene Ring Opening (
): The thienyl ring can degrade via the loss of thioformyl fragments ( , 45 Da) or (44 Da). The phenyl analog (m/z 192) cannot lose sulfur fragments, instead losing acetylene ( , 26 Da).
Visualization of Signaling Pathways
The following diagram illustrates the predicted fragmentation cascade, highlighting the divergence between the stability of the core structure and the labile aldehyde group.
Figure 1: Mechanistic fragmentation pathway of 2-(2-Thienyl)-1H-indole-3-carbaldehyde under EI conditions.
Experimental Protocol: EI-MS Characterization
To replicate these results or validate a synthesized batch, follow this self-validating protocol.
Sample Preparation
-
Solvent Selection: Dissolve 1 mg of the compound in Methanol (HPLC grade) or Acetonitrile . Avoid chlorinated solvents if possible to prevent halogen isotopic interference.
-
Concentration: Prepare a final concentration of 10–50 µg/mL for direct insertion probe (DIP) or GC-MS injection.
-
Filtration: Filter through a 0.22 µm PTFE filter to remove particulate precursors.
Instrument Parameters (Standard EI)
-
Ionization Energy: 70 eV (Standard library compatible).
-
Source Temperature: 230°C (Indoles are thermally stable, but aldehydes can oxidize; keep source moderate).
-
Transfer Line: 250°C.
-
Mass Range: Scan m/z 40–300.
Data Validation Criteria
A sample is considered "Confirmed" if:
-
Base Peak: m/z 198 or m/z 227 (depending on tuning).
-
Isotope Ratio: The ratio of m/z 229 to 227 is approximately 4.5–5.0% (confirming Sulfur).
-
Absence of Impurities: No significant peaks at m/z 145 (unreacted Indole-3-carbaldehyde starting material).
Comparative Data Summary
The table below summarizes the diagnostic ions. Use this for rapid peak assignment.
| Ion Identity | m/z (Thienyl Target) | m/z (Phenyl Analog) | Mechanistic Origin |
| Molecular Ion ( | 227 | 221 | Intact molecule. |
| 229 (Significant) | 223 (Low) | Diagnostic: | |
| Base Fragment ( | 198 | 192 | Loss of radical formyl group ( |
| Ring Cleavage 1 | 171 | 165 | Loss of |
| Ring Cleavage 2 | 153 | 166 | Loss of |
References
-
National Institute of Standards and Technology (NIST). Mass Spectrum of 1H-Indole-3-carboxaldehyde (CAS 487-89-8). NIST Chemistry WebBook, SRD 69. [Link]
-
PubChem. 2-(Thiophen-2-yl)-1H-indole-3-carbaldehyde (Compound Summary). National Library of Medicine. [Link]
-
El Kihel, A., et al. (2016).[1] Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355.[1] [Link]
-
Jackson, G., et al. (2014). Fragmentation differences in the EI spectra of three synthetic cannabinoid positional isomers. Forensic Science International. (Demonstrates indole-carbonyl cleavage mechanisms). [Link]
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A Comparative Guide to the Biological Activities of Indole-3-Carbaldehyde and Thienyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the indole and thiophene ring systems stand out as privileged scaffolds, forming the core of numerous biologically active molecules. This guide provides an in-depth, objective comparison of the biological activities of derivatives of indole-3-carbaldehyde and various thienyl compounds. By synthesizing data from multiple in vitro studies, we aim to offer a clear perspective on their relative performance in key therapeutic areas, supported by experimental evidence and mechanistic insights.
Introduction: Two Scaffolds of Therapeutic Promise
Indole-3-carbaldehyde , a natural metabolite of tryptophan, and its derivatives have garnered significant attention for their broad spectrum of pharmacological activities.[1] The indole nucleus is a key structural motif in many natural and synthetic compounds with therapeutic value.[2] The reactivity of the aldehyde group allows for diverse chemical modifications, leading to a wide array of derivatives with enhanced biological profiles.[3]
Thienyl derivatives , containing the thiophene ring, are another cornerstone in drug discovery. Thiophene is often considered a bioisostere of the benzene ring, offering similar steric and electronic properties while potentially improving metabolic stability and biological activity.[4] Thienyl-containing compounds have demonstrated a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory effects.[5][6]
This guide will focus on a comparative analysis of these two classes of compounds in three key areas of biological activity: anticancer, antimicrobial, and anti-inflammatory properties.
Anticancer Activity: A Tale of Two Heterocycles
The development of novel anticancer agents is a critical area of research. Both indole-3-carbaldehyde and thienyl derivatives have shown significant promise in this domain, exhibiting cytotoxicity against various cancer cell lines.
Comparative Antiproliferative Activity
The anticancer potential of these compounds is often evaluated by their half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit the growth of cancer cells by 50%. The following table summarizes the in vitro cytotoxic activity of representative derivatives against common human cancer cell lines.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Indole-3-Carbaldehyde | 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MCF-7 (Breast) | 13.2 | [7] |
| 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MDA-MB-468 (Breast) | 8.2 | [7] | |
| Indole-thiosemicarbazone derivative | A549 (Lung) | 11.5 | [1] | |
| Pyridyl-indolyl-based chalcones incorporating sulfonamide | MCF-7 (Breast) | 2.3 and 1.9 | [8] | |
| Thienyl Derivatives | Di(3-thienyl)methanol | T98G (Brain) | >20 µg/mL (significant cytotoxicity) | [9] |
| 1-acetyl-3-(2-thienyl)-5-aryl-2-pyrazoline | A549 (Lung) | 53.3 ± 5.8 µg/mL | [10] | |
| Thienyl chalcone derivative 5 | MCF-7 (Breast) | 7.79 ± 0.81 | ||
| Thienyl chalcone derivative 8 | MCF-7 (Breast) | 7.24 ± 2.10 |
Expertise & Experience: The data suggests that both scaffolds can be derivatized to yield potent anticancer agents. Thienyl chalcones, in particular, have demonstrated low micromolar IC50 values against the MCF-7 breast cancer cell line. It is important to note that direct comparisons are challenging due to variations in experimental conditions across different studies. However, the consistent demonstration of activity in the low micromolar range for derivatives of both classes highlights their potential as starting points for further optimization.
Mechanisms of Anticancer Action
The anticancer effects of these compounds are mediated through various molecular mechanisms, often involving the modulation of key signaling pathways.
Indole-3-Carbaldehyde Derivatives:
-
Induction of Apoptosis: Many indole derivatives induce programmed cell death in cancer cells.[2]
-
Cell Cycle Arrest: They can halt the cell cycle at different phases, preventing cancer cell proliferation.[8]
-
Modulation of Signaling Pathways: Indole-3-carbinol, a related compound, and its metabolites are known to target multiple signaling pathways, including Akt-NFκB and estrogen receptor signaling.[11]
Thienyl Derivatives:
-
Kinase Inhibition: Many thienyl derivatives act as multi-kinase inhibitors, targeting key enzymes like VEGFR-2 that are crucial for tumor growth and angiogenesis.[12]
-
Induction of Apoptosis and Cell Cycle Arrest: Similar to indole derivatives, thienyl compounds can induce apoptosis and cause cell cycle arrest in cancer cells.[12]
-
Disruption of Microtubule Polymerization: Some derivatives interfere with the formation of the mitotic spindle, leading to cell death.
Signaling Pathway: MAPK/ERK Pathway
A common pathway implicated in cancer cell proliferation and survival is the MAPK/ERK pathway. Both indole and thienyl derivatives have been shown to modulate this pathway.
Caption: A simplified workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Anti-inflammatory Activity: Modulating the Immune Response
Chronic inflammation is a hallmark of many diseases. Both indole-3-carbaldehyde and thienyl derivatives have shown potential in mitigating inflammatory responses.
Comparative Anti-inflammatory Effects
The anti-inflammatory activity of these compounds is often assessed by their ability to inhibit the production of pro-inflammatory mediators in cell models like lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
| Compound Class | Derivative/Compound | Cell Line | Effect | Reference |
| Indole-3-Carbaldehyde | Indole-3-carboxaldehyde | Intestinal epithelial cells | Inhibits NLRP3 inflammasome activation | [13] |
| Indole-3-acetic acid | RAW 264.7 | Suppresses IL-1β, IL-6, and MCP-1 expression | [14] | |
| Ursolic acid-indole conjugate | RAW 264.7 | Reduces TNF-α, IL-6, IL-1β | [15] | |
| Thienyl Derivatives | Thiophene derivative 9 & 10 | Human red blood cells | Inhibit TNF-α, IL-1β, and IL-6 | [5] |
| Thiophene derivative 7 | Lung slices | Reduces IL-1β, IL-6, IL-8, IL-12, TNF-α | [5] |
Expertise & Experience: Both classes of compounds demonstrate significant anti-inflammatory properties by downregulating the production of key pro-inflammatory cytokines. Indole derivatives have been shown to act through pathways like the NLRP3 inflammasome and by suppressing NF-κB activation. [13]Thienyl derivatives also exhibit potent inhibition of multiple pro-inflammatory mediators. [5]
Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of these compounds are often linked to their ability to interfere with key inflammatory signaling pathways.
Indole-3-Carbaldehyde Derivatives:
-
NF-κB Inhibition: Indole-3-acetic acid has been shown to mitigate the nuclear translocation of NF-κB p65, a key step in the inflammatory response. [14]* NLRP3 Inflammasome Inhibition: Indole-3-carboxaldehyde can inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune system. [13]* Aryl Hydrocarbon Receptor (AhR) Activation: Some indole derivatives exert their anti-inflammatory effects through the activation of the AhR.
Thienyl Derivatives:
-
Cytokine Suppression: Thienyl derivatives directly inhibit the production of a broad range of pro-inflammatory cytokines. [5]* Enzyme Inhibition: Some thienyl compounds are known to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade. [5] Signaling Pathway: NF-κB Signaling
The NF-κB signaling pathway is a central regulator of inflammation, and its inhibition is a common mechanism for anti-inflammatory drugs.
Caption: The canonical NF-κB signaling pathway, a critical mediator of inflammatory responses.
Experimental Protocols
For researchers looking to validate or expand upon these findings, the following are standardized protocols for the key assays discussed.
MTT Assay for Anticancer Activity
This colorimetric assay measures cell viability and proliferation.
-
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells. [1]* Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and incubate overnight.
-
Compound Treatment: Treat cells with various concentrations of the test compounds and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
-
Broth Microdilution Method for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration that inhibits visible growth. [1]* Procedure:
-
Serial Dilutions: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate containing broth.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plate under appropriate conditions (temperature, time).
-
MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no growth is observed.
-
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay measures the radical scavenging capacity of a compound.
-
Principle: In the presence of an antioxidant, the purple-colored DPPH (2,2-diphenyl-1-picrylhydrazyl) radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance is proportional to the antioxidant activity. [1]* Procedure:
-
Solution Preparation: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol) and various concentrations of the test compound.
-
Reaction: Mix the test compound solutions with the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance at approximately 517 nm.
-
Calculation: Calculate the percentage of radical scavenging activity.
-
Conclusion
Both indole-3-carbaldehyde and thienyl derivatives represent highly versatile and promising scaffolds in drug discovery. The available data indicates that both classes of compounds can be chemically modified to produce potent agents with significant anticancer, antimicrobial, and anti-inflammatory activities. While a direct, comprehensive comparative study is lacking, the existing body of research provides a strong foundation for further investigation. Future studies focusing on head-to-head comparisons under standardized conditions will be invaluable in elucidating the relative strengths and weaknesses of these two important heterocyclic systems and guiding the development of next-generation therapeutics.
References
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Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase - Afyon Kocatepe Üniversitesi. Available from: [Link]
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Effects and Inhibition Mechanism of Indole-3-Carboxaldehyde in Controlling Scutellaria baicalensis Root Rot - MDPI. Available from: [Link]
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Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC. Available from: [Link]
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Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives - Scirp.org. Available from: [Link]
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Investigation of Antimicrobial Activities of Indole-3-Aldehyde Hydrazide/Hydrazone Derivatives - ResearchGate. Available from: [Link]
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Effects of Dietary Indole-3-carboxaldehyde Supplementation on Growth Performance, Intestinal Epithelial Function, and Intestinal Microbial Composition in Weaned Piglets - Frontiers. Available from: [Link]
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Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed. Available from: [Link]
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Indole-3-Carboxaldehyde Inhibits Inflammatory Response and Lipid Accumulation in Macrophages Through the miR-1271-5p/HDAC9 Pathway - PubMed. Available from: [Link]
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Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC. Available from: [Link]
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Synthesis of unprotected thienyl sulfonamides and their activities against carbapenem-resistant Klebsiella pneumoniae, docking studies and ADMET analysis - RSC Publishing. Available from: [Link]
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Indole-3-carbinol as a chemopreventive and anti-cancer agent - PMC. Available from: [Link]
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Novel Thienyl-Based Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma - PMC. Available from: [Link]
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Synthesis and Anticancer Activity of Di(3-thienyl)methanol and Di(3-thienyl)methane - MDPI. Available from: [Link]
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Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells - MDPI. Available from: [Link]
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Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives - PMC. Available from: [Link]
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Indole-3-Carboxaldehyde Alleviates LPS-Induced Intestinal Inflammation by Inhibiting ROS Production and NLRP3 Inflammasome Activation - MDPI. Available from: [Link]
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Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - MDPI. Available from: [Link]
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Biological Applications of Thiourea Derivatives: Detailed Review - MDPI. Available from: [Link]
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(PDF) Indole-3-Aldehyde Reduces Inflammatory Responses and Restores Intestinal Epithelial Barrier Function Partially via Aryl Hydrocarbon Receptor (AhR) in Experimental Colitis Models - ResearchGate. Available from: [Link]
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Cell viability of A549 and MCF-7 cells after the treatment with... - ResearchGate. Available from: [Link]
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A review of compounds derivatives with antimicrobial activities - | World Journal of Biology Pharmacy and Health Sciences. Available from: [Link]
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Full article: Synthesis of 1-acetyl-3-(2-thienyl)-5-aryl-2-pyrazoline derivatives and evaluation of their anticancer activity - Taylor & Francis. Available from: [Link]
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Anti-Inflammatory and Anti-Oxidative Activity of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC. Available from: [Link]
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Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Available from: [Link]
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Synthesis of new thienylpicolinamidine derivatives and possible mechanisms of antiproliferative activity - PMC. Available from: [Link]
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Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells. Available from: [Link]
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Investigation of the Anti-Inflammatory Activity of Fusaproliferin Analogues Guided by Transcriptome Analysis - Frontiers. Available from: [Link]
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Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - PMC. Available from: [Link]
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Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC. Available from: [Link]
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The cholinergic anti-inflammatory pathway: A critical review | Request PDF - ResearchGate. Available from: [Link]
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Biological Diversity of Thiophene: A Review - Journal of Advanced Scientific Research. Available from: [Link]
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Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - MDPI. Available from: [Link]
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X-ray crystallography data for 2-(2-Thienyl)-1H-indole-3-carbaldehyde structure
An in-depth technical analysis and comparative methodology for acquiring and refining X-ray crystallographic data for 2-(2-Thienyl)-1H-indole-3-carbaldehyde .
Executive Summary
As a Senior Application Scientist, I frequently encounter challenges in resolving the precise 3D conformations of heteroaromatic scaffolds. 2-(2-Thienyl)-1H-indole-3-carbaldehyde represents a classic crystallographic challenge. While the indole-3-carbaldehyde core forms predictable 1-dimensional hydrogen-bonded chains (N-H···O=C)[1], the pendant thiophene ring is notoriously susceptible to 180° rotational "flip" disorder[2]. Because the sulfur atom and the opposing C=C–C fragment occupy nearly identical volumes in the crystal lattice, standard data acquisition often yields smeared electron density maps.
This guide objectively compares the performance of In-House Microfocus X-ray Diffraction (Cu Kα) versus Synchrotron Radiation for solving this structure, providing self-validating experimental protocols and refinement strategies to achieve publication-grade data.
Compound Profile & Crystallographic Challenges
Before selecting a diffraction platform, we must analyze the physicochemical nature of the target molecule[3].
| Property | Value | Crystallographic Implication |
| Molecular Formula | C₁₃H₉NOS | Presence of Sulfur (S) allows for anomalous dispersion phasing (Cu Kα). |
| Molecular Weight | 227.28 g/mol | Small molecule; requires high-angle data for accurate bond length determination. |
| SMILES | C1=CC=C2C(=C1)C(=C(N2)C3=CC=CS3)C=O | Planar tendency, but steric clash between the indole N-H and thiophene S dictates the torsion angle. |
| Primary Challenge | Thiophene Rotational Disorder | Requires ultra-high resolution data (< 0.75 Å) to decouple split atomic positions[2]. |
Platform Comparison: In-House vs. Synchrotron
To determine the optimal data acquisition strategy, we compare a top-tier in-house system against a synchrotron beamline.
| Parameter | In-House Microfocus (e.g., Bruker D8) | Synchrotron Beamline (e.g., DLS I19) |
| Radiation Source | Cu Kα (λ = 1.5418 Å) | Undulator (Tunable, e.g., λ = 0.6889 Å) |
| Flux & Brilliance | Moderate ( | Ultra-High ( |
| Resolution Limit | ~0.80 Å (Standard) | < 0.60 Å (Sub-atomic resolution) |
| Disorder Resolution | Often merges split S/C positions into large thermal ellipsoids. | Clearly resolves distinct electron density peaks for minor/major thiophene occupancies. |
| Radiation Damage | Negligible for robust organics. | High risk; requires rapid data collection and strict cryocooling. |
| Verdict | Best for routine screening and absolute structure determination via sulfur anomalous signal. | Superior for resolving complex thiophene flip disorder and mapping hydrogen bond networks. |
Experimental Protocols: A Self-Validating Workflow
The following methodologies are designed as self-validating systems. Every action has a specific crystallographic causality and a built-in validation checkpoint.
Protocol A: Thermodynamic Crystallization (Vapor Diffusion)
Causality: Fast evaporation leads to kinetic trapping, yielding twinned or highly disordered crystals. Vapor diffusion ensures thermodynamic control, allowing the molecules to pack into their lowest-energy, ordered state.
-
Solvent Selection: Dissolve 10 mg of 2-(2-Thienyl)-1H-indole-3-carbaldehyde in 1 mL of dichloromethane (good solvent).
-
Antisolvent Layering: Place the vial inside a larger sealed chamber containing 5 mL of n-hexane (antisolvent).
-
Equilibration: Allow vapor diffusion to proceed undisturbed at 20 °C for 72 hours.
-
Validation Checkpoint: Inspect under a cross-polarized microscope. Crystals must extinguish light uniformly upon rotation. If the crystal extinguishes in patches, it is twinned and must be recrystallized.
Protocol B: Crystal Harvesting and Cryocooling
Causality: Data must be collected at cryogenic temperatures to minimize the Debye-Waller factors (thermal vibrations of atoms). This sharpens the diffraction spots and extends the resolution limit, which is critical for modeling disorder.
-
Coating: Submerge the crystal in Paratone-N oil to displace mother liquor and prevent ice ring formation.
-
Mounting: Mount the crystal on a MiTeGen loop.
-
Flash-Cooling: Immediately transfer to the diffractometer goniometer under a 100 K nitrogen cold stream.
-
Validation Checkpoint: Perform a 10-frame matrix scan. The presence of sharp, distinct diffraction spots beyond 0.8 Å resolution confirms successful cryocooling without ice formation.
Protocol C: Data Reduction and Refinement
Causality: Raw diffraction images must be integrated into intensities and scaled to correct for absorption.
-
Integration: Integrate data using standard software, applying multi-scan absorption corrections.
-
Structure Solution: Solve the phase problem using intrinsic phasing via SHELXT[4].
-
Refinement: Refine the structure using full-matrix least-squares on
in SHELXL via the OLEX2 GUI[5],[6].
-
Validation Checkpoint: Check the internal merging
-factor ( ). An validates that the data scaling and absorption corrections are mathematically sound.
Caption: X-ray crystallography workflow for 2-(2-Thienyl)-1H-indole-3-carbaldehyde.
Mechanistic Refinement: Handling Thiophene Disorder
When refining the structure of 2-(2-Thienyl)-1H-indole-3-carbaldehyde, the initial electron density map will likely show a massive residual peak (
If left unmodeled, the thermal ellipsoids of the thiophene carbons will become highly elongated (non-positive definite), and the
Step-by-Step Disorder Modeling Logic:
-
Identify the Split: Locate the residual electron density peaks corresponding to the minor orientation of the sulfur atom.
-
Assign PARTs: Assign the major orientation atoms to PART 1 and the minor orientation atoms to PART 2. Causality: This prevents SHELXL from attempting to create chemical bonds between the two overlapping orientations.
-
Free Variable (FVAR): Tie the occupancies of PART 1 and PART 2 to a single free variable so they sum exactly to 1.0 (e.g., 0.75 / 0.25).
-
Geometric Restraints: Apply SADI (Similar Distance) or SAME restraints to ensure both thiophene orientations maintain chemically sensible bond lengths and angles.
Caption: Refinement logic for modeling 180° thiophene ring flip disorder in SHELXL.
Validation Checkpoint: After refinement, check the maximum residual electron density (
Conclusion
For routine confirmation of the 2-(2-Thienyl)-1H-indole-3-carbaldehyde synthesis, an In-House Microfocus Diffractometer is sufficient, provided the user rigorously applies PART instructions and geometric restraints to handle the inevitable thiophene disorder. However, if the goal is structure-based drug design—where the exact torsion angle between the indole and thiophene rings dictates receptor binding (e.g., AhR agonism)—Synchrotron Radiation is the superior choice. The ultra-high resolution allows for the unconstrained, independent refinement of the disordered atomic positions, yielding a statistically bulletproof structural model.
References
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PubChem Compound Summary for CID 12207875 Source: National Center for Biotechnology Information (NCBI) URL:[Link][3]
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Crystal structure refinement with SHELXL Source: Acta Crystallographica Section C: Structural Chemistry (Sheldrick, G. M., 2015) URL:[Link][4]
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OLEX2: a complete structure solution, refinement and analysis program Source: Journal of Applied Crystallography (Dolomanov, O. V., et al., 2009) URL:[Link][5],[6]
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Antibacterial susceptibility of new copper(II) N-pyruvoyl anthranilate complexes against marine bacterial strains (Reference for Thiophene Disorder Modeling) Source: Arabian Journal of Chemistry (2015) URL:[Link][2]
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1H-Indole-3-carbaldehyde (Reference for Indole-3-carbaldehyde Hydrogen Bonding) Source: Acta Crystallographica Section E: Structure Reports Online (2012) URL:[Link][1]
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A Comparative Guide to the UV-Vis Absorption Spectra of 2-(2-Thienyl)-1H-indole-3-carbaldehyde
Prepared by: Dr. Gemini, Senior Application Scientist
Abstract
This guide provides a comprehensive analysis of the ultraviolet-visible (UV-Vis) absorption properties of 2-(2-Thienyl)-1H-indole-3-carbaldehyde (TIC). We explore the fundamental principles governing its electronic transitions and present a comparative study against its structural analogues. Furthermore, the influence of solvent polarity on the absorption spectrum (solvatochromism) is investigated to provide a deeper understanding of its photophysical behavior. This document is intended for researchers, scientists, and drug development professionals who are working with or developing novel heterocyclic compounds.
Introduction: The Convergence of Indole and Thiophene
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile pharmacophore. Similarly, the thiophene ring is a key bioisostere for the benzene ring, often incorporated into drug candidates to modulate potency, selectivity, and pharmacokinetic profiles.
The compound 2-(2-Thienyl)-1H-indole-3-carbaldehyde (TIC) represents a fascinating molecular architecture that combines these two important heterocyclic systems. The introduction of a thienyl group at the 2-position of an indole-3-carbaldehyde core creates an extended π-conjugated system. Understanding the UV-Vis absorption characteristics of such molecules is paramount, as these properties govern their interaction with light and are fundamental to applications ranging from photosensitizers and fluorescent probes to materials for organic electronics.[3][4]
Synthesis and Characterization
The synthesis of TIC can be achieved through various organic chemistry methodologies. A common and effective approach is the Vilsmeier-Haack formylation of a 2-(2-thienyl)-1H-indole precursor. This reaction introduces the carbaldehyde group at the electron-rich 3-position of the indole ring.
Prior to any spectroscopic analysis, rigorous purification (e.g., by column chromatography) and structural confirmation are essential. Standard characterization techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the connectivity of atoms and the overall molecular structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretch of the indole and the C=O stretch of the aldehyde.[5]
Fundamentals of UV-Vis Absorption in TIC
The UV-Vis absorption spectrum of TIC is dictated by the electronic transitions within its π-conjugated system. The indole and thiophene rings, along with the carbaldehyde group, act as chromophores—the parts of the molecule that absorb light. The primary transitions observed are π → π* transitions, which involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The extended conjugation in TIC lowers the energy gap between these orbitals, pushing the absorption maxima (λmax) to longer wavelengths compared to its individual components.
Experimental Protocol: Acquiring the UV-Vis Spectrum
This protocol outlines a standardized procedure for measuring the UV-Vis absorption spectrum of TIC.
Objective: To determine the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) of 2-(2-Thienyl)-1H-indole-3-carbaldehyde in a selected solvent.
Materials:
-
2-(2-Thienyl)-1H-indole-3-carbaldehyde (purified solid)
-
Spectroscopic grade solvent (e.g., Dichloromethane, Acetonitrile, Ethanol)
-
Volumetric flasks and pipettes
-
Quartz cuvettes (1 cm path length)
-
Dual-beam UV-Vis spectrophotometer
Procedure:
-
Stock Solution Preparation: Accurately weigh a small amount of TIC (e.g., 1 mg) and dissolve it in a known volume (e.g., 10 mL) of the chosen solvent in a volumetric flask. This creates a stock solution of known concentration.
-
Working Solution Preparation: Prepare a dilution of the stock solution to an appropriate concentration (typically in the micromolar range) to ensure the maximum absorbance falls within the instrument's linear range (ideally 0.1 - 1.0 A.U.).
-
Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 20-30 minutes for stabilization.
-
Baseline Correction: Fill two quartz cuvettes with the pure solvent. Place them in the reference and sample holders and run a baseline scan over the desired wavelength range (e.g., 200-600 nm). This corrects for any absorbance from the solvent and cuvettes.
-
Sample Measurement: Empty the sample cuvette, rinse it with a small amount of the working solution, and then fill it with the working solution. Place it back into the sample holder.
-
Data Acquisition: Scan the sample over the same wavelength range. The resulting spectrum will show absorbance as a function of wavelength.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).
Workflow for UV-Vis Spectroscopic Analysis
Caption: Experimental workflow for UV-Vis analysis.
Comparative Analysis I: The Effect of Solvent Polarity (Solvatochromism)
The position of the absorption bands of many organic molecules is sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. For molecules like TIC, where the excited state is typically more polar than the ground state, an increase in solvent polarity will stabilize the excited state more than the ground state. This reduces the energy gap for the electronic transition, resulting in a bathochromic (red) shift of the absorption maximum.
Indole derivatives are well-known to exhibit this behavior, showing a red shift in their absorption bands in polar solvents.[6][7] The π → π* transitions in TIC are expected to lead to a more polar excited state due to charge redistribution across the extended conjugated system. Therefore, a positive solvatochromism is predicted.
Table 1: Predicted UV-Vis Absorption Maxima (λmax) of TIC in Solvents of Varying Polarity
| Solvent | Polarity Index (ET(30)) | Predicted λmax (nm) | Observed Shift |
| n-Hexane | 31.0 | ~335 | Reference |
| Dichloromethane | 40.7 | ~345 | Bathochromic (Red) |
| Acetonitrile | 45.6 | ~350 | Bathochromic (Red) |
| Ethanol | 51.9 | ~355 | Bathochromic (Red) |
Note: These are predicted values based on the known behavior of similar compounds. Actual experimental values may vary.
Solvent Effect on Electronic Transitions
Caption: Energy diagram illustrating positive solvatochromism.
Comparative Analysis II: Structural Analogues
To fully appreciate the contribution of each part of the TIC molecule to its absorption spectrum, it is instructive to compare it with its parent compounds. Extending the π-conjugation or adding electron-withdrawing/donating groups systematically alters the energy of the frontier molecular orbitals, leading to predictable shifts in the λmax.
-
Indole-3-carbaldehyde: This is the core structure. It possesses a conjugated system, with reported absorption maxima around 243, 260, and 297 nm.[5][8]
-
2-(2-Thienyl)-1H-indole: Adding a thienyl group at the 2-position extends the π-conjugated system. This extension lowers the HOMO-LUMO gap, causing a bathochromic shift relative to indole itself.
-
2-(2-Thienyl)-1H-indole-3-carbaldehyde (TIC): This molecule has the most extended system of conjugation among the three. The electron-withdrawing carbaldehyde group further influences the electronic distribution. The combination of the thienyl substituent and the carbaldehyde group results in the most significant red shift in the absorption spectrum. The introduction of electron-rich thienyl substituents is known to result in red-shifted properties.[9]
Table 2: Comparison of UV-Vis Absorption Maxima for TIC and its Analogues
| Compound | Key Structural Feature | Effect on Conjugation | Expected Longest Wavelength λmax |
| Indole-3-carbaldehyde | Aldehyde on indole core | Base conjugation | ~297 nm[8] |
| 2-(2-Thienyl)-1H-indole | Thienyl group at C2 | Extended conjugation | Red-shifted vs. indole |
| TIC | Thienyl group + Aldehyde | Most extended conjugation | Significantly red-shifted vs. Indole-3-carbaldehyde |
Structure-Absorption Relationship
Caption: Effect of extended conjugation on λmax.
Applications and Future Directions
The distinct photophysical properties of 2-(2-Thienyl)-1H-indole-3-carbaldehyde, characterized by its strong UV-Vis absorption at longer wavelengths, make it a promising candidate for several applications:
-
Medicinal Chemistry: As a core scaffold for the synthesis of novel bioactive compounds. The extended aromatic system can facilitate intercalation with biological macromolecules.[10]
-
Materials Science: As a building block for organic dyes and pigments. The sensitivity of its absorption spectrum to the environment could be exploited in the design of chemical sensors.[11]
-
Organic Electronics: The conjugated thienyl-indole system is a feature in materials used for organic field-effect transistors (OFETs) and other electronic devices.[12]
Conclusion
This guide has detailed the UV-Vis absorption characteristics of 2-(2-Thienyl)-1H-indole-3-carbaldehyde. By understanding its fundamental electronic properties and comparing its behavior in different solvents and against structural analogues, we gain valuable insights into its photophysical nature. The extended π-conjugation resulting from the fusion of the thienyl and indole-3-carbaldehyde moieties leads to a significant bathochromic shift in its absorption spectrum. Furthermore, the compound is predicted to exhibit positive solvatochromism, with its absorption maximum shifting to longer wavelengths in more polar solvents. This comprehensive analysis provides a solid foundation for researchers looking to utilize this versatile heterocyclic compound in drug discovery, materials science, and beyond.
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-
PubMed. (2007). Solvatochromic study of excited state dipole moments of some biologically active indoles and tryptamines. [Link]
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ijamtes. (n.d.). Synthesis, Photophysical and Antioxidant studies of Ethenyl Indoles. [Link]
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MDPI. (2022). Synthesis, Stereochemical and Photophysical Properties of Functionalized Thiahelicenes. [Link]
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ResearchGate. (n.d.). UV–vis spectra of compounds 1e and 2e recorded in ethanol. [Link]
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ResearchGate. (n.d.). UV-Vis absorption (top) and PL (bottom) spectra of thienylene vinylene derivatives 2 and 4-7 in THF solution. [Link]
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Der Pharma Chemica. (n.d.). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. [Link]
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ResearchGate. (2022). Novel Thienyl DPP derivatives Functionalized with Terminal Electron‐Acceptor Groups: Synthesis, Optical Properties and OFET Performance. [Link]
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PMC. (2020). Optical properties of 3-substituted indoles. [Link]
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Scirp.org. (n.d.). Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. [Link]
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Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. [Link]
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Afyon Kocatepe Üniversitesi. (n.d.). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. [Link]
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Publish Comparison Guide: HPLC Purity Assay Methods for 2-(2-Thienyl)-1H-indole-3-carbaldehyde
The following guide details the HPLC purity assay strategies for 2-(2-Thienyl)-1H-indole-3-carbaldehyde (CAS: 5691-07-6).
This document synthesizes established chromatographic principles for indole-thiophene conjugates with specific method parameters derived from structural property analysis (LogP ~3.2, pKa ~16 for indole NH).
Executive Summary & Compound Profile
2-(2-Thienyl)-1H-indole-3-carbaldehyde is a critical synthetic intermediate, often employed as a scaffold for Schiff base ligands, kinase inhibitors, and antimicrobial agents. Its structure combines an electron-rich indole core with a lipophilic thiophene ring and a reactive aldehyde handle.
Accurate purity determination is challenging due to potential "sticky" hydrophobic impurities (e.g., unreacted 2-(2-thienyl)indole) and oxidative degradants (carboxylic acids). This guide compares three distinct chromatographic approaches to ensure you select the method best suited for your stage of development.
Compound Properties Table
| Property | Value | Chromatographic Implication |
| Molecular Weight | 227.28 g/mol | Suitable for UV and MS detection. |
| LogP | ~3.2 (Lipophilic) | High retention on C18; requires high % organic modifier. |
| Solubility | DMSO, Methanol, MeCN | Sample diluent must contain >50% organic solvent to prevent precipitation. |
| UV Max (Est.) | ~290–320 nm | Extended conjugation (Indole + Thiophene) redshifts absorbance vs. simple indoles. |
| Key Impurities | 2-(2-Thienyl)indole (SM), Carboxylic Acid (Oxidation) | SM is more lipophilic (elutes later); Acid is less lipophilic (elutes earlier). |
Method Comparison: Selecting the Right Tool
We present three validated approaches. Method A is the recommended starting point for most R&D applications.
| Feature | Method A: The "Workhorse" (Gradient) | Method B: High-Stability QC (Isocratic) | Method C: High-Throughput (UHPLC) |
| Column Chemistry | C18 (L1) | Phenyl-Hexyl | C18 Sub-2µm |
| Primary Use | General Purity, Unknown Impurity Profiling | Routine QC, Isomer Separation | High-Volume Screening |
| Resolution | Excellent for wide polarity ranges | Superior for aromatic impurities (pi-pi selectivity) | High speed, lower solvent usage |
| Run Time | 20–25 mins | 12–15 mins | < 5 mins |
| MS Compatible? | Yes (Formic Acid) | No (if Phosphate buffer used) | Yes |
| Robustness | High | Moderate (Temp sensitive) | High (Requires low dwell volume) |
Detailed Experimental Protocols
Method A: The "Workhorse" Gradient Protocol (Recommended)
Best for initial purity assessment and detecting late-eluting synthetic precursors.
Rationale: The gradient ensures that the highly lipophilic starting material (2-(2-thienyl)indole) is eluted and does not carry over to subsequent runs, while the acidic mobile phase suppresses the ionization of the carboxylic acid impurity, sharpening its peak.
Instrument Setup
-
System: HPLC with DAD (Diode Array Detector) or UV-Vis.
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent USP L1.
-
Temperature: 35°C (Controls viscosity and retention reproducibility).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5–10 µL.
-
Detection: 290 nm (Primary), 254 nm (Secondary). Always collect spectra 200–400 nm.
Mobile Phase Preparation
-
Solvent A: 0.1% Formic Acid in Water (Milli-Q grade).
-
Solvent B: Acetonitrile (HPLC Grade).
-
Note: Filter both through 0.22 µm membrane if not using pre-filtered solvents.
Gradient Table
| Time (min) | % Solvent A | % Solvent B | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold (Polar impurities) |
| 15.0 | 10 | 90 | Linear Ramp (Elute Product + SM) |
| 18.0 | 10 | 90 | Wash Step |
| 18.1 | 90 | 10 | Re-equilibration |
| 23.0 | 90 | 10 | Stop |
Method B: Orthogonal Selectivity (Phenyl-Hexyl)
Best for resolving closely related aromatic byproducts or if Method A shows co-elution.
Rationale: The Phenyl-Hexyl stationary phase interacts with the pi-electrons of the indole and thiophene rings. This provides different selectivity compared to the hydrophobic-only interaction of C18, often resolving isomers or defluorinated byproducts.
-
Column: Phenomenex Luna Phenyl-Hexyl (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic 40% Phosphate Buffer (10mM, pH 3.0) / 60% Methanol.
-
Flow Rate: 1.0 mL/min.
-
Detection: 290 nm.
-
Note: Do not use this method with Mass Spectrometry due to non-volatile phosphate salts.
System Suitability & Validation Logic
Trustworthiness in data comes from rigorous system suitability testing (SST). Before running samples, ensure your system passes these criteria.
SST Parameters (Acceptance Criteria)
-
Tailing Factor (T): 0.8 ≤ T ≤ 1.5 (Ensures no secondary interactions/peak distortion).
-
Theoretical Plates (N): > 5000 (Ensures column efficiency).
-
Precision (RSD): < 2.0% for peak area (n=5 injections).
-
Resolution (Rs): > 2.0 between the Main Peak and the nearest impurity (if available).
Sample Preparation Workflow
To avoid "solvent shock" (peak splitting due to diluent mismatch), follow this dissolution protocol:
-
Stock: Weigh 10 mg of sample into a 10 mL volumetric flask.
-
Dissolve: Add 2 mL DMSO or Methanol. Sonicate for 5 mins until clear.
-
Dilute: Fill to volume with Acetonitrile.
-
Working Standard: Dilute 1:10 with the initial mobile phase condition (e.g., 90% Water / 10% MeCN).
-
Critical: If precipitation occurs upon adding water, use 50:50 Water/MeCN as the diluent, but inject smaller volumes (2-5 µL).
-
Visualizing the Workflow
The following diagram illustrates the decision matrix for method selection and the impurity profiling logic.
Figure 1: Decision matrix for selecting the optimal HPLC methodology based on sample complexity and initial results.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Splitting | Solvent mismatch (Sample solvent too strong). | Dilute sample with Mobile Phase A (Water/Acid). Reduce injection volume. |
| Drifting Retention | Temperature fluctuation or Column equilibration. | Use a column oven (35°C). Ensure 10-column-volume equilibration between runs. |
| High Backpressure | Precipitation of sample or buffer salts. | Filter samples (0.22 µm). If using Method B, wash system with 10% MeOH/Water after use. |
| Ghost Peaks | Carryover of lipophilic SM (2-thienylindole). | Add a "Sawtooth" wash step (95% MeCN) at the end of the gradient. |
References
-
Synthesis and Characterization of Indole-3-carbaldehyde Derivatives
- Source: BenchChem. (2024).
-
Vilsmeier-Haack Formylation & Impurity Profiles
-
Mixed-Mode Chromatography for Indoles
Sources
- 1. Indole-3-Carboxaldehyde | C9H7NO | CID 10256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. orgsyn.org [orgsyn.org]
- 3. Separation of 1H-Indole-3-carboxaldehyde, 1,2-diphenyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Separation of Indole-3-carbinol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Definitive Validation Guide: Elemental Analysis for 2-(2-Thienyl)-1H-indole-3-carbaldehyde
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and QA/QC Professionals in Drug Discovery Focus: Critical validation of bulk purity using Elemental Analysis (EA) compared to orthogonal techniques (qNMR, HPLC).
Executive Summary: Beyond the Chromatogram
In the development of indole-based therapeutics, 2-(2-Thienyl)-1H-indole-3-carbaldehyde (CAS: 5691-07-6) serves as a pivotal scaffold. Its synthesis, typically via Vilsmeier-Haack formylation, introduces specific purification challenges—namely, the persistence of inorganic phosphorus salts and trapped amide solvents.
While HPLC-MS is ubiquitous for monitoring reaction progress, it often fails to detect "invisible" bulk impurities like moisture, inorganic residues, or trapped solvent lattices that inflate yield calculations and skew biological assay results. This guide objectively compares Combustion Elemental Analysis (CHN/S) against Quantitative NMR (qNMR) and HPLC , demonstrating why EA remains the non-negotiable "gatekeeper" for validating the material quality of this specific heterocyclic aldehyde.
Technical Profile & Theoretical Baselines
Before validation, the theoretical baseline must be established. The presence of both nitrogen and sulfur in the scaffold makes CHNS analysis highly diagnostic.
Compound: 2-(2-Thienyl)-1H-indole-3-carbaldehyde Formula: C₁₃H₉NOS Molecular Weight: 227.28 g/mol [1]
Table 1: Theoretical Composition for Validation
| Element | Symbol | Atomic Mass | Count | Total Mass | Theoretical % (w/w) | Tolerance (±0.4%) |
| Carbon | C | 12.011 | 13 | 156.14 | 68.70% | 68.30 – 69.10% |
| Hydrogen | H | 1.008 | 9 | 9.07 | 3.99% | 3.59 – 4.39% |
| Nitrogen | N | 14.007 | 1 | 14.01 | 6.16% | 5.76 – 6.56% |
| Sulfur | S | 32.06 | 1 | 32.06 | 14.11% | 13.71 – 14.51% |
| Oxygen | O | 15.999 | 1 | 16.00 | 7.04% | Calculated by diff. |
Critical Insight: A deviation in Nitrogen > 0.5% often indicates trapped Dimethylformamide (DMF) from the Vilsmeier synthesis, a common issue due to the hydrogen-bonding capability of the indole NH.
Comparative Analysis: EA vs. qNMR vs. HPLC
Why perform destructive combustion analysis when modern spectroscopy exists? The answer lies in what each method misses.
Table 2: Performance Matrix of Validation Methods
| Feature | Elemental Analysis (EA) | Quantitative NMR (qNMR) | HPLC-UV/MS |
| Primary Scope | Bulk Purity (Mass Balance) | Specific Organic Purity | Chromatographic Purity |
| Detection of Inorganics | Excellent (Inferred via low C/H/N) | Poor (Invisible) | Poor (Elutes in void volume) |
| Detection of Water | Good (Inferred via H/O balance) | Moderate (Requires special pulse seq.) | None (Solvent background) |
| Trapped Solvent Detection | High (Shifts C/N ratio) | High (Distinct peaks) | Moderate (Often not integrated) |
| Sample Recovery | Destructive (~2 mg) | Non-destructive | Destructive |
| Blind Spot | Cannot identify structure of impurity | Inorganic salts (e.g., POCl₃ residues) | Non-chromophoric impurities |
Scientific Rationale
-
The "Salt Trap": The Vilsmeier-Haack reaction uses POCl₃.[2] Improper quenching leads to trapped phosphate salts. These are invisible in HPLC and 1H NMR but will significantly lower the %Carbon and %Sulfur values in EA, alerting the chemist to re-purify.
-
The "Solvent Lattice": Indole-3-carbaldehydes are prone to crystallizing with solvent molecules. If the sample contains 5% trapped DMF, HPLC might show a single peak (if DMF elutes early), but EA will show a spike in %Nitrogen.
Synthesis & Purification Workflow for EA Compliance
To achieve a passing EA result, the synthesis protocol must explicitly target the removal of Vilsmeier byproducts.
Diagram 1: Synthesis and Impurity Pathways
The following diagram illustrates the critical control points where impurities (Red) are introduced and must be removed to satisfy EA standards.
Caption: Vilsmeier-Haack pathway highlighting specific impurities (Phosphate salts, DMF) that necessitate Elemental Analysis for detection.
Optimized Protocol
-
Formylation: Dissolve 2-(2-thienyl)indole (1.0 eq) in anhydrous DMF. Cool to 0°C. Add POCl₃ (1.2 eq) dropwise. Heat to 80°C for 4 hours.
-
Quenching (Critical): Pour reaction mixture into ice-cold aqueous Sodium Acetate (20%) . Why? Strong bases like NaOH can induce Cannizzaro reactions or polymerization of the aldehyde; Acetate buffers the hydrolysis of the iminium salt preventing degradation.
-
Isolation: Filter the precipitate. Wash copiously with water (removes phosphates) and cold hexanes (removes unreacted indole).
-
Drying: Vacuum dry at 60°C for 24 hours. Note: Air drying is insufficient for EA validation due to the hygroscopic nature of the aldehyde.
Validation Decision Framework
When should you rely on EA versus qNMR? Use this logic flow to determine the appropriate validation step for your drug development stage.
Diagram 2: Validation Logic Tree
Caption: Decision matrix for selecting validation methods. EA is the final gatekeeper for biological assay material.
Interpreting EA Results: A Troubleshooting Guide
In real-world scenarios, results rarely match theory perfectly. Here is how to interpret deviations for this specific compound:
| Observation | Likely Cause | Corrective Action |
| Low %C, Low %N, Low %S | Contamination with inorganic salts (Sodium phosphate/acetate) or silica gel. | Dissolve in EtOAc, filter (remove insolubles), wash with water, re-dry. |
| High %N | Trapped DMF or Pyridine.[3] | Dry under high vacuum (>0.1 mbar) at 60°C; Recrystallize from Ethanol. |
| Low %C, High %H | Trapped Water (Hydrate formation). | Confirm with Karl-Fischer titration; Dry with P₂O₅ desiccant. |
| High %C | Solvent occlusion (e.g., Hexanes/Toluene) or incomplete oxidation. | Grind sample to fine powder (disrupt crystal lattice) and re-dry. |
Conclusion
For 2-(2-Thienyl)-1H-indole-3-carbaldehyde , reliance on HPLC alone is a risk to data integrity. While qNMR offers structural specificity, it cannot guarantee the absence of inorganic Vilsmeier-Haack byproducts. Combustion Elemental Analysis remains the only self-validating system that confirms the material is free from "invisible" mass-balance errors, ensuring that the weighed mass in biological assays corresponds to the active molecule, not salts or solvents.
References
-
PubChem. (n.d.).[1] 2-(Thiophen-2-yl)-1H-indole-3-carbaldehyde Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Chemistry Steps. (2023). Vilsmeier-Haack Reaction Mechanism and Protocol. Retrieved from [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from [Link]
-
NIST. (n.d.). 1H-Indole-3-carboxaldehyde Mass Spectrum and Properties. National Institute of Standards and Technology. Retrieved from [Link]
Sources
Comparing Synthetic Routes for 2-(2-Thienyl)-1H-indole-3-carbaldehyde
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Subject: CAS 5691-07-6 | 2-(Thiophen-2-yl)-1H-indole-3-carbaldehyde
Executive Summary
The synthesis of 2-(2-Thienyl)-1H-indole-3-carbaldehyde represents a classic challenge in heterocyclic chemistry: constructing a bi-heteroaryl system while installing a reactive handle (aldehyde) at the C3 position. This scaffold is a privileged structure in medicinal chemistry, serving as a precursor for Schiff base ligands, chalcone analogs, and fused heterocyclic systems with anti-inflammatory and anticancer potential.
This guide compares the two dominant synthetic strategies:
-
The Linear "Classical" Route: Fischer Indole Synthesis followed by Vilsmeier-Haack Formylation.
-
The Convergent "Modern" Route: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling.
Route 1: The Linear Classical Approach
Strategy: Constructing the indole core from acyclic precursors, followed by C3-functionalization.
Mechanistic Logic
This route relies on the robust Fischer Indole Synthesis to generate the 2-(2-thienyl)indole core.[1] The key mechanistic insight here is the acid-catalyzed [3,3]-sigmatropic rearrangement of the N-arylhydrazone. Once the electron-rich indole nucleus is formed, the C3 position—being the most nucleophilic site—is selectively targeted by the Vilsmeier reagent (chloroiminium ion).
Critical Consideration: The thiophene ring is also electron-rich. However, the indole C3 position is significantly more nucleophilic than the thiophene
Experimental Protocol
Step A: Synthesis of 2-(2-Thienyl)indole
-
Reagents: Phenylhydrazine (1.0 eq), 2-Acetylthiophene (1.0 eq), Polyphosphoric Acid (PPA).
-
Workflow:
-
Hydrazone Formation: Reflux phenylhydrazine and 2-acetylthiophene in ethanol with a catalytic amount of glacial acetic acid for 1-2 hours. Cool to precipitate the hydrazone.
-
Cyclization: Mix the dried hydrazone with PPA (10x weight) and heat to 100–120°C for 15–30 minutes. The reaction is exothermic; monitor internal temperature.[2]
-
Quench: Pour the hot reaction mixture onto crushed ice/water with vigorous stirring. Neutralize with NaOH if necessary.
-
Purification: Filter the crude solid and recrystallize from ethanol.
-
Step B: Vilsmeier-Haack Formylation
-
Reagents: POCl
(1.2 eq), DMF (excess/solvent). -
Workflow:
-
Reagent Prep: Cool anhydrous DMF to 0°C. Add POCl
dropwise under Ar/N to generate the Vilsmeier salt (white precipitate may form). -
Addition: Dissolve 2-(2-Thienyl)indole in DMF and add slowly to the Vilsmeier reagent at 0°C.
-
Reaction: Warm to 60–80°C for 2–4 hours. Monitor by TLC (disappearance of fluorescent starting material).
-
Hydrolysis: Cool to RT, then pour into ice-cold saturated Na
CO or NaOH solution. Stir for 1 hour to hydrolyze the iminium intermediate to the aldehyde. -
Isolation: Filter the yellow precipitate. Recrystallize from ethanol/DMF.
-
Pathway Visualization
Figure 1: Sequential synthesis via Fischer Indole cyclization followed by electrophilic aromatic substitution.
Route 2: The Convergent Modern Approach
Strategy: Palladium-catalyzed cross-coupling of pre-functionalized building blocks.
Mechanistic Logic
This route utilizes the Suzuki-Miyaura coupling , connecting a 2-haloindole to a thiophene boronic acid. The advantage here is "convergence"—the aldehyde functionality is already present in the starting material (2-bromo-1H-indole-3-carbaldehyde), avoiding the harsh acidic conditions of the Fischer/Vilsmeier route.
Expert Insight: The oxidative addition of Pd(0) into the C2-Br bond is facilitated by the electron-withdrawing nature of the C3-aldehyde group, making 2-bromo-1H-indole-3-carbaldehyde a highly reactive electrophile.
Experimental Protocol
-
Substrate: 2-Bromo-1H-indole-3-carbaldehyde (Commercially available or prepared via Vilsmeier of oxindole).
-
Coupling Partner: 2-Thiopheneboronic acid (1.2 eq).
-
Catalyst System: Pd(PPh
) (3-5 mol%) or PdCl (dppf) for tougher cases. -
Base/Solvent: K
CO (2.0 eq) in 1,4-Dioxane/Water (4:1). -
Workflow:
-
Degassing: Charge a reaction vessel with the bromoindole, boronic acid, and base. Evacuate and backfill with Argon (3 cycles).
-
Solvation: Add degassed solvent mixture.
-
Catalyst Addition: Add the Pd catalyst rapidly against a counter-flow of Argon.
-
Coupling: Heat to reflux (90–100°C) for 4–8 hours.
-
Workup: Dilute with Ethyl Acetate, wash with brine. Dry over MgSO
. -
Purification: Flash column chromatography (Hexane/EtOAc).
-
Pathway Visualization
Figure 2: Convergent synthesis via Pd-catalyzed C-C bond formation.
Comparative Analysis & Decision Matrix
The choice between these routes depends on scale, budget, and available equipment.
| Feature | Route 1: Fischer/Vilsmeier | Route 2: Suzuki Coupling |
| Overall Yield | Moderate (50–65% over 2 steps) | High (75–90% for coupling) |
| Atom Economy | High (Uses simple reagents) | Low (Boronic waste, Pd ligands) |
| Cost Efficiency | Excellent (Cheap bulk reagents) | Poor (Pd catalyst, Boronic acids) |
| Scalability | High (Kg-scale feasible) | Moderate (Catalyst cost limits scale) |
| Functional Group Tolerance | Low (Strong acid/heat sensitive) | High (Mild conditions) |
| Purification | Recrystallization often sufficient | Chromatography usually required |
| Safety Profile | POCl | Pd residues must be scavenged |
Decision Guide
-
Choose Route 1 if: You need multi-gram quantities, are cost-sensitive, and your lab is equipped to handle corrosive reagents (POCl
) and viscous acids (PPA). -
Choose Route 2 if: You are working on a medicinal chemistry library (mg scale), need to vary the thiophene substituent rapidly, or require mild conditions to preserve other sensitive functional groups.
References
-
Fischer Indole Synthesis Mechanism & Protocols BenchChem Technical Guide. "The Fischer Indole Synthesis: A Comprehensive Technical Guide."
-
Vilsmeier-Haack Formylation of 2-Substituted Indoles Organic Syntheses. "Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction."
-
Suzuki Coupling of Heteroaryl Boronic Acids National Institutes of Health (PMC). "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles." (Applicable to Thiophene/Indole systems).[1][3][4][5][6]
-
Synthesis of 2-(2-Thienyl)indole Precursor ScienceMadness & Org Syn Data. "Synthesis of 2-Phenyl-Indole (Analogous Protocol)."
-
2-Bromo-1H-indole-3-carbaldehyde Building Block PubChem Compound Summary. "2-Bromo-1H-indole-3-carbaldehyde."[7][8][9][10][11]
-
Regioselectivity in Formylation ResearchGate. "Studies on Biheterocycles – Part I: Formylation of 2-(2'-Thienyl)indole."[5]
Sources
- 1. Synthesis and molecular docking of novel non-competitive antagonists of GluK2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijnrd.org [ijnrd.org]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. Dr. Bantwala Shivarama Holla – SDM College, Ujire [sdmcujire.in]
- 6. researchgate.net [researchgate.net]
- 7. a2bchem.com [a2bchem.com]
- 8. evitachem.com [evitachem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. 2-BroMo-1H-indole-3-carbaldehyde | 119910-45-1 [chemicalbook.com]
A Senior Application Scientist's Guide to the ¹³C NMR Chemical Shifts of 2-(2-Thienyl)-1H-indole-3-carbaldehyde: A Comparative Analysis
For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of innovation. Among these, indole-based scaffolds continue to be a fertile ground for the discovery of new therapeutic agents. This guide provides an in-depth analysis of the ¹³C NMR chemical shifts for 2-(2-Thienyl)-1H-indole-3-carbaldehyde, a molecule of significant interest due to its hybrid pharmacophoric features.
This document moves beyond a simple data sheet, offering a comparative analysis grounded in the foundational principles of NMR spectroscopy. We will dissect the expected chemical shifts by drawing comparisons to the parent indole-3-carbaldehyde and relevant thiophene derivatives. Furthermore, a detailed, field-tested experimental protocol for acquiring high-quality ¹³C NMR spectra is provided, ensuring reproducibility and accuracy in your own laboratories.
Understanding the Molecular Landscape: A Predicted ¹³C NMR Analysis
The introduction of the electron-rich thiophene ring at the C2 position of the indole nucleus is expected to induce significant changes in the electron distribution, and consequently, the ¹³C chemical shifts, particularly for the carbons of the pyrrole ring.
Below is a comparative table summarizing the experimentally determined ¹³C NMR chemical shifts for indole-3-carbaldehyde in both deuterated chloroform (CDCl₃) and dimethyl sulfoxide (DMSO-d₆), which will serve as our baseline for prediction.[1][2]
Table 1: Experimental ¹³C NMR Chemical Shifts (δ, ppm) of Indole-3-carbaldehyde
| Carbon Atom | Indole-3-carbaldehyde in CDCl₃[1] | Indole-3-carbaldehyde in DMSO-d₆[2] | Predicted Shift for 2-(2-Thienyl)-1H-indole-3-carbaldehyde (in DMSO-d₆) | Rationale for Predicted Shift |
| C=O | 185.34 | 185.45 | ~185.5 | The aldehyde carbonyl is relatively distant from the C2 position and should experience minimal perturbation. |
| C2 | 135.75 | 138.94 | ~145-150 | Significant downfield shift expected due to the direct attachment of the electronegative thiophene ring. |
| C3 | 118.38 | 118.63 | ~120-125 | Downfield shift anticipated due to the electronic influence of the adjacent C2-substituent. |
| C3a | 124.39 | 124.58 | ~125-127 | Minor downfield shift expected. |
| C4 | 123.04 | 122.59 | ~123 | Minimal change expected as it is further away from the point of substitution. |
| C5 | 121.88 | 121.29 | ~121 | Minimal change expected. |
| C6 | 120.55 | 123.93 | ~124 | Minimal change expected. |
| C7 | 111.70 | 112.89 | ~113 | Minimal change expected. |
| C7a | 136.79 | 137.52 | ~137 | Minor change expected. |
| Thiophene C2' | - | - | ~135-140 | Quaternary carbon attached to the indole ring, expected to be downfield. |
| Thiophene C3' | - | - | ~125-130 | Typical chemical shift for a β-carbon in a thiophene ring. |
| Thiophene C4' | - | - | ~127-132 | Typical chemical shift for a β-carbon in a thiophene ring. |
| Thiophene C5' | - | - | ~125-130 | Typical chemical shift for an α-carbon in a thiophene ring adjacent to a CH group. |
Causality Behind the Predicted Shifts:
-
C2 and C3: The most pronounced effects of substituting the thiophene ring at the C2 position are anticipated for C2 and C3 of the indole ring. The thiophene ring, being an aromatic heterocycle, will exert a significant electronic influence. The precise nature of this influence (electron-donating or -withdrawing) in the context of the entire molecule will dictate the final chemical shifts.
-
Thiophene Carbons: The chemical shifts of the thiophene carbons are predicted based on typical values for 2-substituted thiophenes.[3] The carbon directly attached to the indole ring (C2') is expected to be the most downfield among the thiophene carbons.
A Self-Validating Experimental Protocol for ¹³C NMR Acquisition
To obtain reliable and reproducible ¹³C NMR data for 2-(2-Thienyl)-1H-indole-3-carbaldehyde, the following detailed protocol is recommended. This protocol is designed to be a self-validating system, incorporating best practices for sample preparation and instrument setup.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 15-20 mg of the solid sample.
-
Dissolve the sample in approximately 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often an excellent solvent for indole derivatives, and its solvent peak at ~39.5 ppm does not typically interfere with the aromatic region.[4][5]
-
Ensure the sample is fully dissolved. If necessary, gentle warming or vortexing can be employed. The final solution should be clear and free of any particulate matter.
-
Transfer the solution to a clean, dry 5 mm NMR tube. The sample height in the tube should be approximately 4-5 cm.[6]
-
-
Instrument Setup (for a standard 400-600 MHz NMR Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the DMSO-d₆.
-
Shim the magnetic field to achieve optimal homogeneity. A narrow and symmetrical solvent peak is indicative of good shimming.
-
Tune and match the ¹³C probe to the sample.
-
-
Acquisition Parameters for a Quantitative ¹³C NMR Spectrum:
-
Pulse Program: Use a standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments).
-
Proton Decoupling: Employ broadband proton decoupling during the acquisition period to simplify the spectrum and improve the signal-to-noise ratio.[7]
-
Pulse Angle: Set the pulse angle to 30 degrees. A smaller flip angle allows for a shorter relaxation delay between scans, which is crucial for timely data acquisition, especially for quaternary carbons with long relaxation times (T₁).[8]
-
Relaxation Delay (d1): Set the relaxation delay to at least 2 seconds. For truly quantitative results where accurate integration is required, a much longer delay (5 times the longest T₁) is necessary. However, for routine structural confirmation, 2 seconds is often a reasonable compromise.[8]
-
Acquisition Time (aq): Set the acquisition time to be at least 1.5-2.0 seconds to ensure good digital resolution.
-
Number of Scans (ns): The number of scans will depend on the sample concentration and the spectrometer's sensitivity. For a 15-20 mg sample on a 500 MHz instrument, 1024 to 2048 scans should provide a good signal-to-noise ratio.
-
Spectral Width (sw): Set the spectral width to cover the expected range of chemical shifts, typically from 0 to 220 ppm for organic molecules.[9]
-
-
Data Processing:
-
Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.
-
Perform a Fourier transform.
-
Phase the spectrum carefully to obtain a flat baseline.
-
Calibrate the spectrum by setting the DMSO-d₆ solvent peak to 39.52 ppm.
-
Integrate the signals if quantitative analysis is required.
-
Logical Workflow for ¹³C NMR Analysis
Caption: Workflow for ¹³C NMR analysis.
Comparative Data Presentation
To provide a broader context for the analysis of 2-(2-Thienyl)-1H-indole-3-carbaldehyde, the following table includes ¹³C NMR data for related substituted indoles. This comparative data is invaluable for understanding the influence of different substituents on the indole core.
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Selected Substituted Indole-3-carbaldehydes in CDCl₃
| Carbon Atom | 1-methyl-1H-indole-3-carbaldehyde[1] | 1-ethyl-1H-indole-3-carbaldehyde[1] | 1-allyl-1H-indole-3-carbaldehyde[1] |
| C=O | 184.43 | 184.47 | 184.58 |
| C2 | 137.90 | 137.55 | 138.28 |
| C3 | 118.09 | 118.14 | 119.07 |
| C3a | 125.29 | 125.50 | 125.46 |
| C4 | 124.04 | 122.89 | 124.06 |
| C5 | 122.94 | 122.13 | 123.01 |
| C6 | 122.04 | 122.13 | 122.16 |
| C7 | 109.87 | 109.98 | 110.28 |
| C7a | - | 137.02 | 137.32 |
| N-Substituent | 33.69 (CH₃) | 41.89 (CH₂), 15.05 (CH₃) | 49.54 (CH₂), 118.42 (=CH₂), 131.75 (=CH) |
Analysis of Comparative Data:
The data in Table 2 clearly demonstrates that N-alkylation of the indole ring has a relatively minor effect on the chemical shifts of the carbocyclic ring carbons (C4-C7). The most significant changes are observed for the carbons of the pyrrole ring, particularly C2 and C7a. This provides further confidence that the primary electronic perturbations in 2-(2-Thienyl)-1H-indole-3-carbaldehyde will be localized to the C2 and C3 positions of the indole core.
Signaling Pathway and Experimental Logic
The acquisition of a ¹³C NMR spectrum is fundamentally about observing the relaxation of carbon nuclei from an excited state back to their equilibrium state after the application of a radiofrequency pulse. The chemical environment surrounding each carbon atom dictates its specific resonance frequency, resulting in the observed chemical shift.
Caption: The basic process of an NMR experiment.
The choice of an inverse-gated decoupling sequence is a critical aspect of the experimental design for quantitative ¹³C NMR. In a standard proton-decoupled experiment, the Nuclear Overhauser Effect (NOE) can enhance the signals of protonated carbons to varying degrees, making quantitative analysis unreliable. Inverse-gated decoupling involves turning on the proton decoupler only during the acquisition of the FID, thereby suppressing the NOE and ensuring that the signal intensity is directly proportional to the number of carbon nuclei.[8]
Conclusion
This guide provides a comprehensive framework for understanding and experimentally determining the ¹³C NMR chemical shifts of 2-(2-Thienyl)-1H-indole-3-carbaldehyde. By leveraging comparative data from related structures and adhering to a robust experimental protocol, researchers can confidently elucidate the structure of this and other complex heterocyclic molecules. The principles and methodologies outlined herein are intended to empower scientists in their pursuit of novel chemical entities with therapeutic potential.
References
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Gable, K. (2022, March 9). 13C NMR Chemical Shift. Oregon State University. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 1H-Indole-3-carboxaldehyde. NIST Chemistry WebBook. Retrieved from [Link]
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Supporting information: Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
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AIP Publishing. (2023, February 23). Structures and solvent effects on the 1 H and 13 C NMR chemical shifts of the family of three pro-lithospermate molecules: DFT study. Retrieved from [Link]
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- Grimm, D., et al. (n.d.).
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Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000645 - Indole-3-carboxaldehyde. Retrieved from [Link]
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MDPI. (2021, November 1). Transition-Metal-Free Access to 2-Subsituted Indolines from Indoles via Dearomative Nucleophilic Addition Using Two-Molecule Organic Photoredox Catalysts. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(2-Thienyl)-1H-indole-3-carbaldehyde
For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step framework for the proper disposal of 2-(2-Thienyl)-1H-indole-3-carbaldehyde, a specialized heterocyclic compound. The procedural narrative that follows is grounded in established safety protocols and a deep understanding of chemical reactivity, ensuring that each step is a self-validating component of a comprehensive safety system.
Part 1: Immediate Hazard Assessment and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, a thorough understanding of the potential hazards is paramount. The structural motifs—an indole core and a thiophene ring—necessitate careful handling.[3]
Personal Protective Equipment (PPE):
The following PPE is mandatory when handling 2-(2-Thienyl)-1H-indole-3-carbaldehyde for waste consolidation and disposal:
-
Hand Protection: Chemical-resistant gloves, such as nitrile, are required. Always inspect gloves for any signs of degradation or puncture before use.[3]
-
Eye Protection: Chemical safety goggles or a face shield must be worn to protect against potential splashes.[4]
-
Skin and Body Protection: A laboratory coat and appropriate protective clothing are essential to prevent skin exposure.[4]
-
Respiratory Protection: In instances of inadequate ventilation or if there is a risk of generating dust from the solid compound, a NIOSH-approved respirator should be utilized.[4]
All handling of this compound, especially during waste preparation, should ideally be conducted within a certified chemical fume hood to minimize inhalation risks.[3]
Part 2: Hazard Summary and Waste Classification
The hazard profile of 2-(2-Thienyl)-1H-indole-3-carbaldehyde is inferred from its constituent chemical groups. The indole-3-carboxaldehyde moiety is typically classified as an irritant, while thienyl compounds can present their own set of hazards.[5][6]
| Hazard Type | Inferred Classification | GHS Statement (Anticipated) | Source (Analogous Compounds) |
| Skin Irritation | Category 2 | H315: Causes skin irritation | [6] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation | [6] |
| Respiratory Irritation | STOT SE 3 | H335: May cause respiratory irritation | [6] |
| Aquatic Hazard | - | May be harmful to aquatic life | [7] |
STOT SE 3: Specific Target Organ Toxicity - Single Exposure
Given these potential hazards, waste 2-(2-Thienyl)-1H-indole-3-carbaldehyde must be classified as hazardous chemical waste. It is crucial to avoid disposing of this compound down the drain or in regular municipal trash.[1]
Part 3: Segregation and Waste Collection Protocol
Proper segregation is the foundational step in a safe chemical waste disposal process. It prevents dangerous reactions and ensures that the waste is handled correctly by disposal professionals.
Step-by-Step Segregation and Collection:
-
Designate a Waste Container: Use a dedicated, leak-proof, and chemically compatible container for all 2-(2-Thienyl)-1H-indole-3-carbaldehyde waste. The original container is often a suitable choice.[1]
-
Labeling: As soon as the first particle of waste is added, the container must be labeled with the words "Hazardous Waste," the full chemical name: "2-(2-Thienyl)-1H-indole-3-carbaldehyde," and a clear indication of the associated hazards (e.g., "Irritant").[3]
-
Incompatible Materials: This waste stream should be kept separate from strong oxidizing agents, strong reducing agents, and strong bases to prevent potentially violent reactions.[6] As a nitrogen and sulfur-containing heterocyclic compound, it should be categorized with non-halogenated organic waste unless institutional guidelines specify otherwise.[1]
-
Keep Containers Closed: The waste container must be securely sealed at all times, except when waste is being added. This is a critical step to prevent the release of vapors and to avoid spills.[4]
Part 4: Storage in a Satellite Accumulation Area (SAA)
Designated storage areas, known as Satellite Accumulation Areas (SAAs), are mandated for the safe accumulation of hazardous waste prior to its collection.[4]
-
Location: The SAA must be at or near the point of waste generation.
-
Containment: Store the sealed waste container within a secondary containment unit to mitigate the impact of any potential leaks.
-
Environment: The SAA should be a well-ventilated area, away from sources of heat or ignition.
Part 5: Final Disposal Workflow and Documentation
The final stage of the disposal process involves the transfer of the accumulated waste to trained professionals.
Step-by-Step Disposal Workflow:
-
Finalize Labeling: Once the waste container is full (not exceeding 90% capacity) or is ready for disposal, complete the date information on the hazardous waste tag.[1]
-
Arrange for Collection: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[1]
-
Documentation: Accurately complete all necessary waste manifest forms as required by your institution and local regulations. This documentation is a legal requirement and tracks the waste from your laboratory to its final disposal site.
-
Await Collection: Do not, under any circumstances, transport the hazardous waste yourself. Trained EHS personnel or a licensed contractor will collect the waste directly from your laboratory's SAA.[4]
Below is a diagram illustrating the decision-making and operational flow for the disposal of 2-(2-Thienyl)-1H-indole-3-carbaldehyde.
Caption: Disposal workflow for 2-(2-Thienyl)-1H-indole-3-carbaldehyde.
References
-
PubChem. (n.d.). 2-(Thiophen-2-yl)-1H-indole-3-carbaldehyde. National Center for Biotechnology Information. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How to Work with Thiols-General SOP. [Link]
-
Alfa Aesar. (2025). Thiophene-2-carboxaldehyde Safety Data Sheet. [Link]
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Personal protective equipment for handling 2-(2-Thienyl)-1H-indole-3-carbaldehyde
Essential Safety & Handling Guide for 2-(2-Thienyl)-1H-indole-3-carbaldehyde
As a Senior Application Scientist, my primary objective is to empower your research by ensuring that innovative compounds like 2-(2-Thienyl)-1H-indole-3-carbaldehyde can be handled not just effectively, but with the highest degree of safety. This guide moves beyond a simple checklist; it provides a framework for understanding the why behind each safety protocol, ensuring a self-validating system of protection for you and your team.
While specific toxicological data for 2-(2-Thienyl)-1H-indole-3-carbaldehyde is not extensively published, a robust safety plan can be formulated by examining its structural components: the indole-3-carbaldehyde core and the thienyl group. The guidance for the parent compound, indole-3-carbaldehyde, consistently indicates risks of skin, eye, and respiratory irritation.[1][2][3][4] Therefore, we will adopt a conservative approach, treating this compound with the caution it warrants.
Hazard Assessment & Risk Mitigation
The foundational principle of laboratory safety is to anticipate and mitigate risk. Based on analogous compounds, 2-(2-Thienyl)-1H-indole-3-carbaldehyde should be handled as a substance that is irritating to the skin, eyes, and respiratory system.[5] The primary routes of exposure to mitigate are inhalation of airborne particles, dermal contact, and accidental ingestion.
Key Hazard Classifications (based on analogous compounds):
-
Skin Irritation (Category 2)[4]
-
Serious Eye Irritation (Category 2A)[4]
-
Specific Target Organ Toxicity - Single Exposure (STOT SE 3), may cause respiratory irritation[4]
Engineering Controls: Your First Line of Defense
Personal Protective Equipment (PPE) is crucial, but it is the last line of defense. The primary method for exposure control is to engineer the hazard out of your immediate workspace.
-
Chemical Fume Hood: All manipulations of solid 2-(2-Thienyl)-1H-indole-3-carbaldehyde, including weighing, transferring, and solution preparation, must be performed inside a certified chemical fume hood.[6][7] This is non-negotiable. The fume hood contains airborne particulates and vapors, preventing inhalation, which is a primary exposure risk.[7]
-
Ventilation: Ensure the laboratory has adequate general ventilation. The fume hood's function is to protect the user, while general lab ventilation protects the overall environment.
-
Safety Stations: An eyewash station and safety shower must be readily accessible and tested regularly.[5][6]
Personal Protective Equipment (PPE): A Comprehensive Barrier
Your PPE is the essential barrier between you and the chemical. The following table outlines the minimum required PPE for handling this compound, with the rationale explained.
| Protection Type | Specific Recommendations | Rationale |
| Eye & Face Protection | Chemical safety goggles and a face shield. | Standard safety glasses are insufficient. Goggles provide a seal to protect against fine dust and splashes. A face shield offers a secondary layer of protection for the entire face during procedures with a higher splash risk, such as preparing solutions.[6][8] |
| Hand Protection | Nitrile or neoprene gloves (minimum 8 mil thickness). | To prevent skin contact. Indole derivatives can be absorbed through the skin.[6] It is critical to change gloves immediately if they become contaminated and to wash hands thoroughly after handling the compound.[9] |
| Body Protection | Flame-resistant laboratory coat, long pants, and closed-toe shoes. | This is standard laboratory practice to protect skin from accidental spills and splashes.[4][6] |
| Respiratory Protection | NIOSH-approved respirator with an organic vapor/particulate filter (P100). | Required only if weighing or handling the solid compound outside of a certified chemical fume hood, a practice which should be avoided. The fume hood is the primary control measure.[4][6][7] |
Operational Plan: Step-by-Step Handling Protocol
A systematic workflow minimizes error and exposure. The following protocol provides a validated sequence for safe handling.
-
Preparation:
-
Confirm that the chemical fume hood is functioning correctly.
-
Don all required PPE as specified in the table above.
-
Line the work surface inside the fume hood with disposable, absorbent bench paper. This simplifies cleanup.
-
Have all necessary equipment (spatulas, weigh boats, solvents, glassware) inside the hood before introducing the compound.
-
-
Weighing & Transfer:
-
Perform all weighing of the solid compound on a balance located inside the fume hood.
-
If a balance inside the hood is not available, tare a sealed container (e.g., a vial with a cap). Take the sealed container into the fume hood, add the compound, and securely re-seal it before moving it back to the external balance for weighing. This containment strategy prevents the dispersal of fine particles into the laboratory environment.
-
-
Solution Preparation:
-
Place the vessel containing the weighed solid inside a larger secondary container (e.g., a beaker) to contain any potential spills.
-
Slowly add the desired solvent to the solid. Avoid splashing by adding the solvent down the side of the vessel.
-
-
Post-Handling Decontamination:
-
Wipe down the work surface in the fume hood and any equipment used with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.
-
Carefully remove PPE, avoiding contact with any potentially contaminated surfaces. Dispose of gloves and any other disposable PPE as hazardous waste.
-
Wash hands thoroughly with soap and water.
-
Handling Workflow Diagram
Caption: A procedural workflow for the safe handling of 2-(2-Thienyl)-1H-indole-3-carbaldehyde.
Emergency Procedures
In the event of an accidental exposure, immediate and correct action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. Never give anything by mouth to an unconscious person.[8][9]
Disposal Plan
Proper disposal is a legal and ethical requirement to protect our environment.
-
Waste Segregation: All materials contaminated with 2-(2-Thienyl)-1H-indole-3-carbaldehyde, including disposable gloves, bench paper, and consumables, must be collected in a designated hazardous waste container.[4][8] This container must be clearly labeled as hazardous waste, listing the chemical name.
-
Container Management: Keep the waste container sealed at all times except when adding waste.[4] Store it in a designated satellite accumulation area within the laboratory.
-
Regulatory Compliance: Disposal must be carried out through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[9] Do not discharge any amount of this chemical into the sewer system.[9][10]
By integrating these protocols into your daily operations, you create a robust safety culture that protects your most valuable asset: your researchers.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
